Palythine
Description
Properties
Molecular Formula |
C10H16N2O5 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-[[3-amino-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene]amino]acetic acid |
InChI |
InChI=1S/C10H16N2O5/c1-17-9-6(11)2-10(16,5-13)3-7(9)12-4-8(14)15/h13,16H,2-5,11H2,1H3,(H,14,15) |
InChI Key |
KYCBIRYKYQCBFO-UHFFFAOYSA-N |
SMILES |
COC1=C(CC(CC1=NCC(=O)O)(CO)O)N |
Canonical SMILES |
COC1=C(CC(CC1=NCC(=O)O)(CO)O)N |
Synonyms |
palythine |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Palythine: A Technical Guide for Researchers
Palythine is a naturally occurring mycosporine-like amino acid (MAA), a class of small, water-soluble molecules known for their potent ultraviolet (UV) absorbing properties. Synthesized by a diverse range of marine and freshwater organisms, including cyanobacteria, algae, and corals, palythine plays a crucial role in cellular protection against UV radiation. This guide provides a detailed overview of the chemical structure, physicochemical properties, biosynthetic pathway, and common experimental methodologies related to palythine for professionals in chemical biology and drug development.
Chemical Structure and Physicochemical Properties
The molecular structure of palythine (IUPAC Name: 2-[[3-amino-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene]amino]acetic acid) has been definitively elucidated and confirmed through X-ray crystal analysis.[1][2] The molecule consists of a central cyclohexenone imine chromophore conjugated with a glycine moiety. In its crystalline state, palythine exists as a zwitterion, a molecule with both positive and negative charges, which is stabilized by resonance.[1][2] This zwitterionic nature contributes to its high water solubility.
The core chromophore is responsible for its characteristic strong absorption in the UV-B region of the electromagnetic spectrum, with a maximum absorption wavelength (λmax) of 320 nm.[3]
Quantitative Physicochemical Data
The key physicochemical and spectroscopic properties of palythine are summarized below for reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆N₂O₅ | [4] |
| Molar Mass | 244.24 g/mol | [4] |
| Exact Mass | 244.10592 g/mol | [4] |
| UV Absorption Maximum (λmax) | 320 nm | [3] |
| ¹H NMR (in D₂O) | δ 2.60 (d), 2.75 (d), 2.58 (d), 2.86 (d), 3.48 (s), 3.56 (s), 3.95 (s) ppm | [5] |
| ¹³C NMR (in D₂O) | δ 161.5, 125.9, 158.7, 33.5, 71.2, 35.7, 67.3, 58.9, 47.0, 174.6 ppm | [5] |
Biosynthesis of Palythine
Palythine biosynthesis is a branch of the mycosporine-like amino acid (MAA) pathway, which originates from the shikimate pathway. The initial steps involve the conversion of sedoheptulose-7-phosphate into 4-deoxygadusol (4-DG), a key precursor for all MAAs. This conversion is catalyzed by the enzymes dehydroquinate synthase (DHQS) homolog MysA and O-methyltransferase (OMT) homolog MysB.
Subsequently, 4-DG is condensed with an amino acid, typically glycine, by an ATP-grasp ligase (MysC) to form mycosporine-glycine. A D-Ala-D-Ala ligase-like enzyme (MysD) then attaches a second amino acid or amino alcohol.[6] Finally, a non-heme Fe(II)/2-oxoglutarate-dependent oxygenase, MysH, catalyzes the conversion of disubstituted MAA intermediates into the palythine core structure.[6]
References
- 1. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Authored for: Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Introduction
Mycosporine-like amino acids (MAAs) are a diverse family of low molecular weight (<400 Da), water-soluble, and UV-absorbing secondary metabolites.[1][2] These compounds are characterized by a cyclohexenone or cyclohexenimine chromophore conjugated with an amino acid residue, which grants them strong absorption maxima in the UV-A and UV-B regions (310 to 362 nm).[1][3] Palythine, with its absorption maximum at 320 nm, is a prominent imino-MAA.[2][4] Produced by a wide array of marine and freshwater organisms, including cyanobacteria, algae, and fungi, MAAs serve as a primary defense mechanism against harmful ultraviolet radiation.[5][6] Their high photo- and thermostability, coupled with the ability to dissipate absorbed UV energy as heat without generating photoproducts, makes them ideal natural sunscreens.[2]
Animals, which lack the necessary biosynthetic pathways, typically acquire MAAs through their diet or from symbiotic relationships.[1][7] Beyond their critical photoprotective role, MAAs exhibit potent antioxidant properties, scavenging reactive oxygen species (ROS) and mitigating oxidative stress.[1][3] These multifaceted functionalities have positioned MAAs, including palythine, as highly sought-after compounds for development in cosmetics, pharmaceuticals, and anti-aging therapies.[5][8] This technical guide provides an in-depth overview of the natural sources of palythine and related MAAs, details on their biosynthesis, and standardized protocols for their extraction and analysis.
Natural Sources and Quantitative Distribution
MAAs are most abundantly synthesized by primary producers in aquatic environments. Red algae (Rhodophyta), in particular, are prolific sources of a diverse array of MAAs.[2][9] Cyanobacteria and dinoflagellates associated with corals are also significant producers.[1][10] The concentration and composition of MAAs within an organism can vary significantly based on environmental factors such as UV radiation exposure, nutrient availability (especially nitrogen), salinity, and temperature, as well as seasonal changes.[11][12]
Red Algae (Rhodophyta)
Red algae are among the richest known sources of MAAs, with palythine being a frequently identified compound.[2][11] The specific MAA profile and concentration vary considerably between species.
Table 1: Concentration of Palythine and Other MAAs in Selected Red Algae
| Species | Major MAAs Identified | Concentration (µmol/g Dry Weight unless noted) | Geographic Origin / Notes | Reference(s) |
|---|---|---|---|---|
| Devaleraea inkyuleei (Dulse) | Palythine, Porphyra-334, Usujirene, Palythene | Total MAAs: up to 40.4; Palythine: up to 16.5 | Usujiri, Hokkaido, Japan. Content varies monthly. | [13] |
| Palmaria palmata (Dulse) | Palythine, Porphyra-334 | Total MAAs: ~6.93 (in February) | Usujiri, Hokkaido, Japan. | [14] |
| Iridaea tuberculosa | Palythine, Palythinol | Total MAAs: > 1 mg/g DW; Palythine is a major component (>50%). | Subantarctic region. | [11] |
| Corallina officinalis | Palythine, Shinorine, Asterina-330 | Total MAAs: < 0.4 mg/g DW; Palythine: ~35-40%. | Subantarctic region. | [11] |
| Chondrus yendoi | Palythine | Concentration not specified, but used for extraction. | Source of palythine for photoprotective studies. | [8] |
| Gelidium corneum | Palythine, Asterina-330 | Relative content: Palythine ~30%, Asterina-330 ~70%. | Not specified. | [15] |
| Agarophyton vermiculophyllum | Palythine, Porphyra-334 | Palythine and Porphyra-334 are the dominant MAAs. | Not specified. | [16] |
| Various Species (40 total) | Palythine, Shinorine, Asterina-330, Porphyra-334, etc. | High inter-specific variability observed. | Brittany, France. |[17] |
Cyanobacteria
Cyanobacteria are primary producers of MAAs and are believed to be the original evolutionary source of the biosynthetic pathways.[7]
Table 2: Presence of Palythine and Other MAAs in Selected Cyanobacteria | Species | Major MAAs Identified | Notes | Reference(s) | | :--- | :--- | :--- | :--- | | Lyngbya sp. CU2555 | Palythine, Asterina-330, M-312 | Palythine acts as the major UV-B sunscreen in this species. Its synthesis is induced by UV radiation. | Not specified. |[10] | | Nostoc commune | Glycosylated Porphyra-334, Palythine-threonine | Terrestrial cyanobacterium, suggesting adaptation for fluctuating environments. |[5][18] | | Anabaena variabilis | Shinorine | Used in studies to elucidate the MAA biosynthetic pathway. |[19] |
Corals and Fish (Secondary Accumulators)
While animals cannot synthesize MAAs, they accumulate them from their diet or symbiotic partners.[1][20] In corals, symbiotic dinoflagellates (zooxanthellae) produce primary MAAs, which the coral host may then modify.[21] Fish acquire MAAs through the food web, with concentrations often highest in the eyes and skin.[20][22]
Table 3: Concentration of Palythine and Other MAAs in Selected Corals and Fish | Organism Type | Species | Major MAAs Identified | Concentration / Location | Notes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Scleractinian Coral | Fungia danai | Palythine, Shinorine, Porphyra-334 | Detected in summer but not winter. | MAA content is ~3x higher in summer than winter. |[21] | | Scleractinian Coral | Stylophora pistillata | Palythine (in symbiont), plus up to 11 other MAAs in the host. | Palythine was the only secondary MAA found within the algal symbiont. |[1] | | Fish | Trachinus draco (Greater weever) | Palythine, Asterina-330, Porphyra-334, Usujirene, Palythene | Eyes: 0.04 to 0.25 mg/g DW. Lower in other organs. | Supports trophic transfer of MAAs. |[20] | | Various Fish | 39 marine species | Palythine, Porphyra-334, Shinorine, etc. | Eyes: Trace amounts up to > 4.2 mg/g DW. | Highly variable composition and concentrations. |[20] |
Biosynthesis of Mycosporine-Like Amino Acids
The biosynthesis of MAAs is understood to branch from primary metabolism, with evidence supporting routes from both the shikimate and pentose phosphate pathways.[1][3][6] The initial steps converge on the formation of 4-deoxygadusol (4-DG), a key intermediate. In the canonical pathway identified in cyanobacteria, 4-DG is then condensed with glycine to form mycosporine-glycine (MG), the precursor to many other MAAs.[19] Subsequent modifications, catalyzed by enzymes like D-Ala-D-Ala ligase-like enzymes or nonribosomal peptide synthetases (NRPS), lead to the diversity of MAA structures, including palythine.[19]
Caption: Simplified pathway for MAA biosynthesis from primary metabolism precursors.[5][6][19]
Experimental Protocols
The extraction and analysis of MAAs require standardized procedures to ensure reproducibility and accurate quantification. Methodologies vary depending on the source organism and the polarity of the target MAAs.[12][16]
Extraction of MAAs from Marine Macroalgae
Conventional methods for extracting MAAs from algal biomass involve the use of polar solvents. While methanol has been traditionally used, recent efforts have focused on greener alternatives like ethanol and distilled water.[16]
Caption: A typical workflow for the extraction of MAAs from macroalgal sources.[14]
Detailed Protocol: Ethanol Extraction from Red Algae [13][17]
-
Sample Preparation: Freshly collected algal samples are thoroughly cleaned of epiphytes and debris. They are then either shade-dried or lyophilized (freeze-dried) to a constant weight and ground into a fine powder.
-
Extraction: A known weight of the dried powder (e.g., 100 mg) is suspended in a solvent, such as 25% aqueous ethanol (v/v), at a specific ratio (e.g., 1:20 or 1:40 w/v).[13] The suspension is incubated for a defined period, typically ranging from 2 to 24 hours, at room temperature with agitation.[14]
-
Separation: The mixture is centrifuged (e.g., 5,000 x g for 10 minutes at 4°C) to pellet the solid biomass. The resulting supernatant is carefully collected.
-
Filtration: The supernatant is filtered through a 0.22 or 0.45 µm syringe filter to remove any remaining particulate matter, rendering it ready for direct analysis or further purification.
-
Concentration (Optional): For purification or concentration, the solvent can be removed under vacuum using a rotary evaporator. The dried extract is then reconstituted in a precise volume of a suitable solvent for analysis.[16]
Purification, Analysis, and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the most common technique for the separation and quantification of MAAs.[12] For structural elucidation and identification of novel compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[16][23]
Analytical HPLC Conditions (General Method) [16][24]
-
Column: Reversed-phase columns are typically used. C8 columns have shown improved separation for some MAAs compared to C18 columns.[16] A common choice is a C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).[24]
-
Mobile Phase: A gradient elution is often used, consisting of a polar aqueous phase and an organic modifier. A typical mobile phase is a gradient of methanol in acidified water (e.g., 0.1% acetic acid or formic acid).[24]
-
Flow Rate: A standard flow rate is between 0.4 and 1.0 mL/min.[25]
-
Detection: Detection is performed using a PDA detector, scanning a range that covers the absorption maxima of all target MAAs (e.g., 300-400 nm). Quantification is based on the peak area at the specific absorption maximum for each MAA (e.g., 320 nm for palythine).
-
Quantification: Concentrations are calculated using external calibration curves of purified standards or by using published molar extinction coefficients.
Caption: The analytical process for separating and quantifying MAAs using HPLC-PDA.[16][24]
Purification by High-Performance Countercurrent Chromatography (HPCCC) [15] For obtaining high-purity MAAs for structural studies or as analytical standards, HPCCC is an effective technique. This method uses a biphasic solvent system and avoids solid stationary phases, which can irreversibly adsorb samples. A study successfully used an ethanol/acetonitrile/ammonium sulfate/water system to separate palythine and asterina-330 from Gelidium corneum extract and porphyra-334 and shinorine from Porphyra columbina.[15] The resulting fractions are typically desalted using techniques like gel filtration chromatography (e.g., Sephadex G-10).[15]
Conclusion
Palythine and its related mycosporine-like amino acids are a class of natural products with significant scientific and commercial interest, primarily due to their exceptional UV-screening and antioxidant capabilities. The most prolific natural sources are marine primary producers, especially red algae and cyanobacteria, from which these compounds can be efficiently extracted using optimized solvent-based methods. The continued exploration of marine biodiversity promises the discovery of novel MAA structures and organisms with particularly high yields. Standardized, validated analytical techniques, predominantly HPLC-based, are crucial for the accurate quantification and characterization of these compounds. The detailed understanding of MAA biosynthesis, sources, and analytical protocols outlined in this guide provides a foundational framework for researchers and professionals aiming to harness the potential of these powerful natural photoprotectants.
References
- 1. Mycosporine-Like Amino Acids from Coral Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Mycosporine-Like Amino Acids and Marine Toxins - The Common and the Different - PMC [pmc.ncbi.nlm.nih.gov]
- 5. futurenatprod.skums.ac.ir [futurenatprod.skums.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycosporine-Like Amino Acids from Marine Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution, Contents, and Types of Mycosporine-Like Amino Acids (MAAs) in Marine Macroalgae and a Database for MAAs Based on These Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Seasonal Variation of Mycosporine-Like Amino Acids in Three Subantarctic Red Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Efficient Extraction and Antioxidant Capacity of Mycosporine-Like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. archimer.ifremer.fr [archimer.ifremer.fr]
- 18. [PDF] Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants | Semantic Scholar [semanticscholar.org]
- 19. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iopan.gda.pl [iopan.gda.pl]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Palythine Across Marine Trophic Levels: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palythine, a mycosporine-like amino acid (MAA), is a crucial secondary metabolite in marine ecosystems, primarily recognized for its potent ultraviolet (UV) screening and antioxidant properties. This technical guide provides an in-depth analysis of palythine's function, biosynthesis, and transference across marine trophic levels. It details quantitative data on its distribution, outlines key experimental protocols for its study, and visualizes the underlying biological pathways. As a photostable and effective multifunctional molecule, palythine holds significant potential for development as a natural and biocompatible alternative to conventional UV filters, with broad applications in cosmetics and pharmaceuticals.
Introduction to Palythine and Mycosporine-Like Amino Acids (MAAs)
Mycosporine-like amino acids are a diverse group of low molecular weight, water-soluble compounds produced by a wide range of marine organisms, including cyanobacteria, phytoplankton, and macroalgae.[1][2] These organisms inhabit environments with high exposure to solar radiation and have evolved MAAs as a primary defense mechanism against the damaging effects of UV radiation. Palythine, with its absorption maximum at approximately 320 nm, is particularly effective at screening UVB radiation.[3] Beyond its function as a natural sunscreen, palythine also exhibits significant antioxidant activity, neutralizing reactive oxygen species (ROS) generated by UV radiation and other stressors.[4][5]
Metazoans, including marine invertebrates and fish, lack the biosynthetic machinery to produce MAAs and must acquire them through their diet, leading to the trophic transfer of these protective compounds throughout the marine food web.[2][6] This guide explores the multifaceted role of palythine, from its synthesis by primary producers to its accumulation and function in higher-trophic-level organisms.
Biosynthesis of Palythine
The biosynthesis of palythine originates from the shikimate pathway, a metabolic route for the synthesis of aromatic amino acids in primary producers.[1] The initial steps involve the production of 4-deoxygadusol (4-DG) from sedoheptulose 7-phosphate, catalyzed by the enzymes dimethyl 4-degadusol synthase (DDGS; MysA) and an O-methyltransferase (O-MT; MysB).[7] Subsequent enzymatic reactions lead to the formation of mycosporine-glycine, a precursor for various MAAs. A key discovery in the biosynthesis of palythine is the role of the Fe(II)/2-oxoglutarate-dependent oxygenase, MysH, which directly converts disubstituted MAAs, such as mycosporine-2-glycine, into palythine.[7]
Trophic Transfer and Bioaccumulation
Organisms at higher trophic levels acquire palythine and other MAAs by consuming primary producers or other consumers that have accumulated these compounds.[2] This dietary transfer is a crucial mechanism for providing photoprotection to organisms that cannot synthesize MAAs themselves. Evidence suggests that MAAs are not only transferred but can also be bioaccumulated, with concentrations sometimes increasing at higher trophic levels.[8] However, the efficiency of this transfer can vary depending on the specific organisms and food web dynamics.
Quantitative Distribution of Palythine
The concentration of palythine varies significantly among different marine organisms, influenced by factors such as species, geographic location, depth, and season, which correlate with UV exposure. Red algae, in particular, are known to accumulate high concentrations of palythine. The following tables summarize available quantitative data on palythine concentrations across different trophic levels.
Table 1: Palythine Concentration in Marine Primary Producers (Trophic Level 1)
| Species | Phylum/Class | Location | Palythine Concentration (µg/g dry weight) | Reference(s) |
| Palmaria palmata | Rhodophyta | Irish Sea | 2710 | [3] |
| Porphyra sp. | Rhodophyta | Asia | 560 | [3] |
| Gelidiella acerosa | Rhodophyta | Gulf of Mannar, India | Present (unquantified) | [1] |
| Acanthophora spicifera | Rhodophyta | Gulf of Mannar, India | Present (unquantified) | [1] |
| Hypnea musciformis | Rhodophyta | Gulf of Mannar, India | Present (unquantified) | [1] |
| Gelidium corneum | Rhodophyta | Not specified | Present (unquantified) | [9] |
| Neopyropia yezoensis | Rhodophyta | Japan | Present (unquantified) | [10] |
Table 2: Palythine Concentration in Marine Primary Consumers (Trophic Level 2)
| Species | Group | Diet | Palythine Concentration (µg/g dry weight) | Reference(s) |
| Limacina helicina | Pteropod | Phytoplankton | Present (unquantified) | |
| Boeckella gibbosa | Copepod | Phytoplankton | Variable, up to ~13000 (total MAAs) | [11][12] |
| Boeckella gracilipes | Copepod | Phytoplankton | Variable, up to ~13000 (total MAAs) | [11][12] |
| Aplysia californica (tissues) | Sea Hare | Red Algae | Present (unquantified) | [10] |
Table 3: Palythine Concentration in Marine Secondary Consumers (Trophic Level 3)
| Species | Group | Diet | Palythine Concentration (µg/g dry weight) | Reference(s) |
| Clione antarctica | Pteropod | Limacina helicina | Present (unquantified) |
Note: Quantitative data for palythine across a wide range of trophic levels is still limited. Much of the available data reports on total MAA content rather than individual compounds. Further research employing techniques such as stable isotope analysis alongside MAA quantification is needed to build a more comprehensive understanding of palythine's distribution in marine food webs.[1]
Physiological Functions and Signaling Pathways
Palythine's primary roles in marine organisms are photoprotection and antioxidant defense.
5.1. UV Screening
The cyclohexenimine chromophore of palythine effectively absorbs UVB radiation and dissipates the energy as heat, thereby preventing it from reaching and damaging sensitive cellular components like DNA and proteins.[6] This photostability is a key feature that makes palythine an excellent natural sunscreen.[6]
5.2. Antioxidant Activity
UV radiation can induce the formation of ROS, leading to oxidative stress. Palythine can act as a potent antioxidant, scavenging these harmful radicals.[4] This antioxidant capacity provides a secondary layer of protection against UV-induced damage.
5.3. Signaling Pathways
While research on palythine-specific signaling pathways in marine organisms is still emerging, studies on related MAAs and general UV stress responses in organisms like corals suggest the involvement of several key pathways. Exposure to UV radiation can trigger stress responses involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to regulating inflammation, cell survival, and apoptosis.[13][14] It is hypothesized that palythine, by reducing the primary UV insult and subsequent oxidative stress, can modulate these pathways to mitigate cellular damage. In human keratinocytes, palythine has been shown to protect against UV-induced gene expression changes linked to inflammation and photoageing.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of palythine.
6.1. Extraction of Palythine from Marine Algae
This protocol is adapted for the extraction of MAAs from red macroalgae.
-
Sample Preparation:
-
Thoroughly rinse fresh algal samples with seawater to remove epiphytes and debris.
-
Blot the samples dry and then freeze-dry (lyophilize) to a constant weight.
-
Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.
-
-
Extraction:
-
Weigh approximately 100 mg of the dried algal powder into a centrifuge tube.
-
Add 10 mL of 100% methanol.[1]
-
Vortex the mixture thoroughly and then place it on a horizontal shaker at room temperature for 24 hours in the dark.[1]
-
Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction of the pellet with fresh methanol until the supernatant is colorless.
-
Pool all the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled methanol extract to dryness using a rotary evaporator or a vacuum concentrator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of Milli-Q water or a suitable solvent for HPLC analysis (e.g., 20% aqueous methanol).
-
6.2. Quantification of Palythine by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.
-
Column: A reverse-phase C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in Milli-Q water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would be from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 320 nm for palythine.
-
Quantification: Create a standard curve using a purified palythine standard of known concentrations. Calculate the concentration of palythine in the samples by comparing their peak areas to the standard curve.
6.3. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol).
-
Palythine extract or standard of known concentrations.
-
Ascorbic acid or Trolox as a positive control.
-
Methanol as a blank.
-
-
Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the palythine sample at different concentrations.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a control with methanol instead of the sample.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
% Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
-
Potential for Drug Development and Cosmeceuticals
The unique properties of palythine make it a highly attractive candidate for various applications.
-
Sunscreens: Its high photostability and strong UVB absorption capacity position it as a natural and environmentally friendly alternative to synthetic UV filters, many of which have been shown to have detrimental effects on marine ecosystems.[4][9]
-
Anti-aging and Skincare: The potent antioxidant properties of palythine can help mitigate oxidative stress in the skin, a key factor in photoaging.[4]
-
Anti-inflammatory Agent: By potentially modulating inflammatory pathways like NF-κB, palythine could be explored for its therapeutic potential in inflammatory skin conditions.[13]
Conclusion and Future Directions
Palythine plays a vital, multifunctional role in marine ecosystems, providing essential photoprotection that is transferred through the food web. While its biosynthesis and primary functions are increasingly understood, significant knowledge gaps remain. Future research should focus on:
-
Comprehensive Quantitative Analysis: Generating more extensive quantitative data on palythine concentrations across a wider range of marine organisms and well-defined trophic levels.
-
Trophic Transfer Efficiency: Conducting studies to determine the specific efficiency of palythine transfer between different trophic links.
-
Signaling Pathways in Marine Organisms: Elucidating the specific signaling pathways directly modulated by palythine in marine invertebrates and other organisms in response to UV stress.
A deeper understanding of these aspects will not only enhance our knowledge of marine chemical ecology but also accelerate the development of palythine-based products for human health and environmental sustainability.
References
- 1. Stable isotopes as tracers of trophic interactions in marine mutualistic symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Distribution, Contents, and Types of Mycosporine-Like Amino Acids (MAAs) in Marine Macroalgae and a Database for MAAs Based on These Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. researchgate.net [researchgate.net]
- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 7. In vitro sun protection factor determination of herbal oils used in cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of Mycosporine-like Amino Acids from Red Macroalgae and a Marine Lichen by High-Performance Countercurrent Chromatography: A Strategy to Obtain Biological UV-Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mycosporine-like amino acids in planktonic organisms living under different UV exposure conditions in Patagonian lakes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mycosporine-Like Amino Acids (MAAs) in Zooplankton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Marine Microorganism Molecules as Potential Anti-Inflammatory Therapeutics | MDPI [mdpi.com]
- 14. Induction of activation of the antioxidant response element and stabilization of Nrf2 by 3-(3-pyridylmethylidene)-2-indolinone (PMID) confers protection against oxidative stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Palythine: A Technical Guide to its UV Absorption Spectrum and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ultraviolet (UV) absorption properties of palythine, a prominent member of the mycosporine-like amino acid (MAA) family. As natural, small-molecule UV-absorbing compounds, MAAs are of significant interest for their potential applications in sunscreens and photoprotective pharmaceuticals. This document details the spectral characteristics of palythine, outlines the experimental protocols for its analysis, and illustrates its biosynthetic pathway.
Introduction to Palythine
Palythine is a naturally occurring, water-soluble compound found in a diverse range of marine and terrestrial organisms, including cyanobacteria, red algae, and corals.[1] These organisms produce palythine and other MAAs as a primary defense mechanism against damaging ultraviolet radiation (UVR). The core structure of palythine features a cyclohexenimine chromophore, which is responsible for its strong absorption in the UV spectrum.[1] Its inherent photostability and ability to dissipate absorbed UV energy as heat without generating harmful reactive oxygen species make it a promising candidate for next-generation photoprotective agents.[2]
UV Absorption Spectrum and Properties
Palythine and its derivatives exhibit characteristic strong absorption in the UVA and UVB regions of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for palythine is consistently reported to be 320 nm.[3][4][5] This positions it as an effective screen against UVB radiation (280–315 nm) and a portion of the UVA spectrum (315–400 nm).[4][5] The molar extinction coefficients (ε) for MAAs can be as high as 50,000 M⁻¹·cm⁻¹, making them some of the most potent small-molecule UV absorbers found in nature.[1]
The following table summarizes the key spectral properties of palythine and its closely related analogues.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Solvent / Conditions |
| Palythine | 320 | Not specified in results | Water (H₂O)[3][6] |
| 319 | Not specified in results | Methanol[7] | |
| Palythine-serine | 320 | Not specified in results | Not specified[1] |
| 321 | Not specified in results | Not specified[4] | |
| Palythine-threonine | 320 | Not specified in results | Water (H₂O)[3] |
| 320 | Not specified in results | Not specified[1] | |
| Mycosporine-glycine | 310 | 28,100 | Not specified[1] |
| Porphyra-334 | 334 | Not specified in results | Not specified[1] |
Experimental Protocols
The determination of the UV absorption spectrum of palythine involves its extraction from a biological source, purification, and subsequent analysis using spectrophotometry, typically coupled with high-performance liquid chromatography (HPLC).
-
Sample Collection and Preparation : Biological samples (e.g., red algae, cyanobacteria) are harvested, cleaned, and typically lyophilized (freeze-dried) to obtain a dry weight. The dried biomass is then ground into a fine powder.
-
Solvent Extraction : The powdered sample is extracted with a polar solvent. A common method involves using 100% methanol or aqueous methanol solutions. The extraction is often performed at a controlled temperature (e.g., 45°C) for a set duration (e.g., 2 hours).
-
Purification : The crude extract is clarified by centrifugation to remove particulate matter. For detailed analysis and isolation, the supernatant is concentrated and subjected to purification, most commonly via HPLC.[8]
-
Instrumentation : A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is the standard for analyzing MAAs.
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A gradient of an aqueous solvent (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is employed to separate the different MAAs in the extract.
-
Flow Rate : A typical flow rate is between 0.5 and 1.0 mL/min.[8]
-
-
Detection and Spectral Acquisition :
-
The PDA detector scans a range of wavelengths (e.g., 250-400 nm) as the separated compounds elute from the column.
-
The retention time of the peak corresponding to palythine is recorded.
-
The full UV spectrum of the eluting peak is captured, from which the λmax is determined. Palythine is often identified by its characteristic retention time and its absorption maximum at 320 nm.[5][7]
-
Caption: Workflow for the extraction and UV spectral analysis of palythine.
Biosynthesis of Palythine
Palythine is synthesized via a conserved pathway that begins with an intermediate from the pentose phosphate pathway.[1] Understanding this pathway is crucial for potential heterologous production of these valuable compounds. The key enzymatic steps involve the formation of a 4-deoxygadusol (4-DG) core, followed by the addition of amino acids and subsequent conversion.
The biosynthesis starts with sedoheptulose 7-phosphate, which is converted to 4-DG by the enzymes MysA and MysB.[1] The enzyme MysC then catalyzes the addition of glycine to form mycosporine-glycine (MG). From MG, different MAAs can be formed. For the synthesis of palythine, shinorine (formed from MG and serine by MysD or MysE) is an intermediate.[1][9] A key final step is the conversion of the glycine moiety of shinorine into an amine group, a reaction catalyzed by the enzyme MysH, to yield palythine.[1][10]
Caption: Simplified biosynthetic pathway leading to the formation of palythine.
References
- 1. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycosporine-Like Amino Acids for Skin Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | UV-absorbing mycosporine-like amino acids in the eyes of temperate marine and freshwater fish species [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
Palythine: A Comprehensive Technical Guide to its Photoprotective Role in Corals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palythine, a mycosporine-like amino acid (MAA), is a crucial natural sunscreen synthesized by various marine organisms, including the symbiotic dinoflagellates of corals. Its primary role is to provide photoprotection against damaging ultraviolet radiation (UVR). This technical guide provides an in-depth analysis of palythine, covering its chemical properties, biosynthetic pathway, and multifaceted role in coral photoprotection. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual diagrams of relevant pathways and workflows to support researchers, scientists, and drug development professionals in this field.
Introduction: The Significance of Palythine in Coral Resilience
Scleractinian corals, the architects of vibrant reef ecosystems, harbor symbiotic dinoflagellates of the genus Symbiodinium. This mutualistic relationship is fundamental to the health and productivity of coral reefs. However, exposure to environmental stressors, particularly ultraviolet radiation (UVR), can disrupt this symbiosis, leading to coral bleaching and mortality.[1][2] Corals and their symbionts have evolved a range of photoprotective mechanisms, among which the synthesis of mycosporine-like amino acids (MAAs) is paramount.[1][3]
Palythine is a prominent secondary MAA found in a variety of marine organisms, including a wide array of coral species.[3][4] It belongs to a family of small, water-soluble, and colorless compounds characterized by a cyclohexenimine chromophore conjugated with an amino acid or its imino alcohol.[1] This structure endows palythine with strong UV-absorbing properties, positioning it as a key molecule in the defense against photodamage. Beyond its function as a natural sunscreen, palythine also exhibits potent antioxidant activity, further enhancing its protective capabilities.[5][6][7] Understanding the intricacies of palythine's function and regulation is critical for assessing coral resilience in the face of climate change and for exploring its potential in biomedical and pharmaceutical applications, such as the development of novel, biocompatible sunscreens.[5][7][8]
Physicochemical Properties and UV Absorption of Palythine
The photoprotective efficacy of palythine is intrinsically linked to its chemical structure and its ability to absorb UV radiation.
Chemical Structure
Palythine is characterized by a cyclohexenimine ring with an amine group attached.[9] Its molecular structure has been unambiguously determined by X-ray analysis.[9] The specific arrangement of double bonds within the cyclohexenimine core is responsible for its strong UV absorption.
UV Absorption Characteristics
Palythine exhibits a strong absorption maximum in the UVB range of the electromagnetic spectrum.[5] Upon absorbing a high-energy UV photon, the palythine molecule dissipates this energy as multiple lower-energy infrared photons, effectively converting harmful radiation into harmless heat without the production of damaging reactive oxygen species (ROS).[10]
Table 1: UV Absorption Properties of Palythine and Related MAAs
| Mycosporine-Like Amino Acid | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Reference(s) |
| Palythine | 320 | 36,200 | [4] |
| Mycosporine-glycine | 310 | 28,100 | [1][11] |
| Shinorine | 334 | 44,668 | [1][4] |
| Porphyra-334 | 334 | 42,300 | [1][4] |
| Asterina-330 | 330 | 43,800 | [4] |
| Palythinol | 332 | 43,500 | [4] |
| Palythine-threonine | 320 | 36,200 | [4] |
Biosynthesis of Palythine in Corals
The biosynthesis of palythine is a complex process that is not fully elucidated but is understood to be derived from the shikimate or pentose phosphate pathway.[1][3][12] While corals themselves are metazoans and generally lack the shikimate pathway, their symbiotic dinoflagellates are capable of synthesizing MAAs.[9] There is also evidence suggesting that some corals may have acquired the necessary genes for MAA synthesis through horizontal gene transfer.[3]
The proposed biosynthetic pathway begins with intermediates from primary metabolism. The core cyclohexenimine ring is synthesized and subsequently conjugated with amino acids. Palythine is considered a secondary MAA, likely derived from the modification of a primary MAA such as mycosporine-glycine.[1] One proposed pathway suggests that palythine is synthesized from mycosporine-glycine.[4] More recent research has identified a nonheme iron(II)- and 2-oxoglutarate-dependent oxygenase (MysH) that can convert disubstituted MAAs into palythines.[13]
Figure 1: Simplified proposed biosynthetic pathway for palythine.
Role of Palythine in Coral Photoprotection
Palythine contributes to coral photoprotection through a dual mechanism: direct UV screening and antioxidant activity.
UV Screening
The primary photoprotective function of palythine is to act as a physical shield against UVR. Its high molar extinction coefficient in the UVB range allows it to effectively absorb incoming radiation before it can reach and damage sensitive cellular components like DNA and proteins.[5][14] The absorbed energy is then safely dissipated as heat.[10]
Antioxidant Activity
Exposure to UVR can lead to the generation of reactive oxygen species (ROS) within coral tissues, causing oxidative stress.[1] Palythine has been shown to be a potent antioxidant, capable of scavenging these harmful free radicals.[5][6][15] This antioxidant capacity provides a secondary layer of protection, mitigating the cellular damage caused by ROS that may be generated despite the primary UV screening.[3][5][6] Studies have shown that palythine can reduce oxidatively generated stress even when applied after UV exposure.[6][7][15]
Environmental Regulation of Palythine Production
The concentration of palythine in corals is not static and is influenced by a variety of environmental factors, most notably the light environment.
-
UV Radiation: Exposure to UVR is a primary driver of MAA synthesis, including palythine, in many marine organisms.[1][12][16] Increased UVR levels have been shown to induce the accumulation of MAAs in corals.[1]
-
Photosynthetically Active Radiation (PAR): High levels of PAR can also stimulate MAA production.[16]
-
Depth: Corals in shallower waters, which are exposed to higher levels of UVR, generally exhibit higher concentrations of MAAs compared to their deeper-water counterparts.[17]
-
Seasonality: The concentration and composition of MAAs in corals can vary seasonally, often correlating with seasonal changes in solar irradiance.[1][17]
-
Nutrient Availability: Nitrogen availability can influence MAA synthesis, as these are nitrogen-containing compounds.[8][16]
-
Temperature: Thermal stress, in conjunction with high light, can also impact MAA concentrations, although the response can be complex and species-specific.[1][2]
Table 2: Concentration of Palythine in Various Coral Species
| Coral Species | Location | Depth | Palythine Concentration (ng g⁻¹ mucus or nmol mg⁻¹ dw) | Reference(s) |
| Pocillopora spp. | French Polynesia | Not specified | Present in mucus (1-500 ng g⁻¹) | [18] |
| Fungia scutaria | Red Sea | 5 m (Summer) | ~1.5 nmol mg⁻¹ protein | [17] |
| Fungia danai | Red Sea | 5 m (Summer) | Detected | [17] |
| Nyctiphanes australis (Krill) | New Zealand | Not applicable | 0 to 11.9% of total MAAs | [19] |
Note: Data on palythine concentration specifically in coral tissues is often reported as part of the total MAA pool. The table presents available data and will be updated as more specific research becomes available.
Experimental Protocols
The study of palythine in corals involves a series of established methodologies for extraction, identification, and quantification, as well as for assessing its photoprotective efficacy.
Extraction of Palythine from Coral Tissue
This protocol provides a general framework for the extraction of MAAs, including palythine, from coral samples.
Figure 2: General experimental workflow for the extraction of palythine.
Detailed Steps:
-
Sample Preparation: Coral tissue is removed from the skeleton using a sterile instrument, such as an airbrush or water pick, with a minimal amount of filtered seawater. The resulting tissue slurry is homogenized and then lyophilized to a dry powder.
-
Extraction: A known weight of the lyophilized tissue is extracted with an aqueous solution of methanol (typically 20-25% v/v).[20][21] The mixture is incubated, often with shaking, at a controlled temperature (e.g., 45°C) for a set period (e.g., 2 hours).[21] The process may be repeated to ensure complete extraction.[21]
-
Purification: The extract is centrifuged to pellet the tissue debris. The supernatant, containing the MAAs, is collected. The solvent is then removed under vacuum (e.g., using a rotary evaporator). The dried extract is re-dissolved in a small volume of 100% methanol or the mobile phase used for HPLC analysis.[20]
Identification and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of palythine.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is used. A C8 or C18 reverse-phase column is commonly employed.[20]
-
Mobile Phase: A common mobile phase is a gradient of an aqueous solution of acetic acid (e.g., 0.1%) and a solvent such as methanol or acetonitrile.
-
Identification: Palythine is identified by its characteristic retention time and its UV absorption spectrum, which shows a maximum at approximately 320 nm.[4][5] Co-chromatography with a purified palythine standard can confirm the identification. Mass spectrometry (MS) coupled with HPLC can provide definitive structural confirmation.[4][5]
-
Quantification: The concentration of palythine is determined by integrating the peak area at its absorption maximum (320 nm) and comparing it to a calibration curve generated with a known concentration of a purified standard.[4] The concentration is typically normalized to the dry weight or protein content of the coral tissue.[17]
Assessment of Photoprotective Efficacy
The photoprotective capacity of palythine can be assessed using various in vitro assays.
-
Cell Viability Assays: Human keratinocyte cell lines (e.g., HaCaT) are treated with palythine and then exposed to UVR.[6][7][15] Cell viability is then measured using assays such as the MTT or neutral red uptake assay to determine the extent of protection.
-
DNA Damage Assays: The ability of palythine to prevent UVR-induced DNA damage can be quantified by measuring the formation of cyclobutane pyrimidine dimers (CPDs) and 8-oxo-7,8-dihydroguanine (8-oxoGua) using techniques like immunoassays or the comet assay.[6][15]
-
Antioxidant Capacity Assays: The antioxidant properties of palythine can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the oxygen radical absorbance capacity (ORAC) assay.[6][14]
Signaling Pathways and Regulation
The precise signaling pathways that regulate palythine synthesis in corals are an active area of research. It is generally understood that the synthesis of MAAs is upregulated in response to UVR-induced stress. This response likely involves the activation of stress-related signaling cascades.
In other organisms, UVR exposure is known to induce the expression of genes involved in the MAA biosynthetic pathway.[3] In corals, UVR can induce the production of ROS, which may act as signaling molecules to trigger the synthesis of photoprotective compounds like palythine.[1] The Keap1-Nrf2-ARE pathway, a key regulator of the antioxidant response, has been implicated in the protective effects of some MAAs in skin cells, and similar pathways may be active in corals.[3]
Figure 3: A conceptual diagram of the signaling pathway for UVR-induced MAA synthesis.
Future Directions and Applications
The study of palythine in corals opens up several avenues for future research and has significant potential for practical applications.
-
Elucidation of Biosynthetic and Regulatory Pathways: Further research is needed to fully characterize the enzymatic steps and regulatory networks controlling palythine synthesis in corals and their symbionts.
-
Biotechnological Production: The heterologous expression of MAA biosynthesis genes in microbial systems offers a promising route for the sustainable production of palythine for commercial applications.[13][22]
-
Drug Development and Cosmetics: The potent UV-absorbing and antioxidant properties of palythine make it an attractive candidate for the development of next-generation, environmentally friendly sunscreens and anti-aging cosmeceuticals.[3][5][8] Its biocompatibility and natural origin are significant advantages over many synthetic UV filters.[7]
Conclusion
Palythine is a multifunctional photoprotective compound that plays a vital role in the ability of corals to withstand the damaging effects of solar ultraviolet radiation. Its strong UV-absorbing capabilities, coupled with its potent antioxidant activity, provide a robust defense mechanism against photodamage. A thorough understanding of its biosynthesis, regulation, and mechanism of action is essential for predicting coral reef resilience in a changing climate and for harnessing its potential in the development of novel photoprotective agents for human use. This technical guide provides a comprehensive overview of the current knowledge on palythine and serves as a valuable resource for researchers and professionals working in marine biology, natural product chemistry, and drug development.
References
- 1. Mycosporine-Like Amino Acids from Coral Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid palythine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mycosporine-Like Amino Acids for Skin Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine‐like amino acid palythine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. botanyjournals.com [botanyjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Discovery and Isolation of Palythine from Palythoa tuberculosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palythine, a mycosporine-like amino acid (MAA), is a naturally occurring ultraviolet (UV)-absorbing compound found in a variety of marine organisms. First identified in the zoanthid Palythoa tuberculosa, this small molecule exhibits significant photoprotective and antioxidant properties, making it a compound of interest for applications in cosmetics, pharmaceuticals, and aquaculture. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of palythine from Palythoa tuberculosa. It details the experimental protocols for extraction and purification and presents key quantitative data. Furthermore, this guide illustrates the known mechanisms of palythine's protective actions through signaling pathway and experimental workflow diagrams.
Introduction
Mycosporine-like amino acids (MAAs) are a class of low molecular weight, water-soluble compounds characterized by a cyclohexenone or cyclohexenimine chromophore conjugated with an amino acid moiety.[1] These secondary metabolites are synthesized by a wide range of marine organisms, including cyanobacteria, algae, and corals, as a primary defense against damaging ultraviolet radiation.[2] Palythine, with its absorption maximum in the UV-B range, is a key example of this class of compounds and was first isolated from the zoanthid Palythoa tuberculosa.[3] Its inherent photostability and potent antioxidant capacity have positioned it as a promising candidate for development as a natural and biocompatible alternative to synthetic UV filters.[2][4] This guide serves as a technical resource for researchers and professionals interested in the isolation and study of this valuable marine biomolecule.
Physicochemical Properties of Palythine
Palythine's efficacy as a photoprotective agent is rooted in its distinct physicochemical properties. A summary of these key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₅ | [3] |
| Molecular Weight | 244.25 g/mol | [3] |
| UV Absorption Maximum (λmax) | 320 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~28,100 - 50,000 M⁻¹cm⁻¹ | [7] |
| Appearance | Colorless, water-soluble | General MAA property |
Table 1: Physicochemical Properties of Palythine
Experimental Protocols: Isolation and Purification of Palythine
The following protocols are a synthesized methodology based on established techniques for the extraction of small molecules from Palythoa tuberculosa and the purification of mycosporine-like amino acids.
Extraction
-
Sample Preparation: Collect specimens of Palythoa tuberculosa and freeze them at -20°C until use.[8]
-
Homogenization: Grind the frozen tissue to a fine powder.
-
Solvent Extraction: Extract the homogenized tissue three times with hot 70% ethanol.[8]
-
Solvent Removal: Evaporate the ethanol from the combined extracts under reduced pressure.
-
Liquid-Liquid Partitioning: Wash the resulting aqueous concentrate with an equal volume of diethyl ether to remove lipophilic compounds. Discard the ether layer and repeat the washing step.[8]
-
Dialysis: Dialyze the aqueous extract against distilled water through a cellophane membrane to remove salts and other small impurities.[8] The retentate contains the crude extract enriched with palythine.
Purification
-
Ion-Exchange Chromatography (Step 1):
-
Ion-Exchange Chromatography (Step 2):
-
Gel Filtration Chromatography:
-
Purity Analysis (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detection: UV detector at 320 nm. The retention time for palythine will need to be determined using a standard if available, or by collecting and analyzing the peak via mass spectrometry.
-
References
- 1. WO2007026037A2 - Use of a mixture of mycosporin-type amino acids (asterin 330 + palythine) as an antioxidant - Google Patents [patents.google.com]
- 2. Mycosporine-Like Amino Acids for Skin Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and structure of a new amino acid, palythine, from the zoanthid Palythoa tuberculosa | Semantic Scholar [semanticscholar.org]
- 4. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid palythine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
An In-depth Technical Guide on the Biological Activity of Palythine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palythine and its derivatives belong to the mycosporine-like amino acid (MAA) family, a group of small, water-soluble molecules naturally synthesized by various marine and terrestrial organisms exposed to high levels of solar radiation.[1][2] These compounds are gaining significant attention in the scientific community, particularly in the fields of dermatology and pharmacology, due to their potent photoprotective, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of palythine and its known derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.
Core Biological Activities
The primary biological activities of palythine derivatives stem from their unique chemical structure, which enables them to absorb ultraviolet (UV) radiation and neutralize reactive oxygen species (ROS). These properties translate into three main areas of therapeutic and cosmetic interest: photoprotection, antioxidant activity, and anti-inflammatory effects.
Photoprotection
Palythine and its derivatives are highly effective at absorbing UV radiation, particularly in the UVA and UVB ranges, without generating harmful free radicals.[3][4] This inherent photostability makes them promising candidates for use as natural sunscreens.[1][5]
Studies on human keratinocytes (HaCaT cells) have demonstrated that palythine offers significant protection against a range of UV-induced cellular damage, even at very low concentrations (0.3% w/v).[1][6][7] This protection extends to preventing DNA damage, including the formation of cyclobutane pyrimidine dimers (CPDs) and oxidatively generated damage.[5][7]
Antioxidant Activity
A key aspect of the biological activity of palythine derivatives is their potent antioxidant capacity. They can effectively scavenge free radicals, thereby reducing oxidative stress, a major contributor to cellular damage and aging.[1][2][8] The antioxidant activity of palythine has been shown to be comparable to that of ascorbic acid (vitamin C).[8]
The antioxidant capacity can be influenced by environmental factors such as pH and temperature. For instance, the radical scavenging activity of palythine and its heat-induced derivative is significantly enhanced under alkaline conditions.[9][10]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many skin conditions and is often exacerbated by UV exposure. Palythine derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting their potential use in treating inflammatory skin disorders. This anti-inflammatory action is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.
Quantitative Data on Biological Activity
To facilitate comparison and aid in research and development, the following tables summarize the available quantitative data on the biological activity of palythine and its derivatives.
| Derivative | Assay | Endpoint | Result | pH | Reference(s) |
| Palythine | ABTS Radical Scavenging | IC50 | >72.0 µM | 5.8 | [9][10] |
| IC50 | >72.0 µM | 6.6 | [9][10] | ||
| IC50 | 23.4 µM | 7.4 | [9][10] | ||
| IC50 | 12.0 µM | 8.0 | [9][10] | ||
| Heated Palythine | ABTS Radical Scavenging | IC50 | 11.4 µM | 5.8 | [9][10] |
| IC50 | 8.7 µM | 6.6 | [9][10] | ||
| IC50 | 8.7 µM | 7.4 | [9][10] | ||
| IC50 | 6.7 µM | 8.0 | [9][10] |
| Derivative | Cell Line | UV Radiation | Endpoint | Concentration | Protection/Effect | Reference(s) |
| Palythine | HaCaT Keratinocytes | SSR (20 J/cm²) | Cell Viability | 0.3% (w/v) | Significant protection (p < 0.005) | [1][5][6] |
| Palythine | HaCaT Keratinocytes | UVA (20 J/cm²) | DNA Damage (CPDs, 8-oxoGua) | 0.3% (w/v) | Significant reduction | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of palythine derivatives.
Synthesis of Palythine Derivatives
Palythine derivatives such as palythine-threonine and palythine-serine can be synthesized biologically using heterologous expression systems. Gene clusters from organisms like Nostoc linckia NIES-25, containing the necessary biosynthetic enzymes (e.g., MysA, MysB, MysC, MysD, MysH), can be expressed in E. coli to produce these derivatives.[1][6]
Assessment of Photoprotective Activity in Human Keratinocytes (HaCaT cells)
-
Cell Culture: HaCaT keratinocytes are cultured in a suitable medium (e.g., DMEM with 10% FBS) to approximately 95% confluency in 96-well plates.[11]
-
Treatment: Cells are pre-incubated with various concentrations of the palythine derivative for a specified period (e.g., 24 hours).
-
UV Irradiation: The culture medium is replaced with phosphate-buffered saline (PBS), and the cells are exposed to a controlled dose of UV radiation (UVA, UVB, or solar-simulated radiation).[6][12]
-
Cell Viability Assay (MTT Assay): Post-irradiation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the cells, and after an incubation period, the resulting formazan crystals are solubilized. The absorbance is then measured at 570 nm to determine the percentage of viable cells.[6][12]
-
DNA Damage Assessment: DNA damage, such as the formation of CPDs, can be quantified using immunofluorescence or ELISA-based methods with specific antibodies against the DNA lesions.
Antioxidant Activity Assays
-
Reagent Preparation: An ABTS radical cation (ABTS•+) solution is prepared by reacting ABTS stock solution with potassium persulfate and incubating in the dark. The solution is then diluted to a specific absorbance at 734 nm.[12]
-
Assay Procedure: The palythine derivative solution is mixed with the ABTS•+ solution.
-
Measurement: The decrease in absorbance at 734 nm is measured after a set incubation period. The percentage of inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of the ABTS radicals) is determined.[12]
Measurement of Inflammatory Markers
-
Cell Culture and Stimulation: A suitable cell line (e.g., macrophages) is cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the palythine derivative.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits. This involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody.[9][13]
-
Western Blotting: The expression levels of key inflammatory signaling proteins (e.g., phosphorylated NF-κB) in cell lysates can be analyzed by Western blotting using specific antibodies.
Signaling Pathways and Molecular Mechanisms
The biological effects of palythine derivatives are mediated through their interaction with key cellular signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. While the precise mechanism is still under investigation, it is hypothesized that the antioxidant properties of palythine derivatives contribute to the activation of the Nrf2 pathway, leading to an enhanced cellular defense against oxidative damage.[10][14][15]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. It is proposed that palythine derivatives can inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators.[16]
Conclusion
Palythine and its derivatives represent a promising class of natural compounds with significant potential in dermatology and drug development. Their multifaceted biological activities, including potent photoprotection, antioxidant, and anti-inflammatory effects, make them attractive candidates for the development of novel sunscreens, anti-aging formulations, and treatments for inflammatory skin conditions. Further research is warranted to fully elucidate the quantitative biological activities of a wider range of palythine derivatives and to precisely define their molecular mechanisms of action. This will pave the way for their successful translation from laboratory research to clinical and commercial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid palythine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. adipogen.com [adipogen.com]
- 12. Distinctive molecular responses to ultraviolet radiation between keratinocytes and melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammation Assay | Inflammation Detection | Inflammasome Activity Assays [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Palythine: A Comprehensive Technical Guide to a Natural UV-Absorbing Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palythine is a naturally occurring mycosporine-like amino acid (MAA) found in a diverse range of marine and terrestrial organisms, including algae, cyanobacteria, and corals.[1] These organisms utilize palythine and other MAAs as a primary defense mechanism against harmful ultraviolet (UV) radiation. With a strong absorption maximum in the UVB range, coupled with high photostability and antioxidant properties, palythine presents a compelling candidate for development as a natural and biocompatible sunscreen agent and a valuable molecule for broader applications in dermatology and pharmacology.[2][3] This technical guide provides an in-depth overview of palythine, including its physicochemical properties, biosynthetic pathway, detailed experimental protocols for its extraction, purification, and characterization, and a summary of its photoprotective and antioxidant activities.
Physicochemical Properties and UV Absorption
Palythine is a water-soluble compound characterized by a cyclohexenimine chromophore conjugated with an amino group.[1] This structure is responsible for its potent UV-absorbing capabilities. The primary role of palythine in nature is to provide photoprotection by absorbing UV radiation and dissipating the energy as heat, thus preventing damage to vital cellular components like DNA.[4]
UV Absorption Spectrum
Palythine exhibits a characteristic strong absorption in the UVB and part of the UVA regions of the electromagnetic spectrum. Its absorption maximum (λmax) is consistently reported to be around 320 nm.[2] This positions it as an effective filter for the most damaging wavelengths of solar radiation that reach the Earth's surface.
Quantitative UV-Absorbing Characteristics
The efficacy of a UV-absorbing compound is quantified by its molar extinction coefficient (ε), which indicates how strongly a substance absorbs light at a given wavelength. Palythine possesses a high molar extinction coefficient, making it one of the most potent natural UV absorbers.
Table 1: UV Absorption Properties of Palythine and Other Common Mycosporine-Like Amino Acids (MAAs)
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Source Organism Examples |
| Palythine | 320 | 36,200[5] | Palmaria palmata, Porphyra sp., Gelidium corneum[6][7] |
| Shinorine | 334 | 44,668[5] | Porphyra umbilicalis, Nostoc linkia[1][6] |
| Porphyra-334 | 334 | 42,300[5] | Porphyra sp., Bangia fusco-purpurea[6][8] |
| Asterina-330 | 330 | 43,800[5] | Gelidium corneum, Palmaria palmata[6][7] |
| Mycosporine-glycine | 310 | Up to 50,000[1][6] | Various cyanobacteria and algae[1] |
Biosynthesis of Palythine
The biosynthesis of palythine, like other MAAs, originates from the pentose phosphate pathway. The initial steps involve the conversion of sedoheptulose 7-phosphate into 4-deoxygadusol (4-DG), a key precursor.[1] This process is catalyzed by the enzymes dimethyl 4-degadusol synthase (DDGS; MysA) and an O-methyltransferase (O-MT; MysB).[1] Subsequent steps, catalyzed by enzymes such as a D-Ala-D-Ala ligase-like enzyme (MysD), lead to the formation of disubstituted MAAs like mycosporine-glycine.[1][9] A crucial final step in palythine biosynthesis is the conversion of a glycine moiety into an amine group, a reaction catalyzed by a nonheme iron(II)- and 2-oxoglutarate-dependent oxygenase (MysH).[1][10]
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of palythine from biological sources, primarily marine macroalgae.
Extraction of Palythine
Palythine is a polar molecule, and its extraction is typically performed using polar solvents. The choice of solvent can influence the extraction efficiency and the purity of the initial extract.
Protocol: Solvent Extraction of Palythine from Macroalgae
-
Sample Preparation:
-
Harvest fresh macroalgae (e.g., Palmaria palmata).
-
Thoroughly wash the biomass with fresh water to remove salts and epiphytes.
-
Lyophilize (freeze-dry) the algal material to a constant weight and then grind it into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Clarification:
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the algal debris.
-
Carefully collect the supernatant.
-
-
Solvent Removal and Concentration:
-
Evaporate the ethanol from the supernatant using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
The remaining aqueous extract can be lyophilized to obtain a crude MAA powder.
-
Purification of Palythine
Purification of palythine from the crude extract is essential for detailed characterization and for applications requiring high purity. This is typically achieved through chromatographic techniques.
Protocol: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in the chosen mobile phase.
-
Pack a glass column with the slurry to create a homogenous stationary phase.
-
-
Sample Loading:
-
Dissolve the crude MAA extract in a minimal volume of the mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a solvent system such as methanol:ethanol:distilled water (8:10:0.5, v:v:v).[8]
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions for the presence of palythine using UV-Vis spectrophotometry (absorbance at 320 nm) or thin-layer chromatography (TLC).
-
Pool the fractions containing pure palythine.
-
-
Final Purification and Desalting:
Analysis and Characterization
A combination of analytical techniques is employed for the qualitative and quantitative analysis of palythine.
Protocol: HPLC Analysis
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A reverse-phase C8 or C18 column (e.g., Phenomenex Luna C8, 5 µm, 4.6 x 250 mm) is commonly used.[11][12]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).[12]
-
Elution Program:
-
Start with 2% B for 15 minutes.
-
Increase to 90% B over 2 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 2% B over 2 minutes and re-equilibrate for 6 minutes.[12]
-
-
Flow Rate: 0.5 mL/min.[12]
-
Detection: Monitor the eluate at 320 nm for palythine.
-
Quantification: Use a calibration curve generated from a purified palythine standard of known concentration.
Protocol: Mass Spectrometry (MS) for Identification
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Focus) with an electrospray ionization (ESI) source.[12]
-
Ionization Mode: Positive ion mode is typically used.
-
Data Acquisition: Acquire full scan mass spectra to determine the parent ion mass of palythine ([M+H]⁺ at m/z 245.02).[2]
-
Fragmentation Analysis: Perform tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.[7]
Protocol: NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve a purified and lyophilized sample of palythine (approx. 1 mg) in a suitable deuterated solvent (e.g., D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz).
-
Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the complete chemical structure of palythine.[3]
-
Photoprotective and Antioxidant Activity
Palythine's primary biological function is photoprotection. Beyond its ability to absorb UV radiation, it exhibits remarkable photostability, meaning it can absorb and dissipate UV energy multiple times without significant degradation.[13] This is a crucial characteristic for an effective sunscreen agent.
Furthermore, palythine has demonstrated significant antioxidant activity.[14] It can effectively scavenge free radicals, which are highly reactive molecules generated by UV radiation that can cause oxidative stress and cellular damage.[15] This dual functionality—UV absorption and antioxidant capacity—makes palythine a multifunctional photoprotective agent.[3] Studies have shown that palythine can protect human keratinocytes from UV-induced DNA damage and oxidative stress, highlighting its potential for use in skincare and dermatological applications.[3][15]
Applications and Future Prospects
The unique properties of palythine make it a highly attractive molecule for various applications, particularly in the cosmetic and pharmaceutical industries.
-
Sunscreens: As a natural, photostable, and effective UVB absorber with antioxidant properties, palythine is a prime candidate for the development of next-generation, environmentally friendly sunscreens.[16]
-
Anti-aging and Skincare: Its ability to mitigate oxidative stress and protect against UV-induced damage suggests its potential use in anti-aging and daily skincare formulations.[3]
-
Drug Development: The photoprotective and antioxidant characteristics of palythine may be leveraged in the development of therapies for photosensitivity disorders and other skin conditions exacerbated by UV radiation.
Future research will likely focus on optimizing the production of palythine, either through aquaculture of MAA-rich organisms or through heterologous expression in microbial systems, to ensure a sustainable and economically viable supply for commercial applications.[1][9]
Conclusion
Palythine stands out as a highly effective natural UV-absorbing compound with significant potential for commercialization. Its robust photophysical and antioxidant properties provide a strong foundation for its use in photoprotective applications. The experimental protocols detailed in this guide offer a framework for researchers to extract, purify, and characterize palythine, facilitating further investigation into its biological activities and potential for development into novel products for human health and wellness.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. toolify.ai [toolify.ai]
- 10. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. DOT Language | Graphviz [graphviz.org]
Geochemical Distribution of Palythine in Marine Sediments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palythine is a mycosporine-like amino acid (MAA), a class of small, water-soluble molecules known for their potent ultraviolet (UV) absorbing and antioxidant properties.[1] While the occurrence and function of palythine have been extensively studied in various marine organisms, its geochemical distribution, concentration, and fate within marine sediments remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on palythine, its biological sources, and its potential significance in marine sedimentary environments.
Given the absence of direct quantitative data on palythine in marine sediments in current scientific literature, this document serves as a foundational resource. It outlines the probable sources of palythine in sediments based on the distribution of known producing organisms and proposes detailed experimental protocols for its future investigation. This guide is intended to be a valuable tool for researchers initiating studies into the sedimentary geochemistry of palythine and for drug development professionals interested in its potential as a natural bioactive compound.
Data Presentation: Palythine Occurrence in Marine Organisms
The primary source of palythine in marine sediments is expected to be from the deposition and decomposition of organisms that synthesize or accumulate it. These are predominantly marine macroalgae and cyanobacteria, as well as various invertebrates that acquire it through their diet.[2] The following table summarizes a non-exhaustive list of marine organisms in which palythine has been identified, indicating its widespread presence and potential for significant input into sedimentary systems.
| Phylum/Group | Species | Common Name | Reference |
| Rhodophyta (Red Algae) | Chondrus yendoi | [3] | |
| Corallina officinalis | Coral weed | [3] | |
| Iridaea tuberculosa | [3] | ||
| Porphyra umbilicalis | Nori | [1] | |
| Palmaria palmata | Dulse | [4] | |
| Gracilaria vermiculophylla | [5] | ||
| Crassiphycus corneus | [5] | ||
| Gracilariopsis longissima | [5] | ||
| Pyropia leucosticta | [5] | ||
| Cyanobacteria | Phormidium angustissimum | [6] | |
| Anthozoa (Corals) | Pocillopora capitata | [3] | |
| Mollusca (Molluscs) | Aplysia californica | California sea hare | [2] |
Experimental Protocols
The following section details proposed methodologies for the extraction, purification, and analysis of palythine from marine sediment samples. These protocols are adapted from established methods for the analysis of MAAs in biological tissues and the extraction of organic compounds from sediments.
Sample Collection and Preparation
-
Sediment Sampling: Collect surface sediment samples (top 0-5 cm) using a grab sampler or box corer. For depth profile analysis, use a sediment corer and section the core at desired intervals.
-
Storage: Immediately freeze the collected sediment samples at -20°C or, preferably, -80°C to prevent degradation of organic compounds.
-
Lyophilization: Freeze-dry the sediment samples to remove water content, which can interfere with extraction efficiency.
-
Homogenization: Grind the lyophilized sediment to a fine, homogenous powder using a mortar and pestle or a ball mill.
Extraction of Palythine from Marine Sediment
This protocol is a modification of methods used for extracting small organic molecules from sediment matrices.
-
Solvent System: A mixture of methanol and water (e.g., 80:20 v/v) is recommended as the initial extraction solvent due to the polar nature of palythine.
-
Extraction Procedure:
-
Weigh approximately 5-10 g of lyophilized and homogenized sediment into a glass centrifuge tube.
-
Add 20 mL of the methanol/water extraction solvent.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 15-30 minutes to enhance cell lysis and extraction.
-
Centrifuge the sample at 4000 x g for 10 minutes to pellet the sediment.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) two more times with fresh solvent, pooling the supernatants.
-
Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Purification and Sample Clean-up
The crude extract will likely contain a complex mixture of compounds. A solid-phase extraction (SPE) step is recommended for purification.
-
SPE Cartridge: Use a C18 SPE cartridge.
-
Procedure:
-
Condition the C18 cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Re-dissolve the dried extract in a minimal volume (e.g., 1-2 mL) of deionized water.
-
Load the re-dissolved extract onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.
-
Elute the palythine and other MAAs with 5 mL of 50% methanol in water.
-
Collect the eluate and evaporate to dryness as described previously.
-
Re-dissolve the purified extract in a known volume of the initial mobile phase for HPLC analysis.
-
Analytical Determination by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for the identification and quantification of palythine.
-
HPLC System: A reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.
-
-
Detection:
-
UV-Vis Detector: Monitor the absorbance at the characteristic wavelength for palythine (~320 nm).
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z of protonated palythine. High-resolution mass spectrometry can be used for confirmation of the elemental composition.
-
-
Quantification: Use an external standard of purified palythine to create a calibration curve for accurate quantification.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for the analysis of palythine in marine sediments.
Signaling Pathway: Antioxidant Mechanism of Palythine
Palythine exhibits potent antioxidant activity, primarily through direct radical scavenging and by activating endogenous antioxidant response pathways.[1][7] The diagram below illustrates the proposed mechanism of action.
Conclusion and Future Directions
While direct evidence of palythine's geochemical distribution in marine sediments is currently lacking, its widespread occurrence in marine biota strongly suggests its presence and potential ecological significance in these environments. The proposed experimental protocols in this guide offer a robust framework for initiating research in this nascent field.
Future research should focus on:
-
Quantitative Surveys: Conducting systematic surveys to quantify palythine concentrations in various marine sedimentary environments, particularly in areas with high biomass of MAA-producing organisms.
-
Diagenesis Studies: Investigating the stability and degradation pathways of palythine in sediments to understand its long-term fate.
-
Bioavailability and Ecological Role: Exploring the bioavailability of sedimentary palythine to benthic organisms and its potential role in their physiology and ecology.
-
Bioprospecting: Assessing marine sediments as a potential source for the discovery of novel MAAs with pharmaceutical or cosmetic applications.
By addressing these research questions, the scientific community can build a comprehensive understanding of the geochemical distribution and biogeochemical importance of palythine in marine ecosystems.
References
- 1. Distribution, Contents, and Types of Mycosporine-Like Amino Acids (MAAs) in Marine Macroalgae and a Database for MAAs Based on These Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Mycosporine-Like Amino Acids from Marine Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan | MDPI [mdpi.com]
- 5. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Screening for Mycosporine-like Amino Acids (MAAs) of Irish Marine Cyanobacteria and Their Antioxidant Potential | Semantic Scholar [semanticscholar.org]
- 7. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Palythine in Biological Matrices using a Validated HPLC-MS/MS Method
Abstract
This application note details a robust and sensitive method for the quantification of palythine, a mycosporine-like amino acid (MAA), using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample extraction to data analysis, suitable for researchers in marine biology, natural product chemistry, and drug development. The method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach for optimal separation of this polar analyte and Multiple Reaction Monitoring (MRM) for selective and precise quantification.
Introduction
Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules produced by various marine and freshwater organisms, including algae and cyanobacteria.[1] These compounds are of significant interest due to their potent UV-absorbing properties, suggesting potential applications as natural sunscreens and antioxidants.[1][2] Palythine, with its absorption maximum at approximately 320 nm, is one of the fundamental MAAs from which others are derived.[2][3] Accurate quantification of palythine in biological extracts is crucial for ecological studies, biotechnological applications, and the development of novel photoprotective agents. This note presents a validated HPLC-MS/MS method that offers high selectivity and sensitivity for palythine analysis.
Experimental Protocols
Sample Preparation (Extraction from Algal/Cyanobacterial Biomass)
The extraction of palythine and other MAAs can be achieved using various polar solvents. A common procedure involves the use of aqueous methanol or ethanol.[4][5]
Protocol:
-
Lyophilize (freeze-dry) the algal or cyanobacterial biomass to obtain a dry weight.
-
Weigh approximately 10-20 mg of the dried biomass into a microcentrifuge tube.
-
Add 1 mL of 25% aqueous methanol (v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at 45°C for 2 hours to facilitate extraction.
-
Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.[5]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[5]
HPLC-MS/MS Instrumentation and Conditions
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the analysis of highly polar compounds like palythine, as it provides excellent retention and separation.[1][6]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Software: Agilent MassHunter or equivalent
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | SeQuant® ZIC®-cHILIC (150 x 2.1 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 6.7 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min, 90% B; 2-13 min, 90% to 60% B; 13-15 min, 60% to 40% B; 15-17 min, 40% B; 17-19 min, 40% to 90% B; 19-24 min, 90% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 20°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Nebulizer Gas | 23 psi |
| Drying Gas Temp | 200°C |
| Drying Gas Flow | 8 L/min |
| Sheath Gas Temp | 275°C |
| Capillary Voltage | 4300 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Multiple Reaction Monitoring (MRM) for Palythine
The quantification of palythine is performed using MRM, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The protonated molecule of palythine ([M+H]⁺) is m/z 245.0. A characteristic fragmentation involves the loss of water and a carboxyl group, resulting in a significant product ion at m/z 186.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Palythine (Quantifier) | 245.0 | 186.1 | 300 | Optimize experimentally (start at 20 eV) |
| Palythine (Qualifier) | 245.0 | 169.1 | 300 | Optimize experimentally (start at 25 eV) |
Note: Collision energy should be optimized for the specific instrument used to achieve maximum signal intensity.
Data Presentation
The performance of this method has been validated for several mycosporine-like amino acids.[1][6] The following table summarizes typical validation parameters achieved with a HILIC-MS method for MAA quantification.
Table 1: Method Validation Data for MAA Quantification using HILIC-MS [1][6]
| Parameter | Palythine | Shinorine | Porphyra-334 |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| LOD (µg/mL) | 0.43 | 0.16 | 0.25 |
| LOQ (µg/mL) | 1.3 | 0.48 | 0.75 |
| Accuracy (Recovery %) | 89.8 - 104.1 | 89.8 - 104.1 | 89.8 - 104.1 |
| Intra-day Precision (%RSD) | < 5.6 | < 5.6 | < 5.6 |
| Inter-day Precision (%RSD) | < 6.6 | < 6.6 | < 6.6 |
Visualizations
The overall experimental workflow for the quantification of palythine is depicted below.
References
- 1. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
Protocol for Palythine Extraction from Red Algae: Application Notes for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palythine, a mycosporine-like amino acid (MAA) found in various red algae, is a potent natural ultraviolet (UV) radiation-absorbing compound with significant antioxidant and photoprotective properties. Its potential applications in cosmetics, pharmaceuticals, and as a therapeutic agent are areas of growing interest. This document provides detailed protocols for the extraction of palythine from red algae, summarizing quantitative data from various methodologies to aid in the selection of an optimal extraction strategy. Furthermore, it outlines the known signaling pathways associated with palythine's biological activity, offering insights for drug development and mechanistic studies.
Introduction
Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules produced by organisms living in environments with high sun exposure, such as marine algae.[1] Palythine, with an absorption maximum at approximately 320 nm, is a prominent MAA in many red algae species and is recognized for its exceptional photostability and capacity to dissipate absorbed UV radiation as heat without generating reactive oxygen species (ROS).[2] These characteristics, coupled with its antioxidant and anti-inflammatory activities, make palythine a compelling candidate for development as a natural and biocompatible UV filter and a potential therapeutic agent against photodamage and oxidative stress-related pathologies.[3][4]
This application note details established methods for extracting palythine from red algal biomass and provides a summary of the molecular pathways through which it exerts its protective effects.
Data Presentation: Quantitative Analysis of Extraction Methods
The efficiency of palythine extraction is influenced by several factors, including the algal species, the state of the biomass (fresh, dried, or powdered), the extraction solvent, the solid-to-liquid ratio, the extraction time, and the temperature. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different extraction protocols.
Table 1: Comparison of Solvent Extraction Methods for Mycosporine-Like Amino Acids (MAAs) from Red Algae
| Red Algae Species | Extraction Solvent | Solid-to-Liquid Ratio (w/v) | Temperature (°C) | Time (h) | Total MAA Yield | Reference |
| Palmaria palmata | Water | - | Room Temp | 6 | Highest Absorbance | [3] |
| Gelidium corneum | 25% Methanol | 1:20 (g/mL) | 40 | 2 (repeated 3 times) | - | [5] |
| Gelidium corneum | 25% Ethanol | 1:20 (g/mL) | 40 | 2 (repeated 3 times) | - | [5] |
| Ecklonia kurome | - | 35:1 (mL/g) | 44 | 2.17 | 169.71 mg/g | [6] |
| Four Rhodophyta species | Distilled Water | - | - | - | No significant difference from 20% Methanol | [7][8] |
| Four Rhodophyta species | 20% Aqueous Methanol | - | - | - | No significant difference from Distilled Water | [7][8] |
| Devaleraea inkyuleei | 25% Ethanol | 1:40 (v/w) | - | - | 28.8 µmol/g DW | [9] |
Table 2: Advanced Extraction Techniques for MAAs from Gelidium corneum
| Treatment Method | Algal State | Solid-to-Liquid Ratio (w:v) | Total MAA Yield (mg/g DW) | Reference |
| High-Voltage Electrical Discharges (HVED) | Fresh | 1:20 and 1:40 | 0.81 ± 0.05 | [10][11] |
| Pulsed Electric Fields (PEF) | Fresh | 1:20 and 1:40 | 0.45 ± 0.01 | [10][11] |
| Maceration at 50°C | Fresh | 1:20 and 1:40 | 0.45 ± 0.13 | [10][11] |
| Maceration at Room Temperature (Control) | Fresh | 1:20 and 1:40 | 0.037 ± 0.002 | [10][11] |
Experimental Protocols
Protocol 1: General Solvent Extraction of Palythine
This protocol is a generalized method based on common laboratory practices for the extraction of MAAs, including palythine, from red algae.
1. Biomass Preparation:
-
Collect fresh red algae and rinse with seawater to remove epiphytes and debris.
-
For dried biomass, shade-dry the algae for up to 7 days or lyophilize.[12]
-
Grind the dried algae into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Weigh the powdered algal biomass (e.g., 5-10 g).[12]
-
Suspend the powder in an extraction solvent (e.g., 25% aqueous methanol or ethanol) at a solid-to-liquid ratio of 1:20 (g/mL).[5]
-
Incubate the suspension at 40°C for 2 hours with continuous agitation.[5]
-
For exhaustive extraction, repeat the extraction process three times with fresh solvent.[5]
3. Clarification and Concentration:
-
Separate the extract from the algal residue by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation (e.g., 5000 rpm for 10 min at 4°C).[12]
-
Pool the supernatants from all extraction cycles.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the organic solvent.
4. Purification (Optional):
-
The crude extract can be further purified to isolate palythine. Techniques such as silica gel column chromatography or high-performance countercurrent chromatography (HPCCC) have been successfully employed.[5][13]
-
For HPCCC, a biphasic solvent system of ethanol, acetonitrile, saturated ammonium sulphate solution, and water (1:1:0.5:1; v:v:v:v) has been used.[4][13]
5. Analysis and Quantification:
-
Identify and quantify palythine in the extract using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or mass spectrometry (MS).[7][14]
-
Monitor the elution at approximately 320 nm, the absorption maximum of palythine.
Protocol 2: High-Voltage Electrical Discharges (HVED) Assisted Extraction
This protocol is based on a novel, more efficient extraction technique for fresh algae.[10][11]
1. Biomass Preparation:
-
Use freshly harvested red algae.
-
Prepare an algal suspension in distilled water at a solid-to-liquid ratio of 1:20 or 1:40 (w/v).[10][11]
2. HVED Treatment:
-
Place the algal suspension in a high-voltage electrical discharge treatment chamber.
-
Apply high-voltage pulses to the suspension. The specific parameters (voltage, pulse duration, frequency) will depend on the equipment used.
3. Post-Treatment Processing:
-
Following the HVED treatment, separate the liquid extract from the solid biomass by filtration or centrifugation.
-
The subsequent steps of concentration, purification, and analysis are similar to those described in Protocol 1.
Signaling Pathways and Biological Activities
Palythine's photoprotective and therapeutic potential stems from its ability to modulate key signaling pathways involved in cellular stress responses, inflammation, and tissue repair.
Photoprotection and Antioxidant Mechanisms
Palythine provides photoprotection through two primary mechanisms:
-
Direct UV Absorption: Palythine strongly absorbs UV-B and UV-A radiation, dissipating the energy as heat without producing harmful free radicals.[2]
-
Antioxidant Activity: Palythine is a potent antioxidant that can directly scavenge reactive oxygen species (ROS).[3] It has been shown to reduce oxidatively generated stress even when applied after UV exposure.[3] The antioxidant mechanism also involves the activation of the Keap1-Nrf2-ARE pathway, which stimulates the expression of cytoprotective genes.[5]
Anti-inflammatory and Wound Healing Pathways
Palythine and other MAAs have demonstrated anti-inflammatory and wound-healing properties by influencing cellular signaling cascades.
-
MAPK Pathway: MAAs can promote wound healing in human keratinocytes by activating the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically involving Extracellular signal-Regulated Kinases (ERK) and c-Jun N-terminal Kinases (JNK).[1]
-
COX-2 Inhibition: Certain MAAs have been shown to decrease the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, following UV radiation.[9]
-
Anti-photoaging: MAAs can counteract the UV-induced downregulation of genes associated with skin aging, such as those for procollagen and elastin.[11]
Visualization of Workflows and Pathways
Caption: Experimental workflow for palythine extraction from red algae.
Caption: Signaling pathways modulated by palythine.
Conclusion
The protocols and data presented in this application note offer a comprehensive guide for the extraction and preliminary investigation of palythine from red algae. The selection of an appropriate extraction method will depend on the specific research or development goals, available resources, and the desired scale of production. The elucidation of palythine's mechanisms of action through various signaling pathways underscores its potential as a multifunctional ingredient in dermatological and pharmaceutical applications. Further research is warranted to fully explore its therapeutic benefits and to optimize extraction and purification processes for commercial viability.
References
- 1. Mycosporine-Like Amino Acids Promote Wound Healing through Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinases (MAP Kinases) Signaling Pathway in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid palythine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammation Activities of Mycosporine-Like Amino Acids (MAAs) in Response to UV Radiation Suggest Potential Anti-Skin Aging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Heterologous Production of Palythine in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heterologous production of palythine, a mycosporine-like amino acid (MAA) with significant UV-absorbing properties, in Escherichia coli. These guidelines are intended for researchers in synthetic biology, metabolic engineering, and drug development who are interested in the microbial production of natural sunscreens.
Introduction
Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules produced by various organisms, particularly those exposed to high levels of ultraviolet (UV) radiation. Their ability to absorb UV-A and UV-B radiation makes them attractive candidates for development as natural and biocompatible sunscreens. Palythine, with its strong absorption maximum at approximately 320 nm, is of particular interest. The heterologous expression of the palythine biosynthetic pathway in a well-characterized host like E. coli offers a promising and sustainable alternative to extraction from natural sources.
This protocol details the necessary steps for the successful production of palythine and its derivatives in E. coli, from the construction of expression plasmids to the extraction and quantification of the final product.
Palythine Biosynthesis Pathway
The biosynthesis of palythine in cyanobacteria involves a series of enzymatic reactions, starting from the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate. The key enzymes are encoded by the mys gene cluster. A recently elucidated step in the pathway involves the conversion of disubstituted MAAs into palythines by the enzyme MysH, a nonheme iron(II)- and 2-oxoglutarate-dependent oxygenase.[1][2]
Data Presentation: Quantitative Production of Palythine and Precursors
The following table summarizes the quantitative data for the heterologous production of palythine-threonine and its precursors in engineered E. coli. While the production of palythine-serine and palythine-alanine has been confirmed through mass spectrometry, specific titers have not yet been reported in the reviewed literature.
| Compound | Host Strain | Gene Cluster Expressed | Titer (mg/L) | Reference |
| Palythine-Threonine | E. coli | mysAB2CDH | 2.7 ± 0.3 | [2] |
| Porphyra-334 | E. coli | mysABCD | - | [2] |
| Shinorine | E. coli | mysABCD | - | [2] |
Experimental Protocols
The following protocols are compiled from successful studies on the heterologous production of palythine in E. coli.
Experimental Workflow
Plasmid Construction
-
Gene Synthesis and Codon Optimization: The genes from the palythine biosynthesis cluster (mysA, mysB, mysC, mysD, mysH) should be synthesized with codon optimization for expression in E. coli.
-
Vector Selection: Dual-expression vectors such as pETDuet-1 and pACYCDuet-1 are suitable for the co-expression of multiple genes. These vectors allow for the creation of a multi-plasmid system to express the entire pathway.
-
Cloning Strategy:
-
Clone the synthesized mys genes into the multiple cloning sites of the chosen expression vectors. For example, the mysABCD genes can be cloned into pETDuet-1 and the mysH gene into pACYCDuet-1.
-
Use standard restriction enzyme digestion and ligation cloning methods. Ensure that the genes are cloned in the correct orientation for expression under the control of a suitable promoter (e.g., T7 promoter).
-
Verify the constructs by restriction analysis and DNA sequencing.
-
Heterologous Expression in E. coli
-
Host Strain: E. coli BL21-gold-(DE3) is a suitable host strain for protein expression from pET vectors.
-
Transformation: Transform the constructed plasmids into chemically competent E. coli BL21-gold-(DE3) cells. If using a multi-plasmid system, co-transformation or sequential transformation may be necessary. Select for transformants on LB agar plates containing the appropriate antibiotics (e.g., ampicillin for pETDuet-1 and chloramphenicol for pACYCDuet-1).
-
Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli into Luria-Bertani (LB) broth containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking (225 rpm).
-
The next day, inoculate a larger volume of LB broth (with antibiotics) with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Incubate the culture at 37°C with shaking (225 rpm) until the OD₆₀₀ reaches 0.5-0.6.
-
Induce gene expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
Shift the incubation temperature to 18°C and continue shaking (180 rpm) for 20-24 hours.
-
Extraction of Palythine
-
Cell Harvesting: After the induction period, harvest the cells by centrifugation at 4,500 x g for 15 minutes at 4°C.
-
Extraction:
-
Discard the supernatant and resuspend the cell pellet in methanol. Use approximately 10 mL of methanol per 1 gram of wet cell pellet.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Collect the methanol supernatant containing the extracted palythine.
-
To maximize recovery, a second extraction of the cell pellet can be performed.
-
-
Sample Preparation for Analysis:
-
Dry the methanol extract using a rotary evaporator or a speed vacuum concentrator.
-
Re-dissolve the dried extract in a small volume of water or the initial mobile phase for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
Quantification of Palythine by HPLC
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector is suitable for the analysis of palythine.
-
Chromatographic Conditions:
-
Column: A C8 reverse-phase column is recommended for the separation of MAAs.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is commonly used. A typical gradient could be:
-
0-5 min: 5% Acetonitrile
-
5-20 min: 5-50% Acetonitrile
-
20-25 min: 50% Acetonitrile
-
25-30 min: 5% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor the absorbance at 320 nm for palythine.
-
-
Quantification:
-
Prepare a standard curve using a purified palythine standard of known concentration.
-
Inject the extracted samples and quantify the amount of palythine by comparing the peak area to the standard curve.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no palythine production | Inefficient gene expression | - Verify plasmid constructs by sequencing.- Optimize IPTG concentration and induction time/temperature.- Use a different E. coli expression strain. |
| Enzyme inactivity | - Ensure codon optimization of genes.- Check for the presence of necessary co-factors in the media. | |
| Metabolic burden on the host | - Use lower copy number plasmids.- Reduce the inducer concentration or induction temperature. | |
| Poor extraction efficiency | Incomplete cell lysis | - Increase sonication time or intensity.- Consider using enzymatic lysis (e.g., lysozyme) in addition to sonication. |
| Palythine degradation | - Perform extraction at low temperatures and minimize exposure to light. | |
| Issues with HPLC analysis | Poor peak shape or resolution | - Optimize the mobile phase gradient.- Use a different HPLC column (e.g., C18). |
| Co-elution of compounds | - Adjust the mobile phase composition or gradient.- Confirm peak identity using LC-MS. |
Conclusion
The heterologous production of palythine in E. coli is a viable strategy for the sustainable manufacturing of this potent UV-absorbing compound. The protocols outlined in this document provide a comprehensive guide for researchers to establish and optimize palythine production in their own laboratories. Further metabolic engineering and process optimization efforts can potentially lead to significantly higher titers, making microbial production of palythine a commercially feasible alternative for the cosmetic and pharmaceutical industries.
References
Application Note: Palythine as an Analytical Standard for the Quantification of Mycosporine-like Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycosporine-like amino acids (MAAs) are a group of water-soluble, UV-absorbing secondary metabolites found in a wide range of marine and freshwater organisms, including cyanobacteria, algae, and corals.[1] Their primary role is to provide protection against harmful ultraviolet radiation, and they are of significant interest for their potential applications in sunscreens, cosmetics, and pharmaceuticals as natural photoprotective agents.[2] Accurate quantification of MAAs is crucial for research, quality control, and the development of these applications. Palythine, a common MAA with a characteristic UV absorption maximum at approximately 320 nm, serves as an excellent analytical standard for the quantification of itself and other related MAAs in biological extracts.[2][3] This document provides detailed protocols for using palythine as a standard in the analysis of MAAs by High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of Palythine
A clear understanding of the physicochemical properties of palythine is essential for its use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₅ | [4] |
| Molecular Weight | 244.24 g/mol | [4] |
| UV Absorption Max (λmax) | ~320 nm (in H₂O) | [3][5] |
| Molar Extinction Coefficient (ε) | Not definitively reported; MAA coefficients typically range from 28,100 to 50,000 M⁻¹ cm⁻¹ | [6][7] |
| Appearance | Yellowish crystals or powder | [7] |
Experimental Protocols
Protocol 1: Preparation of Palythine Standard Solutions
Accurate preparation of standard solutions is fundamental for generating a reliable calibration curve.
Materials:
-
Palythine (certified reference material)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1.0 mg of palythine standard.
-
Dissolve the standard in a small amount of 20% aqueous methanol.
-
Quantitatively transfer the solution to a 10 mL volumetric flask.
-
Bring the flask to volume with 20% aqueous methanol and mix thoroughly. This is the stock solution.
-
-
Working Standard Solutions (e.g., 0.5 - 20 µg/mL):
-
Perform serial dilutions of the stock solution to prepare a series of at least five working standards for the calibration curve.
-
For example, to prepare a 10 µg/mL standard, transfer 1 mL of the 100 µg/mL stock solution to a 10 mL volumetric flask and bring to volume with the mobile phase or a solvent matching the final sample solvent.
-
Prepare fresh working standard solutions daily to ensure accuracy.
-
Protocol 2: Extraction of MAAs from Biological Samples (e.g., Red Algae)
This protocol provides a general method for extracting MAAs from algal biomass.[1]
Materials:
-
Freeze-dried algal powder
-
25% Methanol in deionized water (v/v)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of freeze-dried algal powder into a centrifuge tube.
-
Add 10 mL of 25% aqueous methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 45°C for 2 hours, with intermittent vortexing.
-
-
Clarification:
-
Centrifuge the extract at 5000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times, and the supernatants pooled.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Protocol 3: HPLC Analysis of MAAs
Reverse-phase HPLC is the most common method for the separation and quantification of MAAs.[8][9]
Instrumentation & Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C8 or C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3-5 µm particle size). A C8 column can offer improved separation for some MAAs.[8]
-
Mobile Phase: Isocratic elution with 1.5% Methanol and 0.15% Acetic Acid in deionized water.[9]
-
Column Temperature: 35°C.[11]
-
Injection Volume: 10 µL.[11]
-
Detection: Monitor at 320 nm for palythine and scan from 250-400 nm to observe other MAAs (e.g., Porphyra-334 at ~334 nm).[2][10]
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared palythine standards in sequence, from the lowest to the highest concentration.
-
Inject the prepared sample extracts.
-
Run a blank (mobile phase) injection between samples to prevent carryover.
Data Analysis and Presentation
Quantification
-
Calibration Curve: Integrate the peak area corresponding to palythine in each of the standard chromatograms. Plot the peak area (y-axis) against the known concentration (x-axis) of the palythine standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Sample Analysis: Integrate the peak area of palythine in the sample chromatogram. Use the calibration curve equation to calculate the concentration of palythine in the sample.
-
Quantification of Other MAAs: For MAAs where a certified standard is not available, their concentration can be estimated using the calibration curve of a related standard (like palythine) and correcting for differences in molecular weight and molar extinction coefficients (ε), if known.[6]
Quantitative Data Summary
The following table summarizes typical performance data for MAA analysis methods.
| Parameter | Value | Reference |
| Recovery of Standards | >99% | [12] |
| Precision (RSD for area) | <2% | [12] |
| Limit of Detection (LOD) | 0.08 - 0.47 pmol injected | [12] |
Visualizations: Workflows and Logic Diagrams
// Inputs cal_curve [label="Palythine\nCalibration Curve\ny = mx + c", fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram]; sample_peak [label="Integrated Peak Area\nof Palythine in Sample (y)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram];
// Process calculate [label="Calculate Concentration (x)\nx = (y - c) / m", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Outputs concentration [label="Concentration of Palythine\nin Sample (µg/mL)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; final_result [label="Final Concentration in\nOriginal Material (e.g., mg/g DW)\n(Accounts for dilutions & initial mass)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];
// Edges cal_curve -> calculate [color="#5F6368"]; sample_peak -> calculate [color="#5F6368"]; calculate -> concentration [color="#5F6368"]; concentration -> final_result [label="Apply Dilution Factor", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; } .dot
References
- 1. researchgate.net [researchgate.net]
- 2. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects [mdpi.com]
- 4. Palythine | C10H16N2O5 | CID 16047608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Assays for Determining the Antioxidant Capacity of Palythine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Palythine is a mycosporine-like amino acid (MAA), a class of natural compounds produced by marine organisms to protect against UV radiation.[1][2] Beyond its photoprotective properties, palythine has demonstrated significant antioxidant potential, making it a compound of interest for applications in dermatology, pharmacology, and drug development.[1][3] These application notes provide an overview of common in vitro assays to evaluate the antioxidant capacity of palythine and detailed protocols for their implementation.
The antioxidant activity of a compound can be mediated through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). Therefore, a panel of assays based on different mechanisms is recommended for a comprehensive assessment of antioxidant potential. This document details the protocols for the DPPH, ABTS, ORAC, and Cellular Antioxidant Activity (CAA) assays.
Data Presentation: Quantitative Antioxidant Capacity of Palythine
The following table summarizes the reported in vitro antioxidant capacity of palythine from various studies. It is important to note that assay conditions, such as pH and the specific radical source, can influence the results.
| Assay | Method | Key Findings | Reference Compound | Reference |
| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Palythine demonstrated potent ABTS radical scavenging activity, particularly at alkaline pH. IC50 values were reported to be 12.0 µM at pH 8.0. | Ascorbic Acid (IC50 = 8.9 µM at pH 8.0) | [4] |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the inhibition of peroxyl radical-induced oxidation. | Palythine was found to be a potent antioxidant capable of quenching peroxyl radicals. | Trolox, Ascorbic Acid | [3] |
| Cellular Antioxidant Activity (CAA) Assay | Quantifies antioxidant activity within a cellular environment. | Palythine provided significant protection against the generation of reactive oxygen species (ROS) in human keratinocytes. | N/A | [1][3] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method to assess the radical scavenging ability of a compound.[5][6] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[6][7] The change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Palythine sample
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol.[5] Keep the solution in the dark as DPPH is light-sensitive.[5]
-
Preparation of Working DPPH Solution: Dilute the DPPH stock solution with the same solvent to obtain an absorbance of approximately 1.0 at 517 nm.[6]
-
Sample Preparation: Prepare a series of concentrations of palythine and the positive control in the appropriate solvent.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[9] The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to the colorless neutral form.[9] The decrease in absorbance is proportional to the antioxidant concentration.[9]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate or ammonium persulfate[9]
-
Phosphate-buffered saline (PBS) or ethanol
-
Palythine sample
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10][11]
-
Sample Preparation: Prepare a series of concentrations of palythine and the positive control.
-
Assay Procedure:
-
Add 20 µL of the sample or standard to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.[9]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[12][13] The decay of fluorescence is monitored over time, and the presence of an antioxidant results in a slower decay. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[3]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Palythine sample
-
Positive control (e.g., Trolox)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.[14]
-
Prepare a series of concentrations of palythine and Trolox standards.
-
-
Assay Procedure:
-
Initiation and Measurement:
-
Calculation: Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard. Plot a standard curve of net AUC versus Trolox concentration. The ORAC value of the sample is then calculated from the standard curve and expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.[15][16] It quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe, DCFH-DA, inside cells.[15][17]
Materials:
-
Human hepatocarcinoma (HepG2) cells or human keratinocytes (HaCaT)
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH or other radical initiator
-
Palythine sample
-
Positive control (e.g., Quercetin)
-
96-well black cell culture plate
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 or HaCaT cells in a 96-well black plate and culture until they reach 90-100% confluency.[15][17]
-
Treatment:
-
Remove the growth medium and wash the cells with PBS.[15]
-
Add 100 µL of treatment medium containing palythine or the positive control at various concentrations.
-
Incubate for 1 hour to allow for compound uptake.
-
-
Probe Loading:
-
Radical Initiation and Measurement:
-
Calculation: The CAA value is calculated based on the area under the fluorescence versus time curve. The results are often expressed as quercetin equivalents.[16]
Visualizations
Palythine Antioxidant Mechanism
Palythine is thought to exert its antioxidant effects through multiple pathways. It can directly scavenge reactive oxygen species (ROS) and may also activate the endogenous antioxidant response through the Nrf2 signaling pathway.
Caption: Proposed antioxidant mechanisms of palythine.
Experimental Workflow for DPPH Assay
The following diagram illustrates the key steps in performing the DPPH antioxidant assay.
Caption: Workflow for the DPPH antioxidant capacity assay.
Experimental Workflow for ABTS Assay
This diagram outlines the procedural flow for the ABTS antioxidant assay.
Caption: Workflow for the ABTS antioxidant capacity assay.
Experimental Workflow for ORAC Assay
The workflow for the ORAC assay is depicted in the following diagram.
Caption: Workflow for the ORAC antioxidant capacity assay.
Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay
The procedural steps for the CAA assay are outlined below.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
References
- 1. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid palythine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Extraction and Antioxidant Capacity of Mycosporine-Like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. louis.uah.edu [louis.uah.edu]
- 8. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices | MDPI [mdpi.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
Application of palythine in human keratinocyte photoprotection studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solar ultraviolet radiation (UVR) is a primary environmental stressor for human skin, inducing a cascade of damaging events that contribute to photoaging, immunosuppression, and the development of skin cancer. The use of topical sunscreens is a key preventative strategy. However, concerns over the environmental impact and biocompatibility of some synthetic UV filters have spurred research into natural alternatives. Mycosporine-like amino acids (MAAs), such as palythine, are water-soluble, UV-absorbing compounds produced by marine organisms. Recent in vitro studies have highlighted palythine as a highly effective and multifunctional photoprotective agent for human keratinocytes.[1][2][3]
These notes provide a comprehensive overview of the application of palythine in human keratinocyte photoprotection studies, detailing its efficacy, mechanisms of action, and the experimental protocols required to assess its protective effects. Palythine's unique ability to act as both a UVR filter and a potent antioxidant, even when applied after UV exposure, makes it a promising candidate for development in next-generation sun care and skin care formulations.[1][2][4]
Key Protective Effects of Palythine
Palythine offers significant protection to human keratinocytes against UVR-induced damage through multiple mechanisms:
-
Inhibition of Cell Death: It effectively prevents UVR-induced cytotoxicity, maintaining keratinocyte viability.[2][5]
-
Prevention of DNA Damage: Palythine significantly reduces the formation of mutagenic DNA photolesions, including cyclobutane pyrimidine dimers (CPDs) and oxidatively generated damage like 8-oxo-7,8-dihydroguanine (8-oxoGua).[2][4][6]
-
Potent Antioxidant Activity: It directly quenches reactive oxygen species (ROS) and offers protection against oxidative stress, a major contributor to photodamage. Notably, its antioxidant effects are beneficial even when applied post-irradiation.[1][3][4]
-
Modulation of Gene Expression: Palythine has been shown to inhibit UVR-induced changes in gene expression associated with inflammation and photoaging.[1][3]
Quantitative Data Summary
The photoprotective effects of palythine on human keratinocytes (HaCaT cell line) have been quantified across several key endpoints. The following tables summarize the reported data.
Table 1: Effect of Palythine on HaCaT Keratinocyte Viability Following Solar-Simulated Radiation (SSR)
| Treatment Condition | Cell Viability (% of Unirradiated Control) | Statistical Significance (vs. SSR alone) |
| Unirradiated Control | 100% | - |
| SSR (20 J/cm²) + PBS | ~50% | - |
| SSR (20 J/cm²) + 0.3% (w/v) Palythine | ~100% | P < 0.001 |
| SSR (20 J/cm²) + 4% (w/v) Palythine | ~100% | P < 0.001 |
| SSR (20 J/cm²) + 10% (w/v) Palythine | ~100% | P < 0.001 |
| 10% (w/v) Palythine alone (no SSR) | ~100% | Not Applicable |
| Data adapted from Lawrence et al. (2018). Cell viability was assessed 24 hours post-irradiation using the neutral red assay.[2][5] |
Table 2: Effect of Palythine on UVR-Induced DNA Damage in HaCaT Keratinocytes
| UVR Source (Dose) | DNA Lesion | Treatment Condition | Relative Damage (% of Irradiated Control) | Statistical Significance (vs. Irradiated Control) |
| SSR (5 J/cm²) | CPD | 0.3% Palythine | Significantly Reduced | P < 0.001 |
| 8-oxoGua | 0.3% Palythine | Significantly Reduced | P < 0.001 | |
| ALS | 0.3% Palythine | Significantly Reduced | P ≤ 0.006 | |
| UVA (20 J/cm²) | CPD | 0.3% Palythine | Significantly Reduced | P < 0.001 |
| 8-oxoGua | 0.3% Palythine | Significantly Reduced | P < 0.001 | |
| ALS | 0.3% Palythine | Significantly Reduced | P < 0.001 | |
| Data adapted from Lawrence et al. (2018). DNA damage was assessed by a modified comet assay. CPD = Cyclobutane Pyrimidine Dimers; 8-oxoGua = 8-oxo-7,8-dihydroguanine; ALS = Alkali Labile Sites.[2][4] |
Experimental Workflows and Signaling Pathways
Visual representations of the experimental processes and molecular pathways provide a clearer understanding of the research methodology and palythine's mechanism of action.
Caption: Mechanism of Palythine Photoprotection in Keratinocytes.
References
- 1. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid palythine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine‐like amino acid palythine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes: Formulating Palythine into a Topical Sunscreen
Introduction
Palythine, a mycosporine-like amino acid (MAA) found in various marine organisms, presents a compelling alternative to conventional synthetic UV filters for topical sunscreens.[1] Its inherent multifunctional properties, including broad-spectrum UV absorption, high photostability, and potent antioxidant activity, position it as a promising, natural, and biocompatible active ingredient.[1][2][3][4] Unlike many commercial sunscreens that require a combination of different molecules to achieve UV filtering and antioxidant effects, palythine integrates these functions into a single molecular entity.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of palythine-based topical sunscreens.
Physicochemical and Photoprotective Properties of Palythine
Palythine exhibits a unique combination of photophysical and biological properties that make it highly suitable for sunscreen applications. It absorbs strongly in both the UVA and UVB regions and demonstrates exceptional stability under UV radiation.[2][3][5] Furthermore, it functions as a powerful antioxidant, mitigating oxidative stress, a key factor in photoaging and skin cancer.[1][4]
Table 1: Summary of Palythine's Quantitative Properties
| Property | Value / Observation | Source(s) |
|---|---|---|
| UV Absorption Maximum (λmax) | 320 nm | [2][6][7] |
| Molar Extinction Coefficient (ε) | 28,100 to 50,000 M⁻¹ cm⁻¹ (for MAAs) | [2] |
| UV Absorption Range | UVA and UVB | [2][5] |
| Photodegradation Quantum Yield | (1.2 ± 0.2) x 10⁻⁵ | [3][6][8][9] |
| Energy Dissipation Mechanism | Rapid non-radiative decay (dissipates UV energy as heat) | [6][10] |
| Antioxidant Capacity (ORAC Assay) | ~30-35% of Trolox and Ascorbic Acid | [11][12] |
| Antioxidant Capacity (ABTS Assay) | IC₅₀ value of 12.0 µM at pH 8.0 | [13] |
| Effective Concentration (in vitro) | Statistically significant protection observed at 0.3% (w/v) | [1][4] |
| Suggested Formulation Range | 0.3% to 25% by weight |[5] |
Formulation Development: Oil-in-Water (O/W) Sunscreen Cream
An oil-in-water (O/W) emulsion is a common and consumer-accepted base for sunscreen formulations, offering a non-greasy feel.[14] The following protocol outlines the development of a basic O/W cream incorporating palythine.
Table 2: Sample O/W Sunscreen Formulation with Palythine
| Phase | Ingredient (INCI Name) | Function | % (w/w) |
|---|---|---|---|
| A (Aqueous Phase) | Deionized Water | Solvent | q.s. to 100 |
| Palythine | Active Ingredient (UV Filter, Antioxidant) | 5.00 | |
| Glycerin | Humectant | 3.00 | |
| Xanthan Gum | Thickener / Stabilizer | 0.30 | |
| B (Oil Phase) | Caprylic/Capric Triglyceride | Emollient | 10.00 |
| Cetearyl Alcohol | Emulsifier, Thickener | 4.00 | |
| Glyceryl Stearate | Emulsifier | 2.50 | |
| Dimethicone | Film Former, Emollient | 2.00 |
| C (Preservative Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
-
Aqueous Phase Preparation: In the main vessel, combine Deionized Water and Glycerin. Begin propeller mixing and slowly disperse the Palythine powder until fully dissolved. Heat to 75°C. Sprinkle in Xanthan Gum and mix until a homogeneous gel is formed.
-
Oil Phase Preparation: In a separate vessel, combine all ingredients of the Oil Phase (B). Heat to 75°C while mixing until all components are melted and uniform.
-
Emulsification: Slowly add the Oil Phase (B) to the Aqueous Phase (A) under continuous high-shear homogenization for 5-10 minutes to form a uniform emulsion.
-
Cooling: Switch to sweep-blade mixing and begin cooling the emulsion.
-
Preservation: Once the emulsion temperature is below 40°C, add the Preservative Phase (C) and mix until uniform.
-
Finalization: Continue mixing until the cream is smooth. Adjust pH to 5.5-6.5 if necessary. Perform quality control checks (viscosity, pH, appearance).
Efficacy and Safety Evaluation Protocols
The following protocols are essential for characterizing the performance and safety of the final formulation.
This protocol is based on the principles of modern in vitro SPF testing methodologies, such as ISO 23675, which provide a reliable alternative to human testing.[15][16]
-
Substrate Preparation: Use sandblasted and molded polymethylmethacrylate (PMMA) plates as the substrate to mimic skin surface topography.[15][17]
-
Sample Application: Apply the sunscreen formulation to the PMMA plates at a concentration of 1.3 mg/cm². Utilize an automated spreading robot to ensure a uniform and reproducible film.[15][17]
-
Drying: Allow the film to dry for a defined period (e.g., 15-20 minutes) in a dark environment at a controlled temperature.
-
Initial Spectrophotometry: Measure the initial UV transmittance of the sample at multiple points across the plate using a spectrophotometer equipped with an integrating sphere.[18]
-
UV Irradiation: Expose the plates to a controlled dose of UV radiation from a solar simulator with a defined spectral output.[19]
-
Final Spectrophotometry: After irradiation, repeat the UV transmittance measurements.
-
SPF Calculation: Calculate the in vitro SPF using the collected absorbance data and the Commission Internationale de l'Éclairage (CIE) erythemal action spectrum, integrated over the UV spectrum (290-400 nm).[18]
This assay evaluates the ability of the palythine formulation to protect human skin cells from UV-induced damage.[1][4]
-
Cell Culture: Culture human keratinocytes (HaCaT cell line) in appropriate media until they reach 80-90% confluency.
-
Treatment: Treat cells with various non-toxic concentrations of the palythine formulation (or pure palythine as a control) for a predetermined time (e.g., 24 hours). Include an untreated control group.
-
Irradiation: Expose the cells to a physiologically relevant dose of solar-simulated radiation (SSR). Keep a non-irradiated control group.
-
Post-Irradiation Incubation: Incubate the cells for a period (e.g., 24 hours) to allow for cellular responses.
-
Endpoint Analysis:
-
DNA Damage: Quantify cyclobutane pyrimidine dimers (CPDs) and 8-oxo-7,8-dihydroguanine (8-oxoGua) using immunoassays or chromatography to assess protection against DNA lesions.[4][20]
-
Inflammatory Response: Measure the expression of key inflammatory genes (e.g., IL-6, IL-8) and photoaging markers (e.g., MMP-3) using quantitative PCR (qPCR).[4]
-
Oxidative Stress: Assess the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFDA.[11]
-
Cell Viability: Determine cell survival rates using an MTT or similar viability assay.[1]
-
Palythine is a highly effective, multifunctional photoprotective molecule with significant potential for development as a natural and biocompatible alternative to currently approved UV filters.[1][4] Its ability to not only absorb UV radiation but also to potently counteract oxidative and inflammatory damage provides a multi-pronged approach to sun protection. The protocols outlined in these notes offer a foundational framework for formulating palythine into stable and efficacious topical sunscreens and for validating their protective properties using established in vitro methodologies. Further research should focus on optimizing formulation delivery systems, long-term stability, and comprehensive safety profiling to facilitate its transition into commercial applications.
References
- 1. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid palythine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens | MDPI [mdpi.com]
- 3. Experimental study of the excited-state properties and photostability of the mycosporine-like amino acid palythine in aqueous solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine‐like amino acid palythine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017013441A1 - Compositions and methods using palythine - Google Patents [patents.google.com]
- 6. Experimental study of the excited-state properties and photostability of the mycosporine-like amino acid palythine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Extraction and Antioxidant Capacity of Mycosporine-Like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 15. alsglobal.com [alsglobal.com]
- 16. cdn.mdedge.com [cdn.mdedge.com]
- 17. specialchem.com [specialchem.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: Palythine as a Biomarker for UV Exposure in Marine Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palythine is a mycosporine-like amino acid (MAA) commonly found in marine organisms, where it serves as a natural sunscreen, protecting against harmful ultraviolet (UV) radiation.[1] Its concentration in tissues often correlates with the level of UV exposure, making it a promising biomarker for assessing UV stress in marine ecosystems. This document provides detailed application notes and protocols for the extraction, quantification, and analysis of palythine as a biomarker for UV exposure. These protocols are intended for use by researchers in marine biology, ecology, and pharmacology, as well as professionals in drug development interested in natural photoprotective compounds.
Mycosporine-like amino acids are synthesized by many marine organisms, including algae, cyanobacteria, and corals, through the shikimate pathway.[1][2][3] These compounds are often acquired by other organisms, such as fish, through their diet.[4] The accumulation of palythine and other MAAs is a direct response to UV radiation, particularly UV-B, and can vary depending on the species, geographic location, and season.[5]
Data Presentation: Quantitative Analysis of Palythine
The following tables summarize the quantitative data on palythine concentrations in various marine organisms, providing a baseline for comparative studies.
Table 1: Palythine Concentration in Marine Algae
| Species | Tissue | Palythine Concentration (mg/g dry weight) | Location/Conditions | Reference |
| Palmaria palmata | Whole thallus | 2.71 | Commercially available | [6] |
| Porphyra sp. | Whole thallus | 0.56 | Commercially available | [6] |
| Corallina officinalis | Whole thallus | High content (not quantified) | Subantarctic | [7] |
| Iridaea tuberculosa | Whole thallus | High content (not quantified) | Subantarctic | [7] |
Table 2: Palythine Concentration in Marine Invertebrates
| Species | Tissue | Palythine Concentration | UV Exposure Conditions | Reference |
| Stylophora pistillata | Whole colony | Increased from ~5 to 28 nmol/mg protein | 15 days of PAR + UVA + UVB | [2] |
| Stylophora pistillata | Whole colony | Reached 174 nmol/mg protein (total MAAs) | 30 days of PAR + UVA + UVB | [2] |
Table 3: Palythine Concentration in Marine Vertebrates
| Species | Tissue | Palythine Concentration (mg/g dry weight) | Location | Reference |
| Clupea harengus | Eye | 2.3 | Baltic Sea/North Atlantic | [4] |
| Sprattus sprattus | Eye | High content (part of 4.2 mg/g total MAAs) | Baltic Sea/North Atlantic | [4] |
| Trachinus draco | Eye | 0.2 - 0.4 | Baltic Sea | [4] |
| Polar cod | Eye | 0.2 - 1.7 | Not specified | [4] |
Experimental Protocols
Protocol 1: Sample Preparation
A. Marine Algae:
-
Rinse the algal samples with fresh water to remove salt and debris.
-
Blot the samples dry with paper towels.
-
Freeze-dry the samples to a constant weight.
-
Grind the dried tissue into a fine powder using a mortar and pestle or a tissue homogenizer.
-
Store the powdered sample at -20°C until extraction.
B. Coral Tissue:
-
Remove coral tissue from the skeleton using an airbrush with filtered seawater.[8][9]
-
Homogenize the resulting slurry.[8]
-
Lyophilize the tissue slurry to obtain a dry powder.[10]
-
Alternatively, for metabolomics, a modified Bligh and Dyer extraction can be performed on the lyophilized tissue powder.[10]
-
Store the powdered sample at -20°C until extraction.
C. Fish Eye Tissue:
-
Dissect the eyes from the fish specimen.
-
Separate the lens and other internal structures from the ocular tissue.
-
Freeze-dry the ocular tissue to a constant weight.[11]
-
Homogenize the dried tissue into a fine powder.[11]
-
Store the powdered sample at -20°C until extraction.
Protocol 2: Palythine Extraction
-
Weigh approximately 10-50 mg of the dried, powdered sample into a microcentrifuge tube.
-
Add 1 mL of 20% aqueous methanol (v/v) to the tube.[12][13] Distilled water can also be used as an extraction solvent.[12][13]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 45°C for 2 hours in a water bath or heating block, with occasional vortexing.
-
Centrifuge the extract at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For qualitative analysis, the extract can be dried down and re-dissolved in 100% methanol.[12][13] For quantitative analysis, the supernatant can be directly used for HPLC analysis.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Protocol 3: HPLC Quantification of Palythine
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
Reversed-phase C8 or C18 column (e.g., Luna-C8, Infinity Lab Poroshell 120 C18).[12]
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) acetic acid in water.
-
Mobile Phase B: 100% Methanol.
Gradient Program:
-
A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over 20-30 minutes to elute the compounds. A starting point could be 5% B, increasing to 100% B. The exact gradient should be optimized based on the specific column and instrument used.
HPLC Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 25 - 30°C
-
Detection Wavelength: 320 nm (Palythine has a characteristic absorption maximum at this wavelength).
Quantification:
-
Prepare a series of standard solutions of palythine of known concentrations.
-
Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Identify the palythine peak in the sample chromatogram based on its retention time and UV spectrum compared to the standard.
-
Quantify the amount of palythine in the sample by comparing its peak area to the calibration curve.
Protocol 4: Capillary Electrophoresis (CE) for MAA Analysis
As an alternative to HPLC, Capillary Electrophoresis can be used for the separation and quantification of MAAs.[6]
Instrumentation:
-
Capillary Electrophoresis system with a diode-array detector.
Buffer System:
-
30 mM sodium tetraborate in water, pH 10.3.[6]
CE Parameters:
Visualizations
Caption: Experimental workflow for palythine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | UV-absorbing mycosporine-like amino acids in the eyes of temperate marine and freshwater fish species [frontiersin.org]
- 5. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of mycosporine-like amino acids in marine algae by capillary electrophoresis with diode-array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
- 9. striresearch.si.edu [striresearch.si.edu]
- 10. Evaluation of Sample Preparation Methods for the Analysis of Reef-Building Corals Using 1H-NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and analysis methods for fish tissue collected from Lake Koocanusa, Montana [pubs.usgs.gov]
- 12. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Palythine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palythine is a mycosporine-like amino acid (MAA) that plays a crucial role in protecting marine organisms from harmful UV radiation.[1][2][3] Its potent UV-absorbing properties and antioxidant potential make it a compound of significant interest for applications in sunscreens and other photoprotective products.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of palythine and its derivatives, providing detailed insights into its chemical architecture.[5][6][7][8] This document provides detailed application notes and protocols for the structural elucidation of palythine using one- and two-dimensional NMR techniques.
Data Presentation: Quantitative NMR Data for Palythine
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for palythine in D₂O. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 161.5 |
| 2 | - | 158.7 |
| 3 | - | 125.9 |
| 4 | 4.58-4.66 | 33.5 |
| 5 | - | 67.3 |
| 6 | 4.58-4.66 | 35.7 |
| 7 (OMe) | - | 58.9 |
| 8 (CH₂OH) | - | 71.2 |
| 9 (NH-CH₂) | - | 47.0 |
| 10 (COOH) | - | 174.6 |
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Palythine in D₂O.[5] Note: The chemical shifts for H-4 and H-6 can be broad and may vary depending on the sample conditions.[5]
For comparison, the NMR data for a related compound, palythine-threonine, is also presented.
| Position | ¹H Chemical Shift (δ, ppm) | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | - | 163.8 |
| 3 | - | - | 127.7 |
| 4 | 2.97 (d), 2.71 (dd) | 17.1, 17.1, 1.4 | 38.6 |
| 5 | 4.32 (m) | - | 70.2 |
| 6 | 2.93 (d), 2.77 (dd) | 17.5, 17.5, 1.3 | 36.6 |
| 8 (OMe) | 3.69 (s) | - | 62.0 |
| 9 | 4.08 (d) | 4.6 | 74.2 |
| 10 | - | - | 177.9 |
| 11 | - | - | 70.9 |
| 12 | 1.26 (d) | 6.5 | 22.2 |
Table 2: ¹H and ¹³C NMR Data for Palythine-Threonine in D₂O (600 MHz).[1]
Experimental Protocols
This section outlines the detailed methodologies for key NMR experiments for the structural elucidation of palythine.
2.1. Sample Preparation
-
Purification: Palythine should be purified to >95% purity, as determined by HPLC, prior to NMR analysis.[9][10]
-
Solvent: Dissolve approximately 1-5 mg of purified palythine in 0.5 mL of deuterium oxide (D₂O, 99.9%). D₂O is the solvent of choice due to the high solubility of palythine and to avoid the large proton signal from water.[1][5]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as trimethylsilyl propanoic acid (TSP) can be used.[5]
-
Sample Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
2.2. 1D NMR Spectroscopy
2.2.1. ¹H NMR Spectroscopy
-
Purpose: To identify the number and types of protons in the molecule and their electronic environments.
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.[5][11]
-
Protocol:
-
Tune and shim the probe for the D₂O sample.
-
Acquire a standard ¹H NMR spectrum.
-
Apply a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
Process the spectrum with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard (e.g., TSP at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
2.2.2. ¹³C NMR Spectroscopy
-
Purpose: To determine the number of unique carbon atoms and their chemical environments.
-
Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the spectrum with a larger line broadening (e.g., 1-2 Hz).
-
Reference the spectrum using the internal standard or by referencing the solvent signal.
-
2.3. 2D NMR Spectroscopy
2.3.1. Correlation Spectroscopy (COSY)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.[12][13]
-
Protocol:
-
Acquire a standard gradient-selected COSY (gCOSY) spectrum.
-
Process the 2D data by applying appropriate window functions in both dimensions and performing a 2D Fourier transform.
-
Symmetrize the spectrum for easier interpretation.
-
Correlations (cross-peaks) will appear between protons that are J-coupled (typically through 2-3 bonds).
-
2.3.2. Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[12][13][14]
-
Protocol:
-
Acquire a standard gradient-selected HSQC spectrum. This experiment is significantly more sensitive than a ¹³C experiment.
-
The spectral widths should be set to encompass all proton and carbon signals.
-
Process the 2D data similarly to the COSY spectrum.
-
Cross-peaks will indicate which protons are directly bonded to which carbon atoms.
-
2.3.3. Heteronuclear Multiple Bond Correlation (HMBC)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different molecular fragments.[12][13]
-
Protocol:
-
Acquire a standard gradient-selected HMBC spectrum.
-
The long-range coupling constant delay should be optimized (typically around 8-10 Hz) to observe two- and three-bond correlations.
-
Processing is similar to other 2D experiments.
-
Cross-peaks will reveal connectivity between protonated carbons and quaternary carbons, which is essential for assembling the complete carbon skeleton.
-
Mandatory Visualizations
Caption: Experimental workflow for palythine structural elucidation by NMR.
Caption: Logical relationships in NMR-based structure elucidation.
Biosynthesis of Palythine
The biosynthesis of palythine starts from sedoheptulose 7-phosphate, an intermediate of the pentose phosphate pathway.[1] Key enzymatic steps involve the formation of 4-deoxygadusol (4-DG) and mycosporine-glycine.[1] Disubstituted MAAs like shinorine and porphyra-334 can then be converted into palythine derivatives.[1][2][15] Specifically, an enzyme denoted as MysH can catalyze the conversion of the L-Gly moiety into an amine group to form palythines.[1]
Caption: Simplified biosynthetic pathway of palythine.
References
- 1. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances and Future Prospects of Mycosporine-like Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Isolation of Mycosporine-like Amino Acids from Red Macroalgae and a Marine Lichen by High-Performance Countercurrent Chromatography: A Strategy to Obtain Biological UV-Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of backbone dynamics using solution NMR spectroscopy to discern the functional plasticity of structurally analogous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Palythine for Preventing UV-Induced DNA Damage in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solar ultraviolet radiation (UVR) is a primary environmental carcinogen that induces DNA damage, oxidative stress, and inflammation in the skin, leading to photoaging and skin cancer. Mycosporine-like amino acids (MAAs), such as palythine, are natural, water-soluble compounds produced by marine organisms to protect themselves from UVR. Palythine has garnered significant interest as a potential photoprotective agent due to its dual functionality: it acts as a physical sunscreen by absorbing UV radiation and as a biological protectant through its potent antioxidant properties.[1][2][3] These application notes provide a summary of the protective effects of palythine against UV-induced DNA damage in human keratinocytes and detailed protocols for its evaluation in a cell culture setting.
Mechanism of Action
Palythine protects cells from UV-induced damage through a bimodal mechanism. Firstly, it directly absorbs UVA and UVB radiation, preventing the photons from reaching and damaging cellular components like DNA. Secondly, it functions as a powerful antioxidant, scavenging reactive oxygen species (ROS) generated by UVR exposure.[1][4] This antioxidant activity is crucial for mitigating oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydroguanine (8-oxoGua), and is potentially linked to the activation of the Nrf2 antioxidant response pathway.[2][3]
Figure 1. Dual protective mechanism of palythine against UV-induced damage.
Data Presentation
The photoprotective efficacy of palythine has been demonstrated in human keratinocyte (HaCaT) cell lines. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Protection of HaCaT Keratinocytes from UV-Induced Cell Death
| Palythine Concentration (% w/v) | UV Exposure (SSR, 20 J/cm²) | Cell Viability (% of Unirradiated Control) | Statistical Significance (p-value vs. Irradiated Control) |
| 0 (Control) | No | 100% | N/A |
| 0 (Irradiated Control) | Yes | ~50% | N/A |
| 0.3% | Yes | Significantly Protected | p < 0.05 |
| 4% | Yes | Significantly Protected | p < 0.05 |
| 10% | Yes | Significantly Protected | p < 0.05 |
Data adapted from studies on HaCaT keratinocytes. Complete protection was observed at concentrations as low as 0.3%.[5]
Table 2: Reduction of UV-Induced DNA Damage in HaCaT Keratinocytes by Palythine (0.3% w/v)
| UV Source | UV Dose | DNA Damage Marker | Protection with 0.3% Palythine (% Reduction vs. Irradiated Control) | Statistical Significance (p-value) |
| SSR | 5 J/cm² | Alkali Labile Sites (ALS) | Significant Reduction | p = 0.0006 |
| SSR | 5 J/cm² | Cyclobutane Pyrimidine Dimers (CPD) | Significant Reduction | p < 0.001 |
| SSR | 5 J/cm² | 8-oxo-7,8-dihydroguanine (8-oxoGua) | Significant Reduction | p < 0.001 |
| UVA | 20 J/cm² | Alkali Labile Sites (ALS) | Significant Reduction | p < 0.001 |
| UVA | 20 J/cm² | Cyclobutane Pyrimidine Dimers (CPD) | Significant Reduction | p < 0.001 |
| UVA | 20 J/cm² | 8-oxo-7,8-dihydroguanine (8-oxoGua) | Significant Reduction | p < 0.001 |
SSR: Solar-Simulated Radiation. Data demonstrates that palythine significantly protects against both direct (CPD) and oxidative (8-oxoGua) DNA damage induced by both broadband UV and UVA alone.[1][4]
Experimental Protocols
The following are detailed protocols for assessing the photoprotective effects of palythine on DNA damage in cultured human keratinocytes.
Figure 2. General workflow for assessing palythine's photoprotective effects.
Protocol 1: Assessment of DNA Damage using the Comet Assay
This protocol is designed to quantify alkali-labile sites (ALS), cyclobutane pyrimidine dimers (CPD), and 8-oxoGua lesions.
1. Cell Culture and Treatment: a. Culture HaCaT human keratinocytes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator. b. Seed cells into 6-well plates and allow them to adhere and reach ~80% confluency. c. Prior to irradiation, wash cells twice with phosphate-buffered saline (PBS). d. Treat cells with palythine (e.g., 0.3% w/v) diluted in PBS or with PBS alone (vehicle control) for the duration of the irradiation. Ensure a thin layer of liquid just covers the cell monolayer.
2. UV Irradiation: a. Use a solar simulator (for SSR) or a UVA lamp as the radiation source. Calibrate the output to deliver the desired dose (e.g., 5 J/cm² SSR or 20 J/cm² UVA). b. Remove the lids of the culture plates immediately before exposure. c. Irradiate the cells. A non-irradiated control group should be handled identically but shielded from the UV source.
3. Cell Harvesting and Comet Assay Procedure: a. Immediately after irradiation, wash the cells with ice-cold PBS and detach them using trypsin. b. Neutralize trypsin and centrifuge the cell suspension to obtain a cell pellet. c. Resuspend the pellet in ice-cold PBS. d. Embed approximately 10,000 cells in low melting point agarose on a microscope slide. e. Lyse the cells overnight at 4°C in a high-salt lysis solution. f. To detect specific lesions: i. For CPDs: Incubate slides with T4 endonuclease V. ii. For 8-oxoGua: Incubate slides with human 8-oxoguanine DNA glycosylase 1 (hOGG1). iii. For ALS: Proceed directly to the next step without enzyme treatment. g. Place slides in an electrophoresis tank with alkaline electrophoresis buffer and allow the DNA to unwind. h. Perform electrophoresis to separate damaged DNA fragments from the nucleus. i. Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope. j. Quantify DNA damage by measuring the percentage of DNA in the comet tail using appropriate image analysis software.
Protocol 2: Immunocytochemical Detection of Cyclobutane Pyrimidine Dimers (CPDs)
This protocol provides a method for visualizing and quantifying CPD formation within cells.
1. Cell Culture, Treatment, and Irradiation: a. Seed HaCaT cells on glass coverslips in a 12-well plate. b. Follow the treatment and irradiation steps as described in Protocol 1 (steps 1c, 1d, 2a-c). A common dose for CPD induction is 20 J/cm² SSR.[5]
2. Cell Fixation and Permeabilization: a. Immediately after irradiation, wash cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. DNA Denaturation and Immunostaining: a. Denature the DNA by incubating the coverslips in 2M HCl for 30 minutes. b. Neutralize with 100 mM Tris-HCl (pH 8.0). c. Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour. d. Incubate with a primary antibody specific for CPDs overnight at 4°C. e. Wash the coverslips with PBS. f. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. g. Counterstain the nuclei with DAPI.
4. Imaging and Analysis: a. Mount the coverslips onto microscope slides. b. Capture images using a fluorescence microscope. c. Quantify the fluorescence intensity of the CPD staining per nucleus using image analysis software. The intensity is proportional to the amount of CPDs.
Conclusion
Palythine is a highly effective, multifunctional photoprotective agent that mitigates UV-induced DNA damage in vitro.[3] It functions both as a UV filter and a potent antioxidant, significantly reducing the formation of mutagenic DNA lesions like CPDs and 8-oxoGua.[1] The provided protocols offer robust methods for evaluating the efficacy of palythine and other potential photoprotective compounds in a cell culture model, making it a promising candidate for development as a natural and biocompatible alternative to currently approved UV filters.[1][3]
References
- 1. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine‐like amino acid palythine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid palythine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Palythine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of palythine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is palythine and why is its solubility in organic solvents a concern?
A1: Palythine is a mycosporine-like amino acid (MAA), a class of water-soluble, UV-absorbing compounds naturally occurring in various marine and terrestrial organisms.[1][2][3] Its primary role is to protect these organisms from harmful UV radiation.[4] For researchers, its low solubility in non-polar organic solvents poses a significant challenge for various applications, including formulation development, analytical chemistry, and in vitro/in vivo assays that require organic solvent systems.
Q2: What are the general solubility characteristics of palythine?
A2: Palythine is a polar molecule and is readily soluble in water and other polar solvents.[2][5] Extraction protocols for palythine from natural sources typically utilize aqueous mixtures of polar organic solvents like methanol or ethanol, indicating some degree of solubility in these solvents, particularly when water is present.[5][6] However, its solubility is expected to decrease significantly in less polar and non-polar organic solvents.
Q3: Are there any known organic solvents in which palythine is soluble?
A3: While quantitative solubility data is limited in the provided search results, the frequent use of 25% aqueous methanol or ethanol for extraction suggests that palythine is at least partially soluble in these mixtures.[5] It is reasonable to infer that palythine has some solubility in polar protic solvents. For less polar or aprotic organic solvents, solubility is likely to be very low.
Q4: Can heating improve the solubility of palythine in organic solvents?
A4: Heating can increase the solubility of many compounds. However, for palythine, heating may also lead to degradation, especially at elevated temperatures and in certain pH conditions.[7] One study noted that heated palythine undergoes structural changes.[7] Therefore, any use of heat to increase solubility should be approached with caution, and the stability of the compound under the specific conditions should be verified.
Q5: How can I confirm that the precipitate in my organic solvent is indeed palythine?
A5: If you observe precipitation, you can confirm its identity by isolating the precipitate and analyzing it using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10] A comparison of the analytical data with a known standard of palythine will confirm its identity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling of palythine in organic solvents.
| Problem | Possible Cause | Recommended Solution |
| Palythine does not dissolve in the chosen organic solvent. | The solvent is too non-polar for the highly polar palythine molecule. | 1. Switch to a more polar organic solvent (e.g., methanol, ethanol). 2. If a less polar solvent is required, consider creating a co-solvent system by adding a small percentage of a polar solvent in which palythine is soluble. 3. Forcing dissolution in an unsuitable solvent is unlikely to be successful and may lead to inaccurate concentration measurements. |
| Palythine precipitates out of the organic solvent after initial dissolution. | The solution is supersaturated, and the concentration of palythine exceeds its thermodynamic solubility in that solvent. This can happen if a stock solution in a good solvent is diluted into a poor solvent. | 1. Reduce the final concentration of palythine in the solution. 2. Increase the proportion of the co-solvent in which palythine is more soluble. 3. Consider preparing a solid dispersion of palythine with a hydrophilic carrier to improve its dissolution characteristics in the desired solvent. |
| The solubility of palythine seems inconsistent between batches. | The purity of the palythine sample may vary, or there may be residual water from the isolation process affecting its solubility in organic solvents. | 1. Ensure the palythine sample is of high purity and is thoroughly dried before attempting to dissolve it in organic solvents. 2. Characterize each new batch of palythine for its solubility profile in the relevant solvents. |
| Discoloration or degradation is observed when trying to dissolve palythine. | Palythine may be unstable in the chosen solvent, especially under certain pH conditions or upon exposure to light or heat. | 1. Store palythine solutions in the dark and at low temperatures. 2. Buffer the solvent system to a pH where palythine is known to be stable. 3. Avoid prolonged heating. |
Quantitative Solubility Data
| Solvent Type | Examples | Expected Solubility | Rationale/Evidence from Search Results |
| Polar Protic | Water, Methanol, Ethanol | High in water; Moderate to low in alcohols | Palythine is described as water-soluble.[1][2] Extraction is often performed with aqueous methanol or ethanol (e.g., 25%), suggesting some solubility in these alcohols, which is enhanced by the presence of water.[5] |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Very Low | While no specific data is available, the highly polar and protic nature of palythine suggests poor compatibility with aprotic solvents. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Very Low / Insoluble | As a highly polar molecule, palythine is unlikely to be soluble in non-polar solvents. |
Experimental Protocols
Protocol 1: Enhancing Palythine Solubility using a Co-Solvent System
This protocol describes a general method for improving the solubility of palythine in a less polar organic solvent by introducing a polar co-solvent.
Materials:
-
Palythine
-
Primary organic solvent (the target solvent with low palythine solubility)
-
Co-solvent (a polar solvent in which palythine is highly soluble, e.g., water, methanol)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a concentrated stock solution of palythine: Dissolve a known amount of palythine in a minimal amount of the chosen co-solvent (e.g., 10 mg/mL in water or methanol).
-
Determine the desired final concentration: Decide on the final concentration of palythine needed in the primary organic solvent.
-
Prepare the co-solvent mixture: In a separate vial, prepare the final solvent mixture. Start by adding the primary organic solvent.
-
Add the palythine stock solution: While vortexing the primary organic solvent, slowly add the required volume of the palythine stock solution to achieve the desired final concentration.
-
Observe for precipitation: After addition, continue to vortex for 1-2 minutes. Visually inspect the solution for any signs of precipitation.
-
Sonication (Optional): If a slight haze or fine precipitate is observed, sonicate the solution for 5-10 minutes to aid dissolution.
-
Equilibration: Allow the solution to stand at room temperature for at least one hour and re-examine for any precipitation to ensure the solution is stable.
-
Optimization: If precipitation occurs, repeat the procedure with a higher percentage of the co-solvent in the final mixture or a lower final concentration of palythine.
Visualizations
Caption: Troubleshooting workflow for overcoming low palythine solubility.
Caption: Palythine structure and its influence on solubility.
References
- 1. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features [mdpi.com]
- 3. Recent Advances and Future Prospects of Mycosporine-like Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycosporine-Like Amino Acids from Marine Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction, Isolation and Characterization of Mycosporine-like Amino Acids from Four Species of Red Macroalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. public.magnet.fsu.edu [public.magnet.fsu.edu]
Technical Support Center: Stabilizing Palythine in Cosmetic Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palythine in cosmetic formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
Issue 1: Rapid Color Fading or Loss of UV Absorbance in the Formulation
Question: My palythine-containing cream/lotion is losing its characteristic UV absorbance at 320 nm and/or is showing a noticeable color change over a short period. What are the likely causes and how can I fix this?
Answer:
This issue is likely due to the degradation of palythine. Several factors in your formulation could be contributing to this instability. Here’s a step-by-step troubleshooting guide:
-
Check the pH of Your Formulation: Palythine and other mycosporine-like amino acids (MAAs) are most stable in a slightly acidic to neutral pH range.
-
Evaluate Storage Temperature: High temperatures can significantly accelerate the degradation of MAAs.[1]
-
Recommendation: Store your formulation at room temperature (20-25°C) or under refrigerated conditions (4-8°C) and protect it from direct sunlight and heat sources. Conduct stability studies at various temperatures to determine the optimal storage conditions.
-
-
Assess for the Presence of Photosensitizers: Certain ingredients can act as photosensitizers, accelerating the photodegradation of palythine, even though it is inherently very photostable.
-
Recommendation: Review your ingredient list for known photosensitizers, such as riboflavin.[2] If present, consider reformulating to exclude them or adding a photostabilizer.
-
-
Consider Oxidative Stress: Although palythine has antioxidant properties, it can still be susceptible to oxidation in a complex formulation.
-
Recommendation: Incorporate a potent antioxidant system into your formulation. A combination of water-soluble (e.g., Ascorbic Acid) and oil-soluble (e.g., Tocopherol) antioxidants can provide comprehensive protection.
-
-
Check for Metal Ion Contamination: Trace metal ions (e.g., iron, copper) can catalyze degradation reactions.
-
Recommendation: Add a chelating agent to your formulation to sequester these metal ions. Disodium EDTA is a common choice, but for a more natural and potentially more effective option, consider Phytic Acid, which also possesses antioxidant properties.[3]
-
Issue 2: Phase Separation or Change in Emulsion Consistency
Question: My palythine emulsion is showing signs of instability, such as creaming, coalescence, or a change in viscosity. Could the palythine be the cause?
Answer:
While palythine itself is unlikely to be the primary cause of emulsion instability, its degradation or interactions with other ingredients could indirectly contribute to these issues. Here’s how to troubleshoot:
-
Palythine Degradation and pH Shift: As palythine degrades, it could potentially alter the pH of the aqueous phase, which in turn can affect the stability of the emulsion system, especially if you are using pH-sensitive emulsifiers or thickeners.
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Recommendation: Monitor the pH of your formulation over time. If a significant drift is observed, a robust buffering system is needed.
-
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Ingredient Interactions: Palythine, being an amino acid derivative, has the potential to interact with other charged molecules in your formulation, which might affect the interfacial film stabilizing the emulsion droplets.
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Recommendation: Conduct compatibility studies with individual excipients to identify any adverse interactions. This can be done by preparing simple mixtures of palythine with each ingredient in the formulation and observing for any physical changes over time.
-
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Review Your Emulsifier System: The choice and concentration of your emulsifier are critical for long-term stability.
-
Recommendation: Ensure you are using an appropriate emulsifier system for your oil and water phases and that the concentration is optimal. Consider using a combination of emulsifiers to create a more robust and stable interfacial film.
-
Frequently Asked Questions (FAQs)
1. What is the optimal pH for a cosmetic formulation containing palythine?
MAAs like palythine are generally stable in the pH range of 4.5 to 8.5 at room temperature.[1] For optimal stability, it is recommended to maintain the pH of your formulation within this range.
2. How does temperature affect the stability of palythine?
Palythine is relatively stable at room temperature. However, at elevated temperatures, such as 50°C and 85°C, degradation can be observed, and this degradation is more rapid in alkaline conditions.[1]
3. Is palythine photostable?
Yes, palythine is known to be highly photostable.[4] However, its stability can be compromised in the presence of photosensitizing agents like riboflavin.[2]
4. What are the best antioxidants to use to stabilize palythine?
While palythine itself has antioxidant properties, incorporating additional antioxidants is recommended for enhanced stability. A combination of water-soluble antioxidants like L-ascorbic acid and its derivatives, and oil-soluble antioxidants like tocopherol (Vitamin E) and its esters, can provide broad-spectrum protection against oxidative degradation.
5. What are the recommended chelating agents to use with palythine?
To prevent metal-ion-catalyzed degradation, the use of a chelating agent is advisable.
-
Disodium EDTA is a widely used and effective chelating agent.
-
Phytic Acid is a natural alternative that not only chelates metal ions effectively but also offers additional antioxidant benefits.[3]
6. How can I quantify the stability of palythine in my formulation?
A stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is the most common and reliable way to quantify palythine. The concentration of palythine can be monitored over time under different storage conditions (e.g., various temperatures, light exposure). A decrease in the peak area corresponding to palythine indicates degradation.
7. What are the potential degradation products of palythine?
In the presence of photosensitizers, minimal photoproduct formation has been observed, with some indication of a dehydration product of the cyclohexene ring and the presence of amino acids.[2] Under acidic conditions, other MAAs can hydrolyze to yield palythine, suggesting the imine bond is a potential site of cleavage.
Data Summary
Table 1: Stability of Mycosporine-Like Amino Acids (MAAs) under Various Conditions
| Parameter | Condition | Observation | Citation |
| pH | pH 4.5 - 8.5 (Room Temp, 24h) | Highly Stable | [1] |
| pH 10.5 (50°C) | Unstable | [1] | |
| Alkaline conditions | Degradation is faster | [1] | |
| Temperature | Room Temperature (25°C) | Highly Stable | [1] |
| 50°C | Instability observed, especially at alkaline pH | [1] | |
| 85°C | Progressive disappearance | [1] | |
| Photostability | UV Irradiation | Highly Photostable | [4] |
| UV Irradiation with Photosensitizers (e.g., Riboflavin) | Significant Degradation | [2] |
Experimental Protocols
Protocol 1: Stability Testing of a Palythine-Containing Cream
Objective: To assess the stability of palythine in a cosmetic cream under various storage conditions.
Methodology:
-
Sample Preparation: Prepare three independent batches of the final cream formulation containing a known concentration of palythine. Package the cream in the final intended consumer packaging.
-
Storage Conditions: Store the samples under the following conditions for a pre-determined period (e.g., 3, 6, 12 months):
-
Refrigerated: 4 ± 2°C
-
Room Temperature: 25 ± 2°C / 60 ± 5% RH
-
Accelerated: 40 ± 2°C / 75 ± 5% RH
-
Light Exposure: ICH-compliant photostability chamber
-
-
Testing Intervals: Analyze the samples at time zero and at specified intervals (e.g., 1, 3, 6, and 12 months).
-
Analytical Procedures:
-
Palythine Quantification (HPLC-UV):
-
Extraction: Accurately weigh a portion of the cream and extract the palythine using a suitable solvent system (e.g., water or a methanol/water mixture). Centrifuge and filter the extract.
-
Chromatographic Conditions:
-
Quantification: Calculate the concentration of palythine by comparing the peak area to a standard curve of known palythine concentrations.
-
-
Physical Stability Assessment:
-
Visual Inspection: Observe for any changes in color, odor, and appearance (e.g., phase separation, crystallization).
-
pH Measurement: Measure the pH of a 10% dispersion of the cream in deionized water.
-
Viscosity: Measure the viscosity using a viscometer at controlled temperatures.
-
Microscopic Examination: Observe the emulsion under a microscope to check for changes in droplet size and distribution.
-
-
-
Data Analysis: Plot the concentration of palythine as a function of time for each storage condition. Determine the degradation rate and shelf-life of the product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation and photosensitization of mycosporine-like amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xr-biotech.com [xr-biotech.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for palythine biosynthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for palythine biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing palythine yield in fermentation?
A1: The yield of palythine, a mycosporine-like amino acid (MAA), is influenced by a combination of biological and process-related factors. Key factors include the choice of microbial strain (native cyanobacteria or a heterologous host like E. coli), the composition of the culture medium (carbon, nitrogen, and phosphate sources), and the physical parameters of the fermentation process, such as pH, temperature, aeration, and light conditions (for photosynthetic organisms).[1][2][3][4]
Q2: Which microorganisms are known to produce palythine?
A2: Palythine and its derivatives are naturally produced by a variety of cyanobacteria, such as Nostoc linckia and Pseudanabaena sp.[1][2][3][4] Additionally, the biosynthetic gene clusters for palythine production have been successfully expressed in heterologous hosts like Escherichia coli, offering an alternative production platform.[1][5][6][7][[“]]
Q3: What is the general biosynthetic pathway for palythine?
A3: Palythine biosynthesis starts from sedoheptulose 7-phosphate, an intermediate of the pentose phosphate pathway. A series of enzymatic reactions involving enzymes encoded by the mys gene cluster (MysA, MysB, MysC, MysD) leads to the formation of disubstituted MAAs like shinorine or porphyra-334. The final step is the conversion of these precursors into palythines, a reaction catalyzed by the enzyme MysH, a nonheme iron(II)- and 2-oxoglutarate-dependent oxygenase.[1][9]
Q4: How can I monitor and quantify palythine during fermentation?
A4: Palythine concentration in fermentation broth or cell extracts can be quantified using High-Performance Liquid Chromatography (HPLC).[1][10] Palythine has a characteristic UV absorption maximum at approximately 320 nm, which can be used for detection.[11][12] For structural confirmation and identification, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful tool.[1]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low or No Palythine Production | 1. Suboptimal Media Composition: Lack of essential precursors for the pentose phosphate pathway or amino acid biosynthesis. 2. Incorrect Fermentation Conditions: pH, temperature, or light conditions are not optimal for the producing organism. 3. Poor Gene Expression (Heterologous Hosts): Inefficient induction of the mys gene cluster. 4. Strain Integrity Issues: Contamination or genetic drift of the production strain. | 1. Media Optimization: Experiment with different carbon and nitrogen sources. Ensure the availability of precursors for sedoheptulose 7-phosphate and the specific amino acids involved in the biosynthesis of the palythine precursor. 2. Parameter Optimization: Perform small-scale experiments to determine the optimal pH, temperature, and for cyanobacteria, light intensity and photoperiod. 3. Induction Optimization (for E. coli): Vary the inducer (e.g., IPTG) concentration and the induction temperature and duration.[1] 4. Strain Verification: Re-streak the culture from a frozen stock to ensure purity. Confirm the strain's identity using molecular techniques. |
| Accumulation of Precursors (e.g., Shinorine, Porphyra-334) | 1. Low MysH Enzyme Activity: The final conversion step to palythine is inefficient. 2. Cofactor Limitation for MysH: Insufficient levels of nonheme iron(II) or 2-oxoglutarate. | 1. Enhance MysH Expression: If using a heterologous system, ensure the expression level of the mysH gene is adequate. 2. Medium Supplementation: Consider supplementing the fermentation medium with iron sources or precursors for 2-oxoglutarate. |
| Inconsistent Batch-to-Batch Yields | 1. Variability in Inoculum: Inconsistent age, density, or physiological state of the seed culture. 2. Inconsistent Media Preparation: Variations in the quality or weighing of media components. 3. Fluctuations in Fermentation Parameters: Poor control of pH, temperature, or aeration. | 1. Standardize Inoculum Preparation: Use a consistent protocol for preparing the seed culture, including age and cell density. 2. Ensure Media Consistency: Use high-quality reagents and ensure accurate preparation of the fermentation medium. 3. Improve Process Control: Calibrate all sensors (pH, temperature, dissolved oxygen) before each run and maintain tight control over these parameters. |
Data Presentation
Table 1: Fermentation/Culture Conditions for Palythine-Related MAA Production
| Organism | Medium | Temperature (°C) | pH | Other Conditions | Reference |
| Nostoc linckia NIES-25 | BG-11 | 26 | Not Specified | Air bubbling, 16h/8h light/dark cycle (2000-2500 lx) | [1] |
| E. coli (heterologous host) | Luria-Bertani (LB) Broth | 37 (growth), 18 (induction) | Not Specified | Shaking (225 rpm for growth, 180 rpm for induction), 0.1 mM IPTG induction | [1] |
| Pseudanabaena sp. CCNU1 | Not Specified | Not Specified | Not Specified | UV-B treatment enhanced palythine-serine production | [2][3][4] |
| Cyanobacteria (general) | Not Specified | 35 | 8 | 2000 lux, 16:8 h light-dark period for optimal phycobiliprotein production (related pigments) |
Table 2: Quantitative Yields of Palythine and Related Compounds
| Compound | Organism | Yield | Conditions | Reference |
| Palythine-Thr | E. coli expressing mysAB2CDH | ~1 mg from 8 L culture | Heterologous expression in LB medium | [1] |
| Palythine-serine | Pseudanabaena sp. CCNU1 | 16 mg/g dry weight | 4-day UV-B treatment | [2][3][4] |
Experimental Protocols
Palythine Extraction from Fermentation Broth
This protocol is adapted for both cyanobacterial and E. coli cultures.
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Cell Harvesting: Harvest the cells from the fermentation broth by centrifugation (e.g., 6000 rpm for 20 minutes).
-
Cell Lysis and Extraction:
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Resuspend the cell pellet in ice-cold methanol.
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Lyse the cells using sonication on ice (e.g., 10-second pulses with 20-second rests for a total of 8 minutes of pulsing).[1]
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 g for 15 minutes) to pellet cell debris.
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Sample Preparation:
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Collect the clear methanolic supernatant.
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Dry the extract using a speed vacuum concentrator.
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Resuspend the dried extract in a suitable solvent (e.g., water or methanol) for analysis.[1]
-
Quantification of Palythine by HPLC
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HPLC System: An HPLC system equipped with a UV-Vis detector.
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Column: A C8 or C18 reversed-phase column is commonly used. A C8 column may provide better separation for some MAAs.[1][10]
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Mobile Phase: A gradient of a weak acid (e.g., 0.1% acetic acid or formic acid) in water and an organic solvent (e.g., methanol or acetonitrile).
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Detection: Monitor the absorbance at 320 nm, the characteristic absorption maximum for palythine.[11][12]
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Quantification: Create a standard curve using a purified palythine standard of known concentration to quantify the amount of palythine in the samples.
Mandatory Visualizations
Palythine Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of palythine from sedoheptulose 7-phosphate.
Experimental Workflow for Palythine Production and Analysis
Caption: General experimental workflow for palythine production, extraction, and analysis.
References
- 1. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. consensus.app [consensus.app]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances and Future Prospects of Mycosporine-like Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental study of the excited-state properties and photostability of the mycosporine-like amino acid palythine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing photodegradation of palythine during extraction.
Welcome to the technical support center for the extraction of palythine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing photodegradation and troubleshooting common issues during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is palythine and why is its photodegradation a concern during extraction?
Palythine is a mycosporine-like amino acid (MAA), a natural UV-absorbing compound found in various marine organisms, particularly red algae.[1] It is of significant interest for its potential applications as a photoprotective agent. Photodegradation, the breakdown of the molecule upon exposure to light, is a critical concern during extraction as it can lead to a significant loss of the target compound, compromising yield and purity. While palythine itself is highly photostable, its degradation can be accelerated by the presence of photosensitizers.[2][3]
Q2: What are the primary factors that contribute to the photodegradation of palythine during extraction?
The primary factors include:
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Light Exposure: Direct exposure to light, especially UV radiation, is the main driver of photodegradation.
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Photosensitizers: Substances like riboflavin, which can be co-extracted from biological samples, can absorb light energy and transfer it to palythine, causing its degradation.[2]
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Solvent Choice: The type of solvent used for extraction can influence the rate of photodegradation.
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Temperature: Elevated temperatures can increase the rate of chemical reactions, including degradation.[4]
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pH: The stability of palythine can be affected by the pH of the extraction solvent.[5]
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Oxygen: The presence of oxygen can contribute to photo-oxidative degradation pathways.
Q3: Which solvents are recommended for palythine extraction to minimize photodegradation?
Aqueous solutions of methanol and ethanol are commonly used for MAA extraction.[1] Studies have shown that 20% to 50% aqueous methanol or ethanol can be effective.[6][7] Distilled water has also been identified as a good, non-toxic solvent for extracting MAAs.[8] The choice of solvent can depend on the specific algal species and the desired purity of the final extract. For qualitative analysis, re-dissolving the dried extract in 100% methanol can improve HPLC separation.[9]
Q4: Are there any specific storage recommendations for palythine extracts to prevent degradation?
To prevent degradation, palythine extracts should be stored in amber vials or containers that block light, at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage), and under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize oxidation.
Troubleshooting Guides
Issue 1: Low Yield of Palythine
| Possible Cause | Troubleshooting Step |
| Photodegradation during extraction | Conduct all extraction steps in the dark or under red light. Use amber glassware or wrap glassware in aluminum foil. Work quickly to minimize the duration of light exposure. |
| Inefficient extraction solvent | Test a range of solvents (e.g., 20% methanol, 50% ethanol, distilled water) to determine the optimal one for your specific algal species. Consider sequential extractions with solvents of varying polarity.[10] |
| Incomplete cell lysis | Ensure the algal biomass is thoroughly homogenized. Consider using methods like freeze-drying followed by grinding, sonication, or bead beating to improve cell disruption. |
| Suboptimal extraction time and temperature | Optimize the extraction time and temperature. While higher temperatures can increase extraction efficiency for some compounds, for MAAs, lower temperatures (e.g., 4°C or room temperature) are generally recommended to prevent thermal degradation.[1][4] Extraction times can range from a few hours to 24 hours.[6] |
| Degradation during solvent evaporation | Use a rotary evaporator at a low temperature (e.g., < 40°C) to remove the solvent. Avoid prolonged exposure to heat. |
Issue 2: Low Purity of Palythine Extract
| Possible Cause | Troubleshooting Step |
| Co-extraction of other compounds (e.g., pigments, other MAAs) | Use a more selective extraction solvent. Optimize the solvent-to-solid ratio. Consider a pre-extraction step with a non-polar solvent to remove lipids and some pigments. |
| Poor chromatographic separation | Optimize the HPLC method, including the column type (C8 columns have shown good separation for MAAs), mobile phase composition, and gradient.[9] |
| Presence of degradation products | Minimize light exposure and heat during extraction and processing to prevent the formation of degradation products. |
| Contamination from equipment or reagents | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents. |
Quantitative Data Summary
Table 1: Photodegradation Rate Constants of Palythine under Different Conditions
| Condition | Photosensitizer | Photodegradation Rate Constant (k) (x 10⁻³ m² kJ⁻¹) | Reference |
| Distilled Water | Riboflavin | Undetectable after 1.5h | [2] |
| Distilled Water | Rose Bengal | 0.12 | [2] |
| Natural Seawater | High Nitrate | 0.26 | [2] |
Table 2: Comparison of MAA Extraction Efficiency with Different Solvents
| Algal Species | Solvent | Total MAA Yield (mg/g DW) | Reference |
| Gracilaria birdiae | 20% Methanol | ~1.5 | [6] |
| Gracilaria domingensis | 20% Methanol | ~1.2 | [6] |
| Pyropia columbina | Aqueous Extraction | ~12.5 | [1] |
| Gelidium corneum | Aqueous Extraction | ~1.0 | [1] |
Experimental Protocols
Protocol 1: General Extraction of Palythine from Red Algae with Minimized Photodegradation
This protocol provides a general method for extracting palythine while minimizing light-induced degradation.
Materials:
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Fresh or freeze-dried red algae
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Extraction solvent (e.g., 20% aqueous methanol, 50% aqueous ethanol, or distilled water)
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Mortar and pestle or blender
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Amber-colored centrifuge tubes or tubes wrapped in aluminum foil
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Refrigerated centrifuge
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Rotary evaporator with a water bath
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Amber glass vials for storage
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Filtration apparatus (e.g., Whatman No. 1 filter paper)
Procedure:
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Preparation of Algal Material:
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If using fresh algae, rinse with distilled water to remove salts and debris.
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Freeze-dry the algal material to facilitate cell wall disruption and improve extraction efficiency.
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Grind the freeze-dried algae into a fine powder using a mortar and pestle or a blender.
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-
Extraction (Perform in a dark room or under red light):
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Weigh the powdered algal material and place it in an amber-colored flask or a flask wrapped in aluminum foil.
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Add the chosen extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).
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Stir the mixture on a magnetic stirrer at a low speed for 2-24 hours at 4°C.[6]
-
-
Filtration and Centrifugation:
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Filter the mixture through Whatman No. 1 filter paper to remove the bulk of the algal debris.
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Transfer the filtrate to amber-colored centrifuge tubes.
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Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any remaining fine particles.[6]
-
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Solvent Evaporation:
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Carefully decant the supernatant into a round-bottom flask.
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Concentrate the extract using a rotary evaporator with the water bath temperature set to below 40°C.
-
-
Storage:
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Re-dissolve the dried extract in a minimal amount of the desired solvent (e.g., distilled water or methanol).
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Transfer the final extract to amber glass vials, purge with nitrogen or argon if possible, and store at -20°C or -80°C.
-
Visualizations
Diagram 1: General Workflow for Palythine Extraction with Photoprotective Measures
Caption: Workflow for palythine extraction with photoprotective measures.
Diagram 2: Factors Influencing Palythine Photodegradation
Caption: Key factors that can lead to the photodegradation of palythine.
Diagram 3: Inferred Photodegradation Pathway of Palythine
Based on the identification of photoproducts such as amino acids and a dehydrated cycloheximine ring structure, a simplified degradation pathway can be inferred.[2]
Caption: Inferred photodegradation pathway of palythine.
References
- 1. mdpi.com [mdpi.com]
- 2. Photodegradation and photosensitization of mycosporine-like amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Enhancing palythine antioxidant activity through structural modification.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antioxidant activity of palythine through structural modification.
Frequently Asked Questions (FAQs)
Q1: What is palythine and why is its antioxidant activity significant?
Palythine is a mycosporine-like amino acid (MAA), a class of natural compounds found in various marine organisms that protect them from UV radiation.[1] Beyond its UV-screening capabilities, palythine exhibits potent antioxidant properties, making it a promising candidate for development as a natural and biocompatible photoprotective agent in skincare and pharmaceuticals.[2] Its antioxidant activity helps to mitigate cellular damage caused by reactive oxygen species (ROS) generated by UV exposure and other environmental stressors.[2]
Q2: What are the primary mechanisms of palythine's antioxidant activity?
Palythine and other MAAs can exert their antioxidant effects through several mechanisms:
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Direct Radical Scavenging: They can directly neutralize free radicals, such as peroxyl radicals.
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Modulation of Cellular Signaling Pathways: Evidence suggests that MAAs like porphyra-334 and shinorine, which are structurally related to palythine, can activate the Nrf2 signaling pathway.[3] This pathway is a key regulator of the cellular antioxidant response, leading to the expression of various protective enzymes.
Q3: How can the antioxidant activity of palythine be enhanced through structural modification?
One effective method to enhance the antioxidant activity of palythine is through heat-induced structural modification. Heating palythine under specific conditions can lead to a dehydration reaction, resulting in a compound with significantly increased radical scavenging activity.[4][5] This modification is thought to create an additional double bond in the cyclohexene group, which may contribute to the stabilization of the antioxidant compounds through delocalization of radical electrons.[4]
Q4: Which in vitro assays are commonly used to measure the antioxidant activity of palythine and its derivatives?
Several assays are used to quantify antioxidant activity, each with a different underlying principle. It is recommended to use a panel of assays to obtain a comprehensive understanding of a compound's antioxidant potential. Common assays include:
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Measures the capacity of an antioxidant to scavenge the ABTS radical cation. The antioxidant activity of palythine has been shown to be pH-dependent in this assay, with higher activity observed under alkaline conditions.[6]
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Cellular Antioxidant Activity (CAA) Assay: This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.[7]
Troubleshooting Guides
Troubleshooting Inconsistent Antioxidant Assay Results
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in DPPH/ABTS assays. | - Inaccurate pipetting.- Incomplete mixing of reagents and sample.- Temperature fluctuations during incubation. | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing by gently vortexing or using a plate shaker.- Maintain a consistent temperature during the incubation period. |
| Color of the sample interferes with the absorbance reading. | The inherent color of the palythine derivative or extract absorbs light at the same wavelength as the assay's chromogen. | - Run a sample blank for each concentration. The blank should contain the sample and the solvent but not the radical solution.- Subtract the absorbance of the sample blank from the absorbance of the corresponding sample with the radical. |
| Precipitate forms after adding the sample to the assay solution. | The palythine derivative may have low solubility in the assay solvent system. | - Ensure the solvent used to dissolve the sample is compatible with the assay buffer.- If a precipitate is observed, centrifuge the plate or tubes before reading the absorbance and measure the supernatant.[3] |
| Low or no antioxidant activity detected for a heated palythine derivative. | - Incomplete conversion of palythine to its more active form.- Degradation of the active compound. | - Verify the heating conditions (temperature, time, and pH) used for the modification. Optimal conversion has been observed at 120°C for 30 minutes at pH 8.0.[4]- Analyze the structure of the heated product using techniques like ESI-MS and NMR to confirm the desired modification.[4] |
Troubleshooting Chemical Synthesis of Palythine Analogs
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired synthetic product. | - Incomplete reaction.- Formation of side products.- Degradation of the product during workup or purification. | - Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.- Optimize reaction conditions such as temperature, solvent, and catalyst.- Use appropriate purification methods (e.g., column chromatography) and handle the product under conditions that minimize degradation (e.g., protection from light and air). |
| Difficulty in purifying the synthetic analog. | - The product has similar polarity to starting materials or byproducts.- The product is unstable on the purification medium (e.g., silica gel). | - Try different solvent systems for column chromatography to improve separation.- Consider alternative purification techniques such as preparative HPLC or crystallization.- If the compound is unstable on silica, consider using a different stationary phase like alumina or a reversed-phase material. |
| Unexpected product formation. | - Incorrect starting materials or reagents.- Unanticipated side reactions. | - Confirm the identity and purity of all starting materials and reagents before use.- Consult the literature for potential side reactions associated with the chosen synthetic route and reaction conditions. |
| The reaction does not proceed as expected. | - Inactive catalyst.- Presence of impurities that inhibit the reaction (e.g., water in an anhydrous reaction). | - Use a fresh or newly activated catalyst.- Ensure all glassware is dry and use anhydrous solvents when necessary. |
Data Presentation
Table 1: Comparison of Antioxidant Activity of Palythine and Heated Palythine using the ABTS Radical Scavenging Assay
| Compound | pH | IC₅₀ (mg/mL) | Fold Improvement vs. Palythine |
| Palythine | 5.8 | > 0.15 | - |
| Heated Palythine | 5.8 | 0.091 ± 0.003 | - |
| Palythine | 6.6 | > 0.15 | - |
| Heated Palythine | 6.6 | 0.076 ± 0.002 | - |
| Palythine | 7.4 | 0.122 ± 0.003 | - |
| Heated Palythine | 7.4 | 0.045 ± 0.001 | 2.7 |
| Palythine | 8.0 | 0.062 ± 0.002 | - |
| Heated Palythine | 8.0 | 0.034 ± 0.001 | 1.8 |
| Ascorbic Acid (Standard) | 7.4 | 0.004 ± 0.000 | - |
Data adapted from Nishida et al., 2022.[4]
Experimental Protocols
Protocol 1: Structural Modification of Palythine by Heating
This protocol describes the conversion of palythine to a more potent antioxidant form through a heat-induced dehydration reaction.
Materials:
-
Purified palythine
-
20 mM phosphate buffer (pH 7.4)
-
Autoclave
Procedure:
-
Dissolve purified palythine in 20 mM phosphate buffer (pH 7.4).
-
Autoclave the palythine solution at 121°C for 20 minutes.[3]
-
Allow the solution to cool to room temperature.
-
The resulting solution contains the heated palythine derivative.
Protocol 2: DPPH Radical Scavenging Assay
Materials:
-
Palythine or its derivative
-
0.2 M phosphate buffer (pH 7.4)
-
Ethanol
-
0.5 mM DPPH in ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the palythine sample in the appropriate solvent.
-
In a 96-well plate, add 50 µL of the sample or control (solvent) to each well.
-
Add 50 µL of 0.2 M phosphate buffer (pH 7.4) to each well.
-
Add 75 µL of 0.5 mM DPPH in ethanol to each well.
-
Incubate the plate in the dark at room temperature for 20 minutes.
-
If a precipitate forms, centrifuge the plate at 2000 x g for 10 minutes at 4°C.
-
Measure the absorbance of the supernatant at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Protocol 3: ABTS Radical Cation Decolorization Assay
Materials:
-
Palythine or its derivative
-
7 mM ABTS solution in water
-
2.45 mM potassium persulfate solution in water
-
0.2 M phosphate buffer (pH 5.8, 6.6, 7.4, or 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) working solution by mixing equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with the desired pH phosphate buffer to an absorbance of 1.00 ± 0.02 at 734 nm.
-
In a 96-well plate, add 50 µL of the sample or control (solvent) to each well.
-
Add 950 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Centrifuge the plate at 2000 x g for 5 minutes at 4°C.
-
Measure the absorbance of the supernatant at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity.
Protocol 4: Cellular Antioxidant Activity (CAA) Assay
Materials:
-
Human keratinocytes (e.g., HaCaT cells)
-
96-well cell culture plate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical initiator
-
Palythine or its derivative
-
Fluorescence microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate and grow to confluency.
-
Treat the cells with various concentrations of the palythine sample for a specified period (e.g., 1-24 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution and incubate.
-
Wash the cells again with PBS to remove excess probe.
-
Induce oxidative stress by adding AAPH solution.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time.
-
Calculate the antioxidant activity based on the inhibition of fluorescence compared to control cells.
Mandatory Visualizations
Caption: Workflow for palythine modification and antioxidant analysis.
Caption: Proposed Nrf2 signaling pathway activation by MAAs.
Caption: Logical workflow for enhancing palythine's antioxidant activity.
References
- 1. mdpi.com [mdpi.com]
- 2. futurenatprod.skums.ac.ir [futurenatprod.skums.ac.ir]
- 3. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of Synthetic Biology Approaches to High-Yield Production of Mycosporine-like Amino Acids [mdpi.com]
Technical Support Center: HPLC Analysis of Palythine and Shinorine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the co-elution of palythine and shinorine during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guides
Issue: Complete Co-elution or Poor Resolution of Palythine and Shinorine
This guide provides a step-by-step approach to systematically address the co-elution of palythine and shinorine, two highly polar mycosporine-like amino acids (MAAs).
1. Initial System Verification:
Before modifying the chromatographic method, ensure the HPLC system is functioning optimally. Peak broadening and tailing can contribute to apparent co-elution.[1]
-
Column Health: A contaminated column or the presence of a void can lead to poor peak shape. Flush the column with a strong solvent. If the issue persists, consider replacing the column.[1]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]
-
Flow Rate: Verify that the pump is delivering a consistent and accurate flow rate.[1]
-
Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible to prevent peak distortion.[1]
2. Method Optimization Strategy:
If the HPLC system is performing correctly, the next step is to optimize the separation method. The choice between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) is critical for separating these polar compounds.
dot
Caption: Troubleshooting workflow for palythine and shinorine co-elution.
Option A: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is often the preferred method for separating highly polar compounds like MAAs.[2]
-
Column Selection: Zwitterionic HILIC columns (e.g., ZIC-cHILIC) have shown excellent performance in separating a wide range of MAAs, including palythine and shinorine.[3][4][5]
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical. For zwitterionic MAAs, a pH around 6.6 has been found to be optimal, as deviations can lead to a decline in selectivity and resolution.[2]
-
Buffer Concentration: The buffer concentration in the mobile phase can influence retention and peak shape. A concentration of 5 mM ammonium acetate is a good starting point.[6][7]
-
Gradient Elution: A shallow gradient of increasing aqueous mobile phase (e.g., from 10% to 40% over 10-15 minutes) is typically used to elute the polar analytes.[7]
Option B: Reversed-Phase (RP-HPLC)
While less intuitive for polar compounds, RP-HPLC can be successfully employed with careful method development.
-
Column Selection: C8 and C18 columns are commonly used.[8] Some studies suggest that C8 columns can provide improved separation for certain MAAs.[8][9]
-
Mobile Phase pH and Modifiers: Acidifying the mobile phase is a common strategy. The use of trifluoroacetic acid (TFA) and ammonium hydroxide to control the pH to around 3.15 has been shown to resolve highly polar MAAs like shinorine and palythine-serine.[10][11]
-
Ion-Pairing Reagents: While not always necessary, the addition of ion-pairing reagents can improve the retention and separation of these polar, zwitterionic compounds.
-
Gradient Elution: A gradient elution starting with a high aqueous content and gradually increasing the organic solvent (e.g., methanol or acetonitrile) is typically required.[10][11]
Frequently Asked Questions (FAQs)
Q1: Why are palythine and shinorine so difficult to separate?
Palythine and shinorine are structural isomers with very similar physicochemical properties. They are both highly polar and zwitterionic, which means they have low retention on traditional reversed-phase columns and can exhibit complex interactions with stationary phases. Their similar structures result in very close elution times, making baseline separation challenging.
Q2: I'm using a C18 column and my peaks are eluting near the void volume. What should I do?
This indicates a lack of retention, which is common for highly polar analytes on a non-polar stationary phase. To increase retention, you can:
-
Decrease the organic solvent percentage in your mobile phase.
-
Introduce an acidic modifier like formic acid, acetic acid, or TFA to the mobile phase to suppress the ionization of the analytes and increase their interaction with the stationary phase.[10][11][12]
-
Consider using a HILIC column , which is specifically designed for the retention of polar compounds.[2][13]
Q3: Can the sample preparation method contribute to co-elution?
Yes, improper sample preparation can lead to issues that manifest as co-elution. High concentrations of salts or other matrix components can interfere with the chromatography. Ensure your sample is adequately cleaned up and that the sample solvent is compatible with the initial mobile phase to avoid peak distortion.[1]
Q4: My chromatogram shows a shoulder on the main peak. Is this co-elution?
A shoulder on a peak is a strong indicator of co-elution, where two compounds are eluting very close to each other.[14] To confirm, you can use a diode array detector (DAD) to check for peak purity. If the UV spectra across the peak are not identical, it confirms the presence of more than one compound.[15]
Q5: What is the best way to confirm the identity of my palythine and shinorine peaks?
The most reliable method for peak identification is to use certified reference standards for both palythine and shinorine. If standards are unavailable, coupling your HPLC to a mass spectrometer (LC-MS) can provide mass-to-charge ratio information to help confirm the identity of each peak.[3][4][5]
Data Presentation
Table 1: Comparison of HPLC Methods for Palythine and Shinorine Separation
| Parameter | HILIC Method | Reversed-Phase Method |
| Column | SeQuant® ZIC-cHILIC (150 x 2.1 mm, 3 µm)[7] | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm)[8][10] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 6.7[7] | 0.2% TFA + Ammonium Hydroxide in Water, pH 3.15[10] |
| Mobile Phase B | Acetonitrile[7] | 0.2% TFA + Ammonium Hydroxide in 80:10:10 Water:Methanol:Acetonitrile, pH 2.20[10] |
| Gradient | 10% to 40% B over ~11 min[7] | 0% to 50% B over ~30 min[10] |
| Advantages | Better retention and separation of highly polar MAAs.[2] | Utilizes more common and robust column chemistries. |
| Considerations | Requires careful pH and buffer control.[2] | May require ion-pairing reagents or significant pH adjustments for adequate retention. |
Experimental Protocols
Protocol 1: HILIC Method for MAA Separation
This protocol is adapted from a method demonstrated to be effective for the separation of multiple MAAs.[7]
1. Sample Preparation:
- Extract MAAs from the sample matrix using a 50% methanol solution with sonication.[3][5]
- Centrifuge the extract and filter the supernatant through a 0.22 µm filter before injection.
2. HPLC Conditions:
- Column: SeQuant® ZIC-cHILIC (150 x 2.1 mm, 3 µm, 100 Å)[7]
- Mobile Phase A: 5 mM ammonium acetate in water, pH 6.7[7]
- Mobile Phase B: Acetonitrile[7]
- Gradient Program:
- 0-2 min: 10% B
- 2-13 min: 10% to 40% B
- 13-15 min: 40% to 60% B
- 15-17 min: 60% B
- 17-19 min: 60% to 10% B
- 19-24 min: 10% B[7]
- Flow Rate: 0.2 mL/min (adjust as necessary for system pressure)
- Injection Volume: 20 µL[7]
- Detection: Diode Array Detector (DAD) monitoring at 320 nm (for palythine) and 334 nm (for shinorine).
dot
Caption: Experimental workflow for the HILIC separation of MAAs.
Protocol 2: Reversed-Phase HPLC Method for MAA Separation
This protocol is based on a high-resolution method developed for complex mixtures of MAAs in marine organisms.[10][11]
1. Sample Preparation:
- For lyophilized samples, pre-soak with water overnight at 4°C in the dark to improve extraction efficiency.[10][11]
- Extract with 25% aqueous methanol at 45°C for 2 hours.
- Centrifuge and filter the supernatant through a 0.22 µm filter.
2. HPLC Conditions:
- Column: C18, polymer-coated silica (e.g., CapCell Pak UG, 250 mm x 4.6 mm)[10]
- Mobile Phase A: 0.2% TFA + ammonium hydroxide (pH 3.15)[10]
- Mobile Phase B: 0.2% TFA + ammonium hydroxide (pH 2.20):methanol:acetonitrile (80:10:10 v/v/v)[10]
- Temperature: 35°C[10]
- Gradient Program:
- 0-2 min: 100% A
- 2-15 min: 100% to 80% A
- 15-30 min: 80% to 50% A
- 30-50 min: 50% A[10]
- Flow Rate: 1.0 mL/min
- Injection Volume: 10-20 µL
- Detection: DAD monitoring appropriate wavelengths (e.g., 320-334 nm).
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Mycosporine-Like Amino Acids in Selected Algae and Cyanobacteria by Hydrophilic Interaction Liquid Chromatography and a Novel MAA from the Red Alga Catenella repens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)-Electrospray Orbitrap MS2/MS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high-resolution reverse-phase liquid chromatography method for the analysis of mycosporine-like amino acids (MAAs) in marine organisms - ProQuest [proquest.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up Palythine Purification from Crude Algal Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification of palythine from crude algal extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of palythine.
Issue 1: Low Palythine Yield in the Crude Extract
Q: My initial extraction from the algal biomass is resulting in a very low yield of palythine. What are the potential causes and how can I improve the extraction efficiency?
A: Low palythine yield from crude extracts can be attributed to several factors, ranging from the choice of algal species and its cultivation conditions to the extraction method itself. Here are some key aspects to consider:
-
Algal Source and Cultivation: The concentration of mycosporine-like amino acids (MAAs), including palythine, can vary significantly between different algal species and even within the same species depending on environmental factors like UV radiation exposure, nutrient availability, and temperature.[1] Ensure you are using an algal strain known to produce high levels of palythine, such as certain species of red algae (Rhodophyta).[2][3]
-
Extraction Solvent: The choice of solvent is critical for efficient extraction. While organic solvents like methanol and ethanol have been traditionally used, aqueous solvents are gaining prominence due to their greener nature and compatibility with cosmetic applications.[3] Studies have shown that distilled water can be as effective as 25% methanol for extracting MAAs. For scaling up, using water can also be more cost-effective.
-
Extraction Temperature and Time: The temperature and duration of the extraction process can impact the yield. For instance, incubating the algal biomass in water at 45°C for 2 hours with constant agitation has been shown to be effective.[4][5] However, higher temperatures (e.g., 80°C) might be necessary in some protocols, although this could also lead to the degradation of other compounds.[6] It's crucial to optimize these parameters for your specific biomass.
-
Biomass Pre-treatment: The physical state of the algal biomass can affect extraction efficiency. Lyophilized and ground biomass presents a larger surface area for solvent interaction, leading to better extraction.[4][5] For fresh algae, techniques like high-voltage electrical discharges (HVED) and pulsed electric fields (PEF) can significantly improve the extraction yield by disrupting cell membranes.[7]
Issue 2: Poor Purity of Palythine After Initial Purification Steps
Q: After performing initial purification steps like precipitation or solid-phase extraction, the purity of my palythine fraction is still low. What strategies can I employ to improve purity?
A: Low purity after initial purification is a common challenge due to the complex nature of crude algal extracts, which contain numerous other compounds with similar polarities to palythine. Here are some strategies to enhance purity:
-
Multi-Step Purification: A single purification step is often insufficient. A multi-step approach is generally required to achieve high purity.[8] This could involve a combination of techniques that separate molecules based on different properties like size, charge, and polarity.
-
Chromatographic Techniques:
-
High-Performance Countercurrent Chromatography (HPCCC): This technique is particularly effective for separating highly polar compounds like MAAs.[4][5] A biphasic solvent system, for example, composed of ethanol, acetonitrile, saturated ammonium sulphate solution, and water, can be used to isolate palythine.[4][5][9]
-
Fast Centrifugal Partition Chromatography (FCPC): FCPC is another liquid-liquid chromatography technique that can rapidly isolate MAAs from crude extracts.[10]
-
Low-Pressure Liquid Chromatography: A three-step separation process using low-pressure liquid chromatography has been demonstrated to yield highly pure MAAs.[8]
-
-
Membrane Filtration: A scalable method for purifying MAAs involves a sequential filtration process using microfiltration (to remove cell debris), ultrafiltration (to remove larger molecules like proteins), and nanofiltration (to concentrate the MAAs).[11][12]
-
Desalting: After chromatographic separation, desalting is often a necessary step. This can be achieved through precipitation with methanol followed by permeation on a Sephadex G-10 column.[4][5][9]
Issue 3: Palythine Degradation During Purification
Q: I am observing a loss of palythine during the purification process, suggesting potential degradation. What are the factors that can cause palythine degradation, and how can I mitigate this?
A: Palythine is a relatively stable molecule, but it can degrade under certain conditions. Understanding these factors is key to preserving your product during purification.
-
pH Stability: MAAs are generally stable over a range of pH values, but extreme pH levels can lead to degradation.[13][14] It is advisable to maintain the pH of your solutions within a neutral to slightly acidic range during purification.
-
Photostability: Palythine is a photoprotective compound and is inherently photostable.[15] However, prolonged exposure to high-intensity light, especially in the presence of photosensitizers like riboflavin, can cause photodegradation.[15] It is good practice to protect your samples from direct light during processing and storage.
-
Thermostability: MAAs are also known for their thermostability.[4] However, excessively high temperatures during extraction or solvent evaporation should be avoided to prevent potential degradation.
-
Oxidation: Like many organic molecules, palythine can be susceptible to oxidation. The presence of metal ions or other oxidizing agents in your buffers or solvents could contribute to its degradation.[16] Using high-purity solvents and de-gassed buffers can help minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield and purity of palythine to expect when scaling up from a laboratory to a pilot scale?
A: The yield and purity of palythine are highly dependent on the starting biomass and the purification methods employed. However, based on published data, you can aim for the following benchmarks:
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Purification Method | Reference |
| Extraction Yield | ~20% of dry biomass (for total aqueous extract) | Dependent on bioreactor productivity | Aqueous Extraction | [4][5] |
| Palythine Content in Extract | Varies significantly by species (e.g., 30% of total MAAs in Gelidium corneum) | - | HPLC Analysis | [4][5] |
| Final Purity | >80% (in enriched fractions) | Goal dependent on application (e.g., >95% for pharmaceutical use) | HPCCC, FCPC, Preparative HPLC | [4][10] |
| Recovery Rate | ~64% | - | HPCCC | [4] |
Note: Scaling up often involves a trade-off between yield and purity. Process optimization is crucial to achieve the desired specifications for your application.
Q2: What are the most critical parameters to monitor during the scale-up of palythine purification?
A: When scaling up, it is essential to monitor several critical parameters to ensure process consistency and product quality. These include:
-
Palythine Concentration: Regularly quantify the palythine concentration at different stages of the process using a validated analytical method like HPLC-UV.
-
Purity Profile: Monitor the purity of the palythine fraction and the presence of any impurities.
-
pH and Temperature: Continuously monitor and control the pH and temperature of your process streams to prevent degradation.
-
Flow Rates and Pressures: In chromatographic and membrane filtration systems, maintaining optimal flow rates and pressures is crucial for efficient separation.
-
Solvent Quality: Ensure the quality and purity of all solvents and reagents used in the process.
Q3: Are there any "green" or more sustainable methods for scaling up palythine purification?
A: Yes, there is a growing interest in developing more sustainable methods for MAA purification. Key approaches include:
-
Aqueous Extraction: Using water as the extraction solvent instead of organic solvents like methanol or ethanol is a significant step towards a greener process.[3]
-
Membrane Filtration: Membrane-based separation techniques are generally more energy-efficient and use fewer solvents compared to traditional chromatographic methods.[11][12]
-
Biorefinery Approach: A biorefinery concept aims to utilize the entire algal biomass by co-extracting other valuable products alongside palythine, such as phycobiliproteins and lipids.[11] This approach improves the overall economic viability and sustainability of the process.
Experimental Protocols
Protocol 1: Aqueous Extraction of Palythine from Dry Algal Biomass
This protocol is based on methodologies described for the extraction of MAAs from red macroalgae.[4][5]
-
Biomass Preparation: Start with lyophilized (freeze-dried) algal biomass. Grind the biomass into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Clarification:
-
Filter the extract to remove the bulk of the solid biomass.
-
Centrifuge the filtrate to remove any remaining fine particles.
-
-
Re-extraction: Repeat the extraction process on the collected biomass at least two more times to maximize the yield.[4]
-
Concentration: Pool the supernatants from all extraction steps and concentrate the extract using a rotary evaporator to reduce the volume.
-
Lyophilization: Freeze the concentrated extract at -80°C and then lyophilize to obtain a dry crude extract powder.
Protocol 2: Purification of Palythine using High-Performance Countercurrent Chromatography (HPCCC)
This protocol is adapted from a method used for the separation of various MAAs.[4][5][9]
-
Solvent System Preparation: Prepare a biphasic solvent system consisting of ethanol, acetonitrile, saturated ammonium sulphate solution, and water in a 1:1:0.5:1 (v/v/v/v) ratio.[4][5][9] Equilibrate the mixture in a separatory funnel and separate the two phases (upper and lower).
-
HPCCC System Preparation:
-
Fill the HPCCC column with the stationary phase (either upper or lower phase, depending on the desired elution mode).
-
Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the crude palythine extract in a suitable solvent (e.g., a mixture of the upper and lower phases) and inject it into the HPCCC system.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions based on the chromatogram monitored by a UV detector (at 320 nm for palythine).
-
Analysis: Analyze the collected fractions using HPLC to identify the fractions containing pure palythine.
-
Desalting: Pool the palythine-rich fractions and desalt them by precipitation with methanol and subsequent gel permeation chromatography (e.g., using a Sephadex G-10 column).[4][5][9]
Visualizations
Caption: A generalized workflow for the extraction and purification of palythine from algal biomass.
Caption: A decision-making flowchart for troubleshooting low palythine purity.
References
- 1. Extraction, Isolation and Characterization of Mycosporine-like Amino Acids from Four Species of Red Macroalgae | MDPI [mdpi.com]
- 2. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation of Mycosporine-like Amino Acids from Red Macroalgae and a Marine Lichen by High-Performance Countercurrent Chromatography: A Strategy to Obtain Biological UV-Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the Extraction of Bioactive Compounds from Porphyra linearis (Rhodophyta): Evaluating Alkaline and Enzymatic Hydrolysis for Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Isolation of Mycosporine-Like Amino Acids from Marine Red Algae by Fast Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separating and Purifying Mycosporine-like Amino Acids from Cyanobacteria for Application in Commercial Sunscreen Formulations [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Extraction and Antioxidant Capacity of Mycosporine-Like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photodegradation and photosensitization of mycosporine-like amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioprocessintl.com [bioprocessintl.com]
Preventing palythine degradation at alkaline or acidic pH.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of palythine at alkaline or acidic pH during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is palythine and why is its stability a concern?
Palythine is a mycosporine-like amino acid (MAA), a class of natural, water-soluble compounds known for their UV-absorbing properties. Its stability is crucial for accurate and reproducible experimental results, particularly in studies of its antioxidant, photoprotective, and other biological activities. Degradation can lead to a loss of the parent compound, the appearance of unknown substances, and altered biological effects.
Q2: What are the primary factors that cause palythine degradation?
The main factors influencing palythine stability are pH, temperature, and light exposure. This guide focuses on pH-induced degradation. Both acidic and alkaline conditions, especially at elevated temperatures, can promote the degradation of palythine through various chemical reactions.
Q3: How does pH affect the stability of palythine at room temperature?
At room temperature, palythine is generally stable within a pH range of 4.5 to 8.5 for at least 24 hours.[1] Outside of this range, degradation can occur.
-
Acidic Conditions (pH < 4.5): Palythine's aminocyclohexenimine structure contains an imine group, which is susceptible to acid-catalyzed hydrolysis. In acidic solutions, other related MAAs like usujirene and palythene are known to degrade to palythine, suggesting this is a potential degradation pathway for palythine itself under harsher acidic conditions.[2]
-
Alkaline Conditions (pH > 8.5): In alkaline solutions, particularly at elevated temperatures, palythine can undergo dehydration, leading to the formation of a new compound with altered properties.[3] While highly alkaline conditions (pH > 10.5) are reported to cause instability in MAAs, palythine's antioxidant activity is paradoxically highest under moderately alkaline conditions.[1][2]
Q4: What are the signs of palythine degradation?
The most reliable way to detect palythine degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Signs of degradation include:
-
A decrease in the peak area or height of the palythine compound in an HPLC chromatogram.
-
The appearance of new, unexpected peaks in the chromatogram, which represent degradation products.
-
Changes in the UV-Vis spectrum, such as a shift in the maximum absorbance wavelength (λmax). For instance, the heat-induced conversion of palythine results in a loss of its characteristic absorption around 320 nm and the appearance of new peaks at lower wavelengths.[3]
-
Changes in the mass spectrum, indicating the formation of compounds with different molecular weights.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with palythine.
Issue 1: Loss of Palythine in Acidic Buffer
Symptoms:
-
Lower than expected palythine concentration in your sample when analyzed by HPLC.
-
Appearance of new peaks in your chromatogram, often at different retention times.
Potential Cause:
-
Acid-catalyzed hydrolysis: The imine bond in the aminocyclohexenimine ring of palythine is susceptible to hydrolysis under acidic conditions, leading to the breakdown of the molecule.
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your buffer solution. Even small deviations to a more acidic pH can accelerate degradation.
-
Work at Optimal pH: If your experimental protocol allows, adjust the buffer to a pH between 4.5 and 8.5, where palythine exhibits greater stability.[1]
-
Minimize Incubation Time: Reduce the time palythine is in the acidic buffer as much as possible.
-
Lower the Temperature: Perform your experiment at a lower temperature (e.g., on ice or at 4°C) to slow down the rate of hydrolysis.
-
Analyze Samples Promptly: Analyze samples by HPLC or LC-MS as soon as possible after preparation to minimize time-dependent degradation.
Issue 2: Unexpected Changes in Palythine Solution at Alkaline pH
Symptoms:
-
A shift in the UV-Vis absorbance spectrum of your palythine solution.
-
The appearance of a new major peak in your HPLC chromatogram with a different retention time than palythine.
-
Inconsistent results in antioxidant activity assays.
Potential Cause:
-
Alkaline-induced transformation: Under alkaline conditions, especially when heated, palythine can undergo a dehydration reaction to form a structurally different compound.[3] While this new compound may have enhanced antioxidant properties, it is no longer palythine.
Troubleshooting Steps:
-
Control Temperature: If the goal is to maintain the native palythine structure, avoid heating solutions with a pH above 8.0.
-
Use Moderately Alkaline Buffers: If an alkaline pH is required for your experiment (e.g., for antioxidant assays), use a pH as close to neutral as possible while still achieving the desired effect. A pH of 8.0 is a good starting point for enhanced antioxidant activity without rapid heat-induced conversion.[3]
-
Freshly Prepare Solutions: Prepare palythine solutions in alkaline buffers immediately before use to minimize the duration of exposure.
-
Characterize Your Compound: If you observe changes, use LC-MS to determine the molecular weight of the new compound to confirm if a dehydration event (loss of 18 Da) has occurred.[3]
Data Presentation
Table 1: pH and Temperature Effects on Palythine Stability
| Condition | pH | Temperature | Observed Effect on Palythine | Reference |
| Stable | 4.5 - 8.5 | Room Temperature | Highly stable for at least 24 hours. | [1] |
| Potential Hydrolysis | < 4.5 | Room Temperature | Susceptible to acid-catalyzed hydrolysis of the imine bond. | [2] |
| Instability/Degradation | > 10.5 | Room Temperature | General instability reported for mycosporine-like amino acids. | [3] |
| Dehydration/Conversion | 8.0 | 120°C | Complete conversion to "heated palythine" (dehydrated form) in 30 minutes. | [3] |
| Dehydration/Conversion | 7.0 | 120°C | Significant conversion to "heated palythine" over 30 minutes. | [3] |
| Dehydration/Conversion | 5.8 | 120°C | Slower conversion to "heated palythine" compared to higher pH. | [3] |
Experimental Protocols
Protocol 1: Assessing Palythine Stability at a Given pH
This protocol allows for the determination of palythine's stability in a specific buffer at a set temperature over time.
Materials:
-
Palythine standard of known concentration
-
High-purity water
-
Buffer components for the desired pH (e.g., phosphate, acetate, borate)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
-
Autosampler vials
Methodology:
-
Buffer Preparation: Prepare the desired buffer solution at the target pH. Verify the pH with a calibrated meter.
-
Palythine Solution Preparation: Prepare a stock solution of palythine in high-purity water. Dilute the stock solution with the prepared buffer to a final working concentration (e.g., 100 µg/mL).
-
Incubation: Aliquot the palythine-buffer solution into several autosampler vials. Place the vials in a temperature-controlled environment set to the desired experimental temperature (e.g., 25°C for room temperature studies).
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove one vial from the incubator. If the experiment is conducted at an elevated temperature, immediately place the vial in an ice bath to quench any further reaction.
-
HPLC/LC-MS Analysis: Analyze each sample by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate palythine from potential degradation products.
-
Data Analysis: Quantify the peak area of palythine at each time point. Plot the percentage of remaining palythine against time to determine the degradation rate.
Protocol 2: Identification of Palythine Degradation Products by LC-MS
This protocol is designed to identify the products of palythine degradation under acidic or alkaline stress.
Materials:
-
Palythine
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
High-purity water
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 HPLC column
Methodology:
-
Forced Degradation:
-
Acidic: Prepare a solution of palythine in 0.1 M HCl.
-
Alkaline: Prepare a solution of palythine in 0.1 M NaOH.
-
Control: Prepare a solution of palythine in high-purity water.
-
-
Incubation: Let the solutions stand at room temperature for a set period (e.g., 24 hours) or gently heat to accelerate degradation if necessary (e.g., 60°C for 1-2 hours).
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an appropriate base or acid to protect the analytical column.
-
LC-MS Analysis:
-
Inject the control and stressed samples into the LC-MS system.
-
Use a gradient elution method to separate the components.
-
Acquire mass spectra in both positive and negative ion modes to obtain comprehensive data on the parent compound and any degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.
-
Analyze the high-resolution mass spectra of these new peaks to determine their exact mass and predict their elemental composition.
-
Use tandem MS (MS/MS) to fragment the degradation products and obtain structural information to aid in their identification.
-
Visualizations
Caption: Potential pH-dependent degradation pathways of palythine.
Caption: Experimental workflow for assessing palythine stability.
References
Validation & Comparative
Palythine vs. Ascorbic Acid: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of palythine, a mycosporine-like amino acid (MAA), and the well-established antioxidant, ascorbic acid (Vitamin C). This analysis is based on available experimental data from peer-reviewed scientific literature, offering insights into their respective efficacies and mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of palythine and ascorbic acid has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily focusing on the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, for which direct comparative data is available. It is important to note that the antioxidant activity of palythine is pH-dependent, with significantly higher efficacy observed in alkaline conditions.
| Antioxidant Assay | Palythine | Ascorbic Acid | Source |
| ABTS Radical Scavenging Activity (IC50, µM) | |||
| pH 5.8 | > 72 | - | [1] |
| pH 6.6 | > 72 | - | [1] |
| pH 7.4 | 22.1 | - | [1] |
| pH 8.0 | 12.0 | 8.9 | [1] |
| DPPH Radical Scavenging Activity | Lower than ascorbic acid | Higher than palythine | [2] |
| Oxygen Radical Absorbance Capacity (ORAC) | Substantial antioxidant capacity | - | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Established reducing agent |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The data for DPPH and ORAC assays are based on studies on related mycosporine-like amino acids (porphyra-334 and shinorine) and are considered indicative of palythine's activity.[2] Direct quantitative comparison across all assays from a single study is currently limited in the scientific literature.
Mechanisms of Antioxidant Action
Both palythine and ascorbic acid exert their antioxidant effects through direct radical scavenging and interaction with cellular antioxidant pathways.
Ascorbic Acid: As a potent reducing agent, ascorbic acid readily donates electrons to neutralize a wide variety of reactive oxygen species (ROS).[3] Beyond direct scavenging, ascorbic acid can also modulate cellular antioxidant defenses by activating transcription factors such as Nrf2, which upregulates the expression of antioxidant enzymes.[4]
Palythine: Palythine's antioxidant activity is also attributed to its ability to scavenge free radicals.[5] Emerging evidence strongly suggests that palythine and other mycosporine-like amino acids can activate the Keap1-Nrf2 signaling pathway.[2][6] They are proposed to act as antagonists of the Keap1-Nrf2 binding, leading to the release and nuclear translocation of Nrf2 and subsequent transcription of antioxidant response element (ARE)-dependent genes.[2]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the antioxidant mechanisms of ascorbic acid and palythine.
Caption: Ascorbic acid's antioxidant mechanism.
Caption: Palythine's antioxidant mechanism via Nrf2 activation.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
ABTS Radical Scavenging Assay (as described by Nishida et al., 2020)
-
Reagent Preparation:
-
A 7 mM ABTS solution and a 2.45 mM potassium persulfate solution are prepared in water.
-
The ABTS radical cation (ABTS•+) solution is produced by mixing the two solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate buffer at pH 5.8, 6.6, 7.4, or 8.0) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
A 20 µL aliquot of the test sample (palythine or ascorbic acid at various concentrations) is mixed with 180 µL of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
The absorbance is measured at 734 nm using a microplate reader.
-
A control containing the solvent instead of the sample is also measured.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula: Scavenging activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the scavenging activity against the concentration of the antioxidant.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (General Protocol)
-
Reagent Preparation:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
-
Assay Procedure:
-
A defined volume of the test sample (at various concentrations) is added to a specific volume of the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
A blank containing the solvent instead of the sample is also measured.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging activity (%) = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
The IC50 value is determined from the plot of scavenging activity against the antioxidant concentration.
-
Conclusion
Both palythine and ascorbic acid are effective antioxidants, albeit with differing potencies and potentially nuanced mechanisms of action. Ascorbic acid is a well-characterized, potent antioxidant across various assays. Palythine's antioxidant activity is notably enhanced in alkaline environments and shows promise, particularly through its ability to activate the cytoprotective Keap1-Nrf2 pathway.
For researchers and drug development professionals, these findings highlight palythine as a compelling natural compound for further investigation, particularly in applications where pH modulation is a factor and where the activation of endogenous antioxidant defenses is a desired therapeutic outcome. Further head-to-head comparative studies across a broader range of antioxidant assays are warranted to fully elucidate the relative potencies and synergistic potential of these two compounds.
References
- 1. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photoprotective Efficacy of Palythine and Porphyra-334
For Researchers, Scientists, and Drug Development Professionals
Mycosporine-like amino acids (MAAs) are a class of natural, water-soluble compounds found in various marine and terrestrial organisms that exhibit potent UV-absorbing properties. Among the most studied MAAs are Palythine and Porphyra-334, both of which are of significant interest to the cosmetic and pharmaceutical industries for their potential as natural photoprotective agents. This guide provides an objective comparison of the photoprotective efficacy of Palythine and Porphyra-334, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these promising molecules.
Physicochemical and Photoprotective Properties
Palythine and Porphyra-334 share a similar core structure, a cyclohexenimine ring, which is responsible for their strong UV absorption. However, differences in their substituent groups lead to variations in their specific photoprotective and antioxidant properties.[1][2]
| Property | Palythine | Porphyra-334 | Reference |
| UV Absorption Maximum (λmax) | 320 nm | 334 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 36,300 M⁻¹ cm⁻¹ | 42,300 M⁻¹ cm⁻¹ | [2][3] |
| Antioxidant Capacity (ORAC) | Significant, comparable to ascorbic acid | 51 ± 7% of equimolar Trolox | [2] |
| Photostability | Extremely photostable | Highly photostable | [1][4] |
Table 1: Comparison of the Physicochemical and Photoprotective Properties of Palythine and Porphyra-334. This table summarizes the key quantitative data for Palythine and Porphyra-334, highlighting their strong UV absorption and antioxidant capabilities.
Mechanism of Photoprotection
The photoprotective efficacy of both Palythine and Porphyra-334 stems from a dual mechanism of action: direct UV filtering and antioxidant activity.
-
UV Filtering: Both molecules absorb strongly in the UV-A and UV-B regions of the electromagnetic spectrum.[5] Their high molar extinction coefficients indicate a strong capacity to absorb UV radiation and dissipate it as heat, thereby preventing the harmful photons from reaching and damaging cellular components like DNA.[1][6]
-
Antioxidant Activity: Exposure to UV radiation can lead to the generation of reactive oxygen species (ROS) in the skin, which can cause oxidative stress and contribute to photoaging and carcinogenesis.[1] Both Palythine and Porphyra-334 have demonstrated significant antioxidant properties, enabling them to neutralize these harmful free radicals.[2] Palythine has shown antioxidant capacity comparable to that of ascorbic acid.[2] Porphyra-334 also exhibits substantial antioxidant activity.[2]
dot
Figure 1: Comparative Photoprotective Workflow. This diagram illustrates the parallel mechanisms of action for Palythine and Porphyra-334, leading to key photoprotective outcomes.
In Vitro Efficacy
Studies on human skin cells have provided further evidence for the photoprotective effects of these MAAs.
-
Palythine: In vitro studies on human keratinocytes have shown that palythine can significantly reduce UV-induced DNA damage and decrease the production of reactive oxygen species.[7] It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and contribute to photoaging.[1]
-
Porphyra-334: Similarly, Porphyra-334 has been shown to protect human fibroblasts from UVA-induced photoaging by suppressing ROS production and inhibiting the expression of MMPs.[8] It can also quench the excited state of thymine in DNA, potentially preventing the formation of UV-induced DNA lesions.[4]
dot
Figure 2: UV-Induced Skin Damage and MAA Intervention. This diagram shows the pathways of UV-induced skin damage and the points at which Palythine and Porphyra-334 can intervene to provide protection.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the photoprotective efficacy of Palythine and Porphyra-334.
UV-Visible Spectrophotometry
-
Objective: To determine the UV absorption spectrum and molar extinction coefficient.
-
Methodology:
-
A solution of the purified MAA (Palythine or Porphyra-334) of a known concentration is prepared in a suitable solvent (e.g., water or methanol).
-
The absorbance of the solution is measured across the UV-Vis spectrum (typically 200-400 nm) using a spectrophotometer.
-
The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Objective: To quantify the antioxidant capacity of the MAA against peroxyl radicals.
-
Methodology:
-
The MAA sample is mixed with a fluorescent probe (e.g., fluorescein) and a free radical generator (e.g., AAPH).
-
The fluorescence decay of the probe is monitored over time as it is oxidized by the free radicals.
-
The presence of an antioxidant (the MAA) protects the fluorescent probe from degradation, resulting in a slower decay of fluorescence.
-
The area under the fluorescence decay curve is calculated and compared to that of a standard antioxidant (e.g., Trolox).
-
The ORAC value is expressed as Trolox equivalents.[2]
-
In Vitro Cell-Based Assays for Photoprotection
-
Objective: To assess the ability of the MAA to protect skin cells from UV-induced damage.
-
Methodology:
-
Cell Culture: Human keratinocytes or fibroblasts are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of the MAA for a specified period.
-
UV Irradiation: The cells are then exposed to a controlled dose of UV-A or UV-B radiation.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT or neutral red uptake assay.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.
-
DNA Damage Assessment: DNA damage, such as the formation of cyclobutane pyrimidine dimers (CPDs), is measured using techniques like ELISA or immunofluorescence.
-
MMP Activity/Expression: The activity or expression of matrix metalloproteinases is determined using zymography or qPCR/Western blotting, respectively.
-
Conclusion
Both Palythine and Porphyra-334 are highly effective natural photoprotective agents. Porphyra-334 exhibits a slightly higher molar extinction coefficient and a UV absorption maximum that is further into the UV-A range, suggesting it may offer broader protection against photoaging. Conversely, some studies suggest Palythine possesses antioxidant activity comparable to ascorbic acid, indicating a potent capacity to combat oxidative stress.[2]
The choice between Palythine and Porphyra-334 for development into photoprotective products may depend on the specific application and desired outcome. For broad-spectrum UV protection with a focus on UV-A induced damage, Porphyra-334 may be a more suitable candidate. For applications where potent antioxidant activity is a primary concern, Palythine presents a compelling option. Further in vivo studies are warranted to fully elucidate their comparative efficacy and safety in human applications.
References
- 1. Mycosporine-Like Amino Acids for Skin Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. texilajournal.com [texilajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Ultrafast Dynamics and Long-Term Photostability of an Isomer Pair, Usujirene and Palythene, from the Mycosporine-like Amino Acid Family - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of MysH in Palythine Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the enzyme MysH and its pivotal role in the biosynthesis of palythine, a mycosporine-like amino acid (MAA) with significant UV-screening potential. The information presented herein is based on experimental data from peer-reviewed literature, offering a valuable resource for researchers in natural product synthesis, enzymology, and the development of novel photoprotective agents.
Introduction to Palythine Biosynthesis and the Role of MysH
Mycosporine-like amino acids are a class of small, water-soluble molecules produced by a wide range of organisms, particularly those exposed to high levels of ultraviolet (UV) radiation. Their primary function is to act as natural sunscreens, dissipating harmful UV energy. The biosynthesis of these compounds involves a conserved pathway, with variations leading to a diverse array of MAA structures.
Palythine is a prominent MAA characterized by an imine linkage of an amino acid to the mycosporine core. Recent studies have elucidated the final step in its biosynthesis, identifying the enzyme MysH as the key catalyst. MysH is a nonheme iron(II)- and 2-oxoglutarate-dependent (Fe(II)/2OG) dioxygenase. Its validated function is the direct conversion of disubstituted MAAs, such as porphyra-334 and shinorine, into their corresponding palythine analogues. This discovery has filled a critical gap in our understanding of MAA biosynthesis.[1][2]
Comparative Analysis of MysH
Currently, there is a lack of extensive comparative data on the performance of MysH with other enzymes. However, a putative alternative, MysI, another dioxygenase, has been identified through bioinformatic analyses. While MysH is proposed to act on the C1 position of the mycosporine core, MysI is hypothesized to function at the C3 position. To date, no direct experimental evidence comparing the catalytic efficiency or substrate specificity of MysH and MysI has been published.
Quantitative Data on MysH-mediated Palythine Synthesis
The validation of MysH function has been primarily demonstrated through heterologous expression of the MAA biosynthetic gene cluster from the cyanobacterium Nostoc linckia NIES-25 in Escherichia coli. The key quantitative finding is the production of palythine-threonine from its precursor porphyra-334, which is only observed when MysH is included in the expression system.
| Precursor MAA | Product MAA | Fold Increase in Product with MysH | Reference |
| Porphyra-334 | Palythine-threonine | Production only observed in the presence of MysH | [1] |
| Shinorine | Palythine-serine | Production only observed in the presence of MysH | [1] |
Table 1: Production of Palythines from Disubstituted MAA Precursors by MysH.
Experimental Protocols
The following sections detail the methodologies employed for the validation of MysH function. These protocols are compiled from published literature and provide a framework for the heterologous expression, purification, and analysis of MysH and its products.
Heterologous Expression of the Nostoc linckia MAA Gene Cluster
This protocol describes the expression of the mys gene cluster from Nostoc linckia NIES-25 in E. coli to produce palythines.
a. Vector Construction:
-
The mysA, mysB, mysC, mysD, and mysH genes from Nostoc linckia NIES-25 are codon-optimized for expression in E. coli.
-
The genes are cloned into a suitable expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7 promoter). A polyhistidine tag (His-tag) is often fused to one of the proteins (e.g., MysH) to facilitate purification.
b. Transformation and Culture:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C.
-
The starter culture is then used to inoculate a larger volume of Terrific Broth.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
c. Induction and Protein Expression:
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
d. Cell Harvesting and Lysate Preparation:
-
Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mg/mL lysozyme).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation at 12,000 x g for 30 minutes at 4°C to remove cell debris.
In Vitro Enzymatic Assay for MysH Activity
This protocol provides a general framework for assessing the activity of purified MysH in vitro.
a. Protein Purification (if required):
-
The His-tagged MysH protein is purified from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
The protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.
b. Reaction Mixture:
-
The standard reaction mixture (100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM 2-oxoglutarate
-
2 mM ascorbate
-
100 µM (NH₄)₂Fe(SO₄)₂·6H₂O
-
0.5 mM substrate (e.g., porphyra-334)
-
1-5 µM purified MysH enzyme
-
c. Reaction Conditions:
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).
-
The reaction is quenched by the addition of an equal volume of methanol or by heat inactivation.
d. Product Analysis:
-
The reaction mixture is centrifuged to precipitate the protein.
-
The supernatant is analyzed by HPLC or LC-MS/MS to detect and quantify the palythine product.
Analytical Methods for Palythine Quantification
a. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detection: Diode array detector (DAD) monitoring at the absorbance maximum of palythine (around 320 nm).
b. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
LC conditions are similar to those for HPLC.
-
The LC system is coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection is performed in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the protonated palythine molecule.
c. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For structural confirmation, the palythine product can be purified by preparative HPLC.
-
¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., D₂O).
-
Structural elucidation is performed by analyzing chemical shifts and coupling constants.
Visualizations
Palythine Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of palythine highlighting the role of MysH.
Experimental Workflow for MysH Validation
Caption: Workflow for validating MysH function via heterologous expression.
Logical Relationship of MysH Function
Caption: Catalytic conversion of porphyra-334 to palythine-threonine by MysH.
References
- 1. Expression of Cyanobacterial Biosynthetic Gene Clusters in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 2. Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Sunscreen: A Comparative Analysis of Palythine Content in Red Algae
For Immediate Release
A comprehensive review of scientific literature reveals significant variations in the concentration of palythine, a potent natural ultraviolet (UV)-absorbing compound, across different species of red algae (Rhodophyta). This analysis, targeted at researchers, scientists, and drug development professionals, highlights the most promising algal sources for this high-value mycosporine-like amino acid (MAA) and details the rigorous experimental protocols required for its quantification.
Mycosporine-like amino acids are gaining considerable attention for their potential applications in sunscreens, anti-aging cosmetics, and as therapeutic agents.[1][2][3] Palythine, in particular, exhibits strong absorption in the UV-A and UV-B regions, making it a compound of significant interest.[2][4] Red algae are known to be prolific producers of MAAs, with concentrations often influenced by environmental factors such as solar radiation and nitrogen availability.[1][5]
Quantitative Comparison of Palythine Content
The following table summarizes the quantitative data on palythine content in various red algae species as reported in peer-reviewed studies. It is important to note that MAA concentrations can vary based on geographical location, season, and the specific life cycle stage of the algae.[1][2]
| Red Algae Species | Palythine Content (mg/g DW) | Other Major MAAs Present | Reference |
| Chondrus crispus | Variable, induced by UV-A and blue light | Shinorine, Asterina-330, Palythinol, Palythene | [1][6][7][8] |
| Porphyra leucosticta | Present, relative proportion varies | Porphyra-334, Shinorine, Asterina-330, Palythinol | [9] |
| Gelidium sp. | Identified | Shinorine, Porphyra-334 | [4][10] |
| Acanthophora spicifera | Identified as the primary MAA | - | |
| Hypnea musciformis | Identified as the primary MAA | - | |
| Gelidiella acerosa | Identified as the primary MAA | - | |
| Gracilaria cornea | Present, relative proportion varies | Shinorine, Palythine-serine, Palythinol | [9] |
| Gracilariopsis longissima | Present, relative proportion varies | Porphyra-334, Palythinol | [9] |
| Agarophyton vermiculophyllum | Dominant MAA | Porphyra-334 | [9] |
| Palmaria palmata | Present | Shinorine, Asterina-330, Porphyra-334, Palythinol, Usujirene, Palythene | [11][12] |
| Laurencia obtusa | Total MAA content 1.54 mg/g DW (Palythine present) | Shinorine, Asterina-330, Porphyra-334, Palythine-threonine, Palythinol | [13] |
| Gelidium corneum | Present | Shinorine | [14] |
Experimental Protocols
The extraction and quantification of palythine from red algae typically involve the following key steps, which are crucial for obtaining accurate and reproducible data.
Sample Preparation
Freshly collected algal samples are thoroughly cleaned of epiphytes and debris. They are then typically shade-dried or freeze-dried to a constant weight. The dried algal material is then ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Mycosporine-Like Amino Acids
MAAs, including palythine, are water-soluble compounds.[1] The powdered algal sample is extracted with a polar solvent. Common extraction solvents include:
-
100% Methanol: The powdered sample is suspended in methanol and agitated for a set period, often 24 hours at room temperature.
-
Aqueous Methanol or Ethanol (e.g., 20-25%): This is a widely used solvent system that efficiently extracts MAAs.[9][15]
-
Distilled Water: Some studies have utilized distilled water for extraction, particularly for cosmetic applications.[9]
The extraction process is often repeated multiple times to ensure complete recovery of the MAAs. The resulting extract is then filtered and centrifuged to remove particulate matter. The supernatant containing the MAAs is collected, and the solvent is typically removed under vacuum using a rotary evaporator.
Quantification by High-Performance Liquid Chromatography (HPLC)
The quantification of palythine is most commonly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a photodiode array (PDA) detector.[1][4]
-
Chromatographic Conditions:
-
Column: C8 or C18 columns are frequently used for the separation of MAAs.[9]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solvent (e.g., 0.1% acetic acid in water) and a polar organic solvent (e.g., methanol or acetonitrile).
-
Detection: The PDA detector is set to scan a range of UV wavelengths, typically from 250 to 400 nm. Palythine has a characteristic absorption maximum at approximately 320 nm.
-
-
Identification and Quantification:
-
Palythine is identified by comparing its retention time and UV-visible absorption spectrum with that of a known standard.[4]
-
Quantification is performed by integrating the peak area at the specific wavelength and comparing it to a calibration curve generated with a purified palythine standard. In the absence of a standard, quantification can be estimated using published molar extinction coefficients.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the analysis of palythine in red algae.
This comparative guide underscores the rich biodiversity of red algae as a source of palythine. For researchers and developers, the selection of appropriate species and the application of robust analytical methods are paramount for harnessing the full potential of this valuable natural product. Further research into the culture conditions that optimize palythine production in high-yielding species is warranted to ensure a sustainable supply for future applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical profiling of mycosporine‐like amino acids in twenty‐three red algal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodophyta as Potential Sources of Photoprotectants, Antiphotoaging Compounds, and Hydrogels for Cosmeceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nepjol.info [nepjol.info]
- 5. Distribution, Contents, and Types of Mycosporine-Like Amino Acids (MAAs) in Marine Macroalgae and a Database for MAAs Based on These Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycosporine-Like Amino Acids (MAAs) Profile of Two Marine Red Macroalgae, Gelidium sp. and Ceramium sp. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Extraction and Antioxidant Capacity of Mycosporine-Like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation of Mycosporine-like Amino Acids from Red Macroalgae and a Marine Lichen by High-Performance Countercurrent Chromatography: A Strategy to Obtain Biological UV-Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of HPLC and NMR for Palythine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of palythine: High-Performance Liquid Chromatography (HPLC) with UV detection and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to offer a detailed cross-validation of these methods, presenting their performance, methodologies, and workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Palythine, a mycosporine-like amino acid (MAA), is a naturally occurring ultraviolet (UV)-absorbing compound found in various marine organisms. Its potent photoprotective properties have garnered significant interest for its potential use in sunscreens and other cosmetic and pharmaceutical applications. Accurate and reliable quantification of palythine is crucial for quality control, formulation development, and efficacy studies.
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the quantitative performance parameters for the HPLC-UV and qNMR methods for palythine quantification. The data for HPLC is synthesized from validated methods for MAA analysis, while the qNMR data is based on established performance characteristics for the quantitative analysis of small molecules, given the limited availability of direct cross-validation studies for palythine.
Table 1: Comparison of Quantitative Performance Parameters for HPLC-UV and qNMR
| Parameter | HPLC-UV | qNMR |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 89.8% - 104.1%[1] | 97% - 103% |
| Precision (RSD) | ||
| - Repeatability (Intra-day) | < 2% | < 1% |
| - Intermediate Precision (Inter-day) | < 5% | < 2% |
| Limit of Detection (LOD) | 0.16 - 0.43 µg/mL[1] | ~10 µM |
| Limit of Quantification (LOQ) | 0.48 - 1.47 µg/mL | ~50 µM |
| Analysis Time per Sample | 15 - 30 minutes | 5 - 15 minutes |
| Reference Standard Requirement | Palythine standard required | Internal standard (not necessarily palythine) |
Table 2: Summary of Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| HPLC-UV | High sensitivity, excellent for trace analysis, widely available instrumentation. | Requires a specific reference standard for palythine, potential for co-elution, indirect quantification based on response factor. |
| qNMR | Primary ratio method (high accuracy), does not require a palythine-specific standard, provides structural information, non-destructive.[2][3] | Lower sensitivity compared to HPLC, higher instrument cost, requires specialized expertise for data analysis. |
Experimental Protocols
This section provides detailed methodologies for the quantification of palythine using HPLC-UV and qNMR.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on established methods for the analysis of mycosporine-like amino acids.[4][5]
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or acetic acid (analytical grade).
-
Palythine reference standard of known purity.
3. Sample Preparation:
-
Extraction: Extract palythine from the sample matrix (e.g., algal biomass, cosmetic formulation) using a suitable solvent such as 20% aqueous methanol or distilled water.[5] Sonication or other extraction techniques may be employed to improve efficiency.
-
Filtration: Centrifuge the extract to pellet any solid material and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: A typical gradient might be: 0-15 min, 5-25% B; 15-20 min, 25-50% B; 20-25 min, 50-5% B; 25-30 min, hold at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm (the absorption maximum for palythine).[1]
-
Injection Volume: 10 - 20 µL.
5. Quantification:
-
Prepare a series of calibration standards of the palythine reference material of known concentrations.
-
Inject the calibration standards and sample extracts into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the palythine standard against its concentration.
-
Determine the concentration of palythine in the samples from this calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol is a generalized procedure for the quantification of small molecules and is adaptable for palythine.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
2. Reagents and Standards:
-
Deuterated solvent (e.g., D₂O, as palythine is water-soluble).
-
Internal standard (IS) of known purity (e.g., maleic acid, DSS). The IS should have a signal that does not overlap with the palythine signals.
3. Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard.
-
Dissolve the sample and internal standard in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with water suppression (e.g., zgpr).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both palythine and the internal standard) to ensure full relaxation. A longer delay (e.g., 63 seconds) may be necessary for high accuracy.[6]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 150 for accurate quantification).
-
Acquisition Time (aq): Sufficient to ensure good resolution.
-
Pulse Angle: 90° flip angle is recommended for maximizing signal intensity.
5. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of palythine and a signal from the internal standard.
-
Calculate the concentration of palythine using the following equation:
Cpalythine = (Ipalythine / Npalythine) * (NIS / IIS) * (MWpalythine / MWIS) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and qNMR for palythine quantification.
Conclusion
Both HPLC-UV and qNMR are robust and reliable techniques for the quantification of palythine, each offering distinct advantages. HPLC-UV provides excellent sensitivity, making it ideal for detecting and quantifying low concentrations of palythine. Its widespread availability and established protocols for MAA analysis make it a common choice in many laboratories.
On the other hand, qNMR stands out as a primary ratio method, offering high accuracy and precision without the need for a specific palythine reference standard.[2][3] This is particularly advantageous when a certified standard is unavailable or costly. The non-destructive nature of qNMR also allows for the sample to be used for further analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical profiling of mycosporine‐like amino acids in twenty‐three red algal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enfsi.eu [enfsi.eu]
Palythine vs. Synthetic UV Filters: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The demand for effective and safe sun protection agents is ever-increasing. While synthetic ultraviolet (UV) filters have long dominated the market, interest in natural alternatives is growing, driven by concerns over the environmental impact and potential human health effects of some synthetic compounds. This guide provides a detailed comparison of the efficacy of palythine, a naturally occurring mycosporine-like amino acid (MAA), with commonly used synthetic UV filters.
UV Absorption and Photoprotective Potential
The primary function of a UV filter is to absorb harmful UV radiation before it can damage the skin. The efficiency of this absorption is determined by the molecule's molar extinction coefficient (ε) and its absorption maximum (λmax).
Palythine exhibits a maximum absorption at 320 nm, placing it primarily within the UVB range, though it also shows absorbance in the UVA region.[1][3] Synthetic filters have varied absorption profiles; for instance, avobenzone is a primary UVA absorber with a maximum absorption at 357 nm, while octinoxate and oxybenzone primarily absorb UVB radiation.[4][5][6]
| Compound | Type | UV Spectrum | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |
| Palythine | Natural (MAA) | UVB/UVA | 320[1][3] | High (exact value not specified in sources) |
| Avobenzone | Synthetic | UVA | 357[4] | Not specified in sources |
| Oxybenzone | Synthetic | UVB/UVA | 288 and 350[5] | 20,381 at 290 nm[2] |
| Octinoxate | Synthetic | UVB | ~310[6][7] | Not specified in sources |
Photostability
A critical attribute of any UV filter is its photostability – the ability to retain its structure and function upon exposure to UV radiation. A lack of photostability not only reduces the protective efficacy of a sunscreen but can also lead to the formation of potentially harmful degradation products.
Palythine has demonstrated significant photostability.[8] Studies investigating its photodegradation in the presence of photosensitizers have shown it to be relatively stable.[9][10] For example, when exposed to rose bengal, a photosensitizer, palythine showed minimal degradation.[9][10]
In contrast, some synthetic filters are known for their photolability. Avobenzone, a widely used UVA filter, is notoriously unstable and can lose a significant portion of its UV-absorbing capacity after a short period of sun exposure.[11] One study reported a 36% decrease in avobenzone's UV absorbance after just one hour of sunlight exposure. The photostability of octinoxate has also been a subject of concern.[12]
| Compound | Photostability | Degradation Data |
| Palythine | High | Low photodegradation rates in the presence of photosensitizers.[9][10] |
| Avobenzone | Low | 36% loss of UV absorbance after 1 hour of sunlight exposure.[13] |
| Oxybenzone | Relatively Stable | More stable than avobenzone.[14] |
| Octinoxate | Low to Moderate | Susceptible to photodegradation.[12] |
Sun Protection Factor (SPF) and In Vitro Efficacy
The Sun Protection Factor (SPF) is a measure of a sunscreen's ability to prevent UVB-induced erythema (sunburn). While in vivo testing on human subjects is the standard for determining SPF, in vitro methods provide a valuable tool for screening and development.
Formulations containing a mixture of MAAs, including palythine, have been shown to provide significant SPF values.[15] Research on human keratinocytes has demonstrated that palythine offers substantial protection against UV-induced cell damage even at very low concentrations (0.3% w/v).[8] This protection extends to various forms of cellular damage, including DNA damage and oxidative stress.[8]
| Compound/Formulation | Concentration | In Vitro SPF/Efficacy |
| Palythine | 0.3% (w/v) | Significant protection of human keratinocytes against UV-induced damage.[8] |
| MAA Mixture (including palythine) | Not specified | Demonstrates significant SPF values in formulations.[15] |
| Synthetic UV Filter Formulations | Varies | SPF values are concentration-dependent and formulation-specific. |
Antioxidant Activity and Cellular Protection
Beyond UV absorption, palythine possesses potent antioxidant properties, a significant advantage over many synthetic filters.[8][16][17] UV radiation generates reactive oxygen species (ROS) in the skin, which contribute to cellular damage, photoaging, and the risk of skin cancer. Palythine's ability to scavenge these harmful free radicals provides an additional layer of protection.[16] This dual functionality of UV absorption and antioxidant activity makes palythine a multifunctional photoprotective agent.[17] Synthetic filters, while effective at absorbing UV radiation, generally lack this intrinsic antioxidant capability.
Experimental Protocols
In Vitro SPF Determination by UV Spectrophotometry
This method provides an in vitro estimation of a sunscreen's SPF value.
Materials:
-
UV-Vis Spectrophotometer
-
Polymethylmethacrylate (PMMA) plates
-
Sunscreen formulation
-
Ethanol or other suitable solvent
-
Positive control sunscreen with a known SPF
Procedure:
-
Sample Preparation: Apply a uniform film of the sunscreen product (e.g., 1.2 mg/cm²) onto the roughened surface of a PMMA plate.[18]
-
Drying: Allow the film to dry and form a stable layer.
-
Spectrophotometric Measurement: Measure the transmittance of UV radiation through the sunscreen-coated plate at defined wavelength intervals (typically 290-400 nm).[19]
-
Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.[20]
Photostability Testing
This protocol assesses the ability of a UV filter to maintain its absorbance properties after UV exposure.
Materials:
-
UV-Vis Spectrophotometer
-
Solar simulator or other controlled UV radiation source
-
Quartz cuvettes or PMMA plates
-
Solution of the UV filter in a suitable solvent
Procedure:
-
Initial Absorbance: Prepare a solution of the UV filter at a known concentration and measure its initial UV absorbance spectrum.
-
UV Irradiation: Expose the solution to a controlled dose of UV radiation from a solar simulator.
-
Post-Irradiation Absorbance: After irradiation, measure the UV absorbance spectrum of the solution again.
-
Data Analysis: Compare the pre- and post-irradiation absorbance spectra to determine the percentage of degradation of the UV filter. The photodegradation rate constant can also be calculated.[21][22][23]
Signaling Pathways and Mechanism of Action
UV radiation triggers a cascade of signaling events within skin cells, leading to inflammation, DNA damage, and photoaging. Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The generation of ROS by UV exposure is a critical initiator of these damaging cascades.
Palythine's protective mechanism is twofold. Firstly, it acts as a physical shield by absorbing UV radiation. Secondly, its antioxidant properties enable it to neutralize ROS, thereby inhibiting the activation of downstream signaling pathways like MAPK and NF-κB.
Conclusion
Palythine presents a compelling natural alternative to synthetic UV filters. Its high UV-absorbing capabilities, coupled with excellent photostability and potent antioxidant properties, offer a multifunctional approach to sun protection. While synthetic filters remain effective and widely used, the unique combination of benefits offered by palythine, along with its favorable safety and environmental profile, makes it a promising ingredient for the next generation of sun care products. Further research, particularly in developing formulations with optimal stability and bioavailability, will be crucial in realizing the full potential of this marine-derived compound.
References
- 1. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Avobenzone | C20H22O3 | CID 51040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxybenzone - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. atamankimya.com [atamankimya.com]
- 8. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid palythine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation and photosensitization of mycosporine-like amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cosmetic Chemist [thecosmeticchemist.com]
- 12. researchgate.net [researchgate.net]
- 13. Avobenzone - Wikipedia [en.wikipedia.org]
- 14. Glycosylated Porphyra-334 and Palythine-Threonine from the Terrestrial Cyanobacterium Nostoc commune [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Modulation of protein kinase signaling cascades by palytoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. scielo.br [scielo.br]
- 21. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Structural and Functional Comparison of Palythine and Palythinol
For Researchers, Scientists, and Drug Development Professionals
Mycosporine-like amino acids (MAAs) are a class of naturally occurring, water-soluble compounds produced by various marine and terrestrial organisms. Their primary role is to protect against damaging ultraviolet (UV) radiation, but they also exhibit a range of other biological activities, including antioxidant, anti-inflammatory, and thermal-stabilizing properties. Among the diverse family of MAAs, palythine and palythinol are two closely related imino-MAAs that share a common chromophore but differ in their substituent groups. This guide provides a detailed structural and functional comparison of these two molecules, supported by available experimental data, to aid researchers in their potential applications.
Structural and Physicochemical Properties
Palythine and palythinol share a central cyclohexenimine ring structure responsible for their characteristic UV absorption. The key structural difference lies in the amino acid moiety attached to the imine group. Palythine contains a simple glycine substituent, while palythinol features a more complex amino alcohol group derived from serine. This seemingly minor difference in structure can influence their physicochemical properties and biological activities.
| Property | Palythine | Palythinol | Reference(s) |
| Molecular Formula | C10H16N2O5 | C13H22N2O6 | |
| Molecular Weight | 244.25 g/mol | 302.33 g/mol | |
| UV Absorption Maximum (λmax) | 320 nm | 320 nm | |
| Molar Extinction Coefficient (ε) | Not explicitly found for both in a comparative context | Not explicitly found for both in a comparative context | |
| Photodegradation Quantum Yield | 1.2 x 10^-5 | Not explicitly found |
Table 1: Physicochemical Properties of Palythine and Palythinol.
Comparative Analysis of Biological Activities
Ultraviolet Radiation Absorption
Antioxidant Activity
The antioxidant capacity of MAAs is a subject of ongoing research. Imino-MAAs, such as palythine and palythinol, have generally been reported to possess lower antioxidant activity compared to other MAAs like mycosporine-glycine. One study noted that iminomycosporine-like amino acids, including palythine and palythinol, were not oxidized in a specific assay, suggesting a lower radical scavenging capacity under those conditions.
The antioxidant activity of MAAs is also known to be pH-dependent. For instance, the ABTS radical scavenging activity of palythine has been shown to be highest in alkaline conditions (pH 8.0). While it is plausible that palythinol exhibits a similar pH-dependent antioxidant profile due to its structural similarity, direct comparative studies quantifying the IC50 values of both compounds under various pH conditions are lacking in the currently available literature.
Stability
Palythine has been shown to be highly photostable, with a very low photodegradation quantum yield of 1.2 x 10^-5. This high stability is a crucial characteristic for a photoprotective compound. Data on the photodegradation quantum yield of palythinol was not found in the reviewed literature, preventing a direct quantitative comparison of their photostability.
Biosynthetic Relationship
Palythine and palythinol are biosynthetically linked. It is proposed that palythinol can be derived from the metabolism of shinorine, another common MAA. Specifically, palythinol may be formed through the carboxylate reduction of the serine residue in shinorine. Shinorine is also a precursor in the biosynthesis of palythine. This biosynthetic connection underscores their close structural relationship.
Figure 1. Proposed biosynthetic relationship of palythine and palythinol from shinorine.
Experimental Methodologies
High-Performance Liquid Chromatography (HPLC) for MAA Analysis
Objective: To separate and quantify palythine and palythinol in a sample.
Protocol:
-
Sample Preparation: Extract MAAs from the biological source using a suitable solvent, often a mixture of methanol and water. The extract can be concentrated and redissolved in the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: A reverse-phase C8 or C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. The specific gradient will depend on the column and the specific MAAs being separated.
-
Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.
-
Detection: UV detection at the λmax of the compounds (320 nm for palythine and palythinol).
-
-
Quantification: Quantification is achieved by comparing the peak areas of the samples to those of known standards of palythine and palythinol.
ABTS Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the radical scavenging capacity of palythine and palythinol.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Generate the ABTS radical cation (ABTS•+) by mixing the ABTS and potassium persulfate solutions in a 1:1 ratio and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer at a specific pH) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the MAA sample (at various concentrations) to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution to the sample.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition of the ABTS radical is calculated using the following formula:
-
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the ABTS radicals) can then be determined from a dose-response curve.
-
Conclusion
Palythine and palythinol are structurally similar MAAs with identical UV absorption maxima, making them both effective UVA absorbers. While palythine has demonstrated high photostability, a direct quantitative comparison of their antioxidant activities and stabilities is not well-documented in the existing literature. The subtle difference in their chemical structures—a glycine versus a serine-derived amino alcohol substituent—may lead to variations in their biological activities that warrant further investigation. Future research should focus on direct, side-by-side comparisons of these two molecules to fully elucidate their respective potentials for applications in sunscreens, pharmaceuticals, and other biotechnological fields. The provided experimental protocols offer a starting point for researchers to conduct such comparative studies.
Comparative Transcriptomics of Palythine-Producing vs. Non-Producing Cyanobacteria: A Guide for Researchers
This guide provides a comparative overview of the transcriptomic landscapes of palythine-producing and non-producing cyanobacteria. The information presented herein is synthesized from current research in cyanobacterial genomics, transcriptomics, and metabolomics, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Palythine and its Significance
Palythine is a mycosporine-like amino acid (MAA), a class of small, UV-absorbing compounds that provide photoprotection to organisms living in environments with high solar radiation. The biosynthesis of palythine and other MAAs is a key adaptation for many cyanobacteria. Understanding the genetic regulation of palythine production through comparative transcriptomics can unlock opportunities for the biotechnological production of this potent natural sunscreen.
The Palythine Biosynthetic Pathway
The biosynthesis of palythine originates from the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate.[1][2] A core set of genes, commonly referred to as the mys gene cluster, orchestrates the conversion of this precursor into various MAAs, including palythine. The key enzymatic steps involve the synthesis of 4-deoxygadusol (4-DG), followed by the addition of amino acids. The direct conversion of disubstituted MAAs into palythines is catalyzed by the Fe/2OG enzyme MysH.[1]
Caption: The biosynthetic pathway of palythine from sedoheptulose 7-phosphate.
Comparative Transcriptomic Analysis: Hypothetical Data
While a direct comparative transcriptomic study between a palythine-producing and a non-producing cyanobacterium has not been extensively published, we can hypothesize the expected differentially expressed genes based on the known biosynthetic pathway and general stress responses in cyanobacteria.
The following table summarizes the anticipated transcriptomic differences.
| Gene/Gene Cluster | Function | Expected Expression in Palythine-Producing Strain (under UV stress) | Expected Expression in Non-Producing Strain |
| mysA | 2-epi-5-epi-valiolone synthase (DDGS) | Upregulated | No expression or basal level |
| mysB | O-methyltransferase (O-MT) | Upregulated | No expression or basal level |
| mysC | ATP-grasp amino acid ligase | Upregulated | No expression or basal level |
| mysD/mysE | D-Ala-D-Ala ligase / NRPS-like enzyme | Upregulated | No expression or basal level |
| mysH | Fe/2OG enzyme | Upregulated | No expression or basal level |
| Genes of the Pentose Phosphate Pathway | Precursor synthesis | Moderately Upregulated | Basal level |
| Photosynthesis-related genes | Photosynthesis | Downregulated (photoprotective response) | Basal level |
| Oxidative stress response genes | Detoxification of reactive oxygen species | Upregulated | Basal level |
| DNA repair genes | Repair of UV-induced DNA damage | Upregulated | Basal level |
Experimental Protocols for Comparative Transcriptomics
This section outlines a comprehensive workflow for a comparative transcriptomic study of palythine-producing and non-producing cyanobacteria.
Cyanobacterial Strains and Culture Conditions
-
Strains: A known palythine-producing cyanobacterial strain (e.g., Nostoc punctiforme) and a non-producing strain (e.g., a wild-type that does not produce MAAs or a genetically modified strain with a knockout in the mys cluster).
-
Culture Medium: Use a standard cyanobacterial growth medium such as BG-11.
-
Growth Conditions: Cultures should be grown at a constant temperature (e.g., 25-30°C) with a defined light-dark cycle (e.g., 12:12 hours) and gentle agitation.
UV Stress Induction
-
Experimental Setup: Expose mid-log phase cultures to a controlled dose of UV-A and UV-B radiation. A control group should be maintained under normal light conditions.
-
Sampling: Harvest cells at different time points post-UV exposure (e.g., 0, 1, 3, 6, and 12 hours) for RNA extraction.
RNA Extraction and Quality Control
-
RNA Extraction: Immediately stabilize RNA upon harvesting using a reagent like TRIzol or a commercial RNA stabilization solution. Extract total RNA using a standard protocol or a commercially available kit.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity.
Library Preparation and Sequencing
-
rRNA Depletion: Remove ribosomal RNA (rRNA) from the total RNA samples to enrich for messenger RNA (mRNA).
-
Library Construction: Prepare sequencing libraries from the rRNA-depleted RNA using a stranded RNA-seq library preparation kit.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.
-
Read Mapping: Align the trimmed reads to the reference genome of the respective cyanobacterial strain using a splice-aware aligner like HISAT2 or STAR.
-
Differential Gene Expression Analysis: Use software packages such as DESeq2 or edgeR to identify genes that are differentially expressed between the palythine-producing and non-producing strains under control and UV-stress conditions.
-
Functional Annotation and Pathway Analysis: Perform functional annotation of the differentially expressed genes using databases like GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) to understand their biological roles and the pathways they are involved in.
Caption: A generalized workflow for comparative transcriptomics of cyanobacteria.
Conclusion
The comparative transcriptomic analysis of palythine-producing versus non-producing cyanobacteria is a powerful approach to elucidate the regulatory networks governing the biosynthesis of this valuable photoprotective compound. By identifying the key genes and pathways involved, researchers can develop strategies for the heterologous expression and enhanced production of palythine for applications in sunscreens, pharmaceuticals, and other industries. The methodologies and hypothetical data presented in this guide serve as a foundational resource for designing and interpreting such studies.
References
Validating the Anti-inflammatory Properties of Palythine in Skin Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of palythine, a naturally occurring mycosporine-like amino acid (MAA), with established topical anti-inflammatory agents. The information is compiled from in vitro studies on human skin models, offering a framework for evaluating its potential as a novel therapeutic agent.
Overview of Palythine and Comparative Agents
Palythine is a natural ultraviolet radiation (UVR)-absorbing compound found in marine organisms.[1] Beyond its photoprotective effects, recent studies have highlighted its potent antioxidant and potential anti-inflammatory properties.[2][3] This guide compares palythine to two widely used topical anti-inflammatory drugs: Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), and Hydrocortisone, a corticosteroid.
-
Palythine: A natural compound with a dual role in photoprotection and antioxidation, which contributes to its anti-inflammatory effects by mitigating UVR-induced cellular stress and damage.[2][3]
-
Diclofenac: A potent NSAID that provides pain relief and reduces inflammation by inhibiting the cyclooxygenase (COX) enzymes.[4][5][6] It is a first-line treatment for conditions like osteoarthritis.[7]
-
Hydrocortisone: A mild topical corticosteroid that alleviates inflammatory skin conditions by suppressing the immune response and reducing the production of inflammatory mediators.[8][9][10][11]
Comparative Performance Data
The following tables summarize the available quantitative data from in vitro studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented is compiled from separate studies and serves as a benchmark for relative efficacy.
Table 1: Efficacy in UV-Induced Cell Damage in Human Keratinocytes (HaCaT Cells)
| Parameter | Palythine | Diclofenac | Hydrocortisone |
| Concentration Tested | 0.3% w/v | Data not available | Data not available |
| UV Radiation Dose | 20 J/cm² SSR | - | - |
| Protection against Cell Death | Significant protection (p<0.001); viability maintained near unexposed levels[12] | Data not available | Data not available |
| Reduction in DNA Damage (CPDs) | Significant reduction (p<0.001)[3] | Data not available | Data not available |
| Reduction in Oxidative Stress (ROS) | Significant reduction (p<0.05)[3] | Data not available | Data not available |
SSR: Solar-Simulated Radiation; CPDs: Cyclobutane Pyrimidine Dimers; ROS: Reactive Oxygen Species.
Table 2: Mechanism of Action and Effect on Inflammatory Mediators
| Feature | Palythine | Diclofenac | Hydrocortisone |
| Primary Mechanism | Antioxidant, UV screening, potential modulation of inflammatory signaling pathways.[2][3] | Inhibition of COX-1 and COX-2 enzymes.[5][6] | Binds to glucocorticoid receptors, suppressing transcription of pro-inflammatory genes.[8] |
| Effect on COX-2 Expression | Indirectly reduces UV-induced COX-2 expression via antioxidant and photoprotective effects. | Directly inhibits COX-2 enzyme activity.[4][5] | Suppresses COX-2 gene expression.[8] |
| Effect on Prostaglandin E2 (PGE2) Synthesis | Reduces the stimulus (UVR) for PGE2 synthesis. | Directly blocks the synthesis of prostaglandins.[13] | Inhibits the release of arachidonic acid, the precursor for prostaglandins.[8] |
| Effect on Pro-inflammatory Cytokines (e.g., TNF-α, Interleukins) | Reduces expression of UV-induced inflammatory genes.[2] | Limited direct effect on cytokine transcription. | Suppresses the production of multiple pro-inflammatory cytokines like TNF-α and interleukins.[8] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of palythine and the comparative agents are mediated through distinct signaling pathways.
UV-Induced Inflammatory Cascade in Skin Cells
Solar UVR is a primary trigger for skin inflammation. It generates reactive oxygen species (ROS) and causes DNA damage, which in turn activates signaling pathways like NF-κB and MAPK. These pathways lead to the transcription of pro-inflammatory genes, resulting in the production of cytokines, chemokines, and enzymes like COX-2, which synthesizes inflammatory prostaglandins.
Caption: UV radiation-induced inflammatory cascade in skin cells.
Mechanism of Action: Palythine
Palythine primarily acts as a photoprotective agent and antioxidant. By absorbing UV radiation and neutralizing ROS, it prevents the initial triggers of the inflammatory cascade, thereby downregulating the activation of NF-κB and MAPK pathways and subsequent inflammatory gene expression.
Caption: Protective mechanism of Palythine against UV-induced inflammation.
Mechanism of Action: Diclofenac
Diclofenac directly targets the enzymatic activity of COX-1 and COX-2. By inhibiting these enzymes, it blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Mechanism of action for Diclofenac via COX inhibition.
Mechanism of Action: Hydrocortisone
Hydrocortisone acts at the genomic level. It binds to cytosolic glucocorticoid receptors, which then translocate to the nucleus and bind to DNA. This interaction suppresses the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.
Caption: Genomic mechanism of action for Hydrocortisone.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anti-inflammatory agents. Below are representative protocols for key in vitro experiments.
Protocol 1: In Vitro UV-Induced Inflammation in HaCaT Keratinocytes
This protocol outlines the process for inducing an inflammatory response in human keratinocytes using UVB radiation and assessing the protective effects of a test compound.
Caption: Experimental workflow for assessing anti-inflammatory agents in vitro.
Detailed Steps:
-
Cell Culture:
-
Culture HaCaT human keratinocytes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells at an appropriate density (e.g., 1x10⁴ cells/well in a 96-well plate for viability assays; 5x10⁵ cells/well in a 6-well plate for molecular assays) and allow them to adhere for 24 hours at 37°C and 5% CO₂.[14]
-
-
Pre-treatment with Test Compound:
-
Prepare stock solutions of Palythine, Diclofenac, or Hydrocortisone in a suitable solvent (e.g., PBS or DMSO).
-
Dilute the compounds to the desired final concentrations in serum-free DMEM.
-
Remove the culture medium from the cells, wash with PBS, and add the medium containing the test compounds or vehicle control.
-
Incubate for 2 hours.
-
-
UVB Irradiation:
-
Remove the medium containing the test compounds.
-
Wash the cells twice with PBS.
-
Add a thin layer of PBS to each well to prevent dehydration.
-
Expose the cells to a specific dose of UVB radiation (e.g., 15-50 mJ/cm²) using a calibrated UVB lamp.[15] Non-irradiated control plates should be handled identically but kept shielded from the UVB source.
-
-
Post-incubation:
-
Remove the PBS and add back the fresh medium containing the test compounds or vehicle.
-
Incubate the cells for an additional 24 hours.[14]
-
-
Endpoint Analysis:
-
Cell Viability (MTT Assay): Assess metabolic activity as an indicator of cell viability.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and quantify the concentration of pro-inflammatory cytokines such as IL-6 and IL-8 using commercially available ELISA kits.[15]
-
Gene Expression (qRT-PCR): Extract total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA levels of inflammatory genes like COX-2, TNF-α, and IL-6.
-
Protein Expression (Western Blot): Prepare cell lysates and perform Western blot analysis to detect the levels of key inflammatory proteins, including COX-2 and the phosphorylated (activated) forms of NF-κB and MAPK pathway proteins (e.g., p-p38, p-ERK).[15]
-
Protocol 2: NF-κB Activation Reporter Assay
This assay specifically measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
Detailed Steps:
-
Cell Line:
-
Cell Plating and Treatment:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound (Palythine) or a known NF-κB inhibitor (positive control) for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL) or Lipopolysaccharide (LPS).[16]
-
-
Incubation:
-
Detection:
-
Measure the reporter gene activity. For a luciferase reporter, add a luciferase substrate and measure luminescence. For a SEAP reporter, collect the supernatant and measure alkaline phosphatase activity using a colorimetric substrate.[17]
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control. Determine the IC₅₀ value.
-
Conclusion and Future Directions
The available in vitro data indicates that palythine possesses significant protective effects against UV-induced cellular damage and stress, which are foundational to skin inflammation.[2] Its primary mechanism appears to be preventative, acting as a potent antioxidant and UV-absorber, thereby reducing the triggers for inflammatory signaling.[3]
In comparison, Diclofenac and Hydrocortisone act further downstream in the inflammatory cascade. Diclofenac directly inhibits the enzymatic production of prostaglandins[6], while Hydrocortisone provides broad-spectrum anti-inflammatory effects by suppressing the transcription of numerous pro-inflammatory genes.[8]
Limitations and Future Research:
-
Direct Comparative Data: There is a critical need for studies that directly compare the anti-inflammatory efficacy of palythine with standard drugs like diclofenac and hydrocortisone in the same skin inflammation models.
-
In Vivo and 3D Model Validation: While in vitro data is promising, further validation in more complex models, such as 3D reconstructed human skin and in vivo animal models of skin inflammation, is necessary to confirm its therapeutic potential.
-
Dose-Response and Formulation: Comprehensive dose-response studies are required to determine the optimal concentration for anti-inflammatory effects. Additionally, the development of stable topical formulations will be essential for its clinical application.
References
- 1. Isolation of Mycosporine-like Amino Acids from Red Macroalgae and a Marine Lichen by High-Performance Countercurrent Chromatography: A Strategy to Obtain Biological UV-Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid palythine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of Diclofenac Epolamine? [synapse.patsnap.com]
- 6. Diclofenac - Wikipedia [en.wikipedia.org]
- 7. Diclofenac Topical (arthritis pain): MedlinePlus Drug Information [medlineplus.gov]
- 8. What is the mechanism of Hydrocortisone Probutate? [synapse.patsnap.com]
- 9. Hydrocortisone topical (Cortizone, Cortaid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Hydrocortisone Topical: MedlinePlus Drug Information [medlineplus.gov]
- 11. Hydrocortisone: a steroid used to treat many health conditions - NHS [nhs.uk]
- 12. researchgate.net [researchgate.net]
- 13. Diclofenac topical (Voltaren): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Palythine: A Guide for Laboratory Professionals
An important clarification on chemical nomenclature: It is imperative to distinguish Palythine, a non-toxic mycosporine-like amino acid (MAA), from Palytoxin, an extremely hazardous marine toxin. These are chemically distinct compounds with vastly different safety profiles. This document pertains exclusively to the disposal of Palythine.
Palythine is a naturally occurring, water-soluble compound valued for its ultraviolet (UV) absorbing and antioxidant properties. As a mycosporine-like amino acid, there is no evidence to suggest it poses a significant health hazard. However, responsible laboratory practice dictates that all chemicals, regardless of their perceived toxicity, are handled and disposed of with care and in accordance with institutional and regulatory guidelines.
Immediate Safety and Handling
While Palythine is not classified as a hazardous substance, standard laboratory safety protocols should always be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling Palythine in either solid or solution form.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of Palythine powder. Handle solid forms in a well-ventilated area or a fume hood to minimize airborne dust.
-
Spills: In the event of a spill, small quantities of solid Palythine can be swept up and disposed of as non-hazardous waste. Spills of aqueous solutions can be absorbed with an inert material (e.g., paper towels, vermiculite) and disposed of similarly. The spill area should then be cleaned with soap and water.
Disposal Planning and Waste Classification
Before commencing any experimental work involving Palythine, a comprehensive disposal plan should be formulated. This proactive approach ensures that waste is managed safely and in compliance with all applicable regulations.
The first step in proper disposal is to classify the waste. Based on available data, pure, unused Palythine is considered non-hazardous. However, it is crucial to consider the entire waste stream. If Palythine is mixed with other chemicals, the resulting mixture must be evaluated based on the properties of all its components.
Table 1: Waste Classification for Palythine and Associated Materials
| Waste Stream | Classification | Recommended Disposal Route |
| Pure, unused Palythine (solid) | Non-hazardous | General solid waste stream, pending institutional approval. |
| Aqueous solutions of Palythine | Non-hazardous | Sanitary sewer, pending institutional and local regulations. |
| Palythine mixed with hazardous solvents | Hazardous | Chemical waste stream, segregated by solvent type. |
| Contaminated labware (e.g., pipette tips, tubes) | Non-hazardous (if only contaminated with Palythine) | General solid waste or designated lab glass/plastic disposal. |
Step-by-Step Disposal Procedures
The following procedures are provided as general guidance. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with local regulations.
-
Containerization: Place solid Palythine waste in a clearly labeled, sealed container.
-
Labeling: The label should clearly state "Non-hazardous waste: Palythine".
-
Institutional Approval: Confirm with your EHS office that disposal in the general solid waste stream is permissible.
-
Disposal: If approved, the sealed container can be placed in the regular laboratory trash.
-
Dilution: For small quantities, dilute the Palythine solution with at least 20 parts water.
-
pH Neutralization: While Palythine itself is not expected to significantly alter pH, if it has been used in buffered solutions, ensure the final pH is between 6.0 and 8.0 before disposal.
-
Regulatory Check: Verify with your EHS office and local wastewater authority that sewer disposal of non-hazardous, water-soluble organic compounds is permitted.
-
Disposal: If permitted, pour the diluted, neutralized solution down the sanitary sewer, followed by a copious amount of water to ensure it is thoroughly flushed from the plumbing system.
-
Segregation: Do not mix different types of solvent waste. Keep halogenated and non-halogenated solvent waste streams separate.
-
Containerization: Use a designated, properly vented, and sealed hazardous waste container that is compatible with the solvents used.
-
Labeling: Affix a hazardous waste label to the container. List all chemical components, including Palythine and all solvents, with their approximate concentrations.
-
EHS Collection: Arrange for the collection of the hazardous waste container by your institution's EHS department.
Visual Guides for Disposal Procedures
The following diagrams illustrate the decision-making process and workflows for the proper disposal of Palythine waste.
Caption: Decision tree for Palythine waste disposal.
Navigating the Risks: A Comprehensive Safety and Handling Guide for Palytoxin
Crucial Safety Notice: The information provided herein pertains to Palytoxin , an extremely potent marine toxin. The term "Palythine," a significantly less hazardous UV-absorbing compound, is sometimes used in error. Given the severe toxicity of Palytoxin, it is imperative that all handling, storage, and disposal are conducted with the utmost caution and adherence to stringent safety protocols. This guide is intended for trained researchers, scientists, and drug development professionals working in controlled laboratory environments.
Palytoxin is one of the most toxic non-protein substances known, and exposure through inhalation, ingestion, or skin contact can lead to severe health consequences, including death.[1] Therefore, a thorough understanding and strict implementation of safety procedures are paramount.
Personal Protective Equipment (PPE)
The primary defense against Palytoxin exposure is the consistent and correct use of appropriate Personal Protective Equipment. A risk assessment should always be conducted to ensure the level of PPE is adequate for the procedures being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile or heavy rubber gloves). Double-gloving is recommended. | Prevents dermal absorption of the toxin. Latex gloves are not recommended as they can break easily. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects mucous membranes of the eyes from splashes or aerosols. |
| Body Protection | A fully fastened laboratory coat. A disposable, fluid-resistant gown is recommended for procedures with a high risk of splashing. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N100 or P3) should be used, especially when there is a risk of aerosol generation. Work should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet. | Prevents inhalation of aerosolized toxin, a primary route of severe exposure. |
Operational Plan: Handling and Storage
All work with Palytoxin must be performed in a designated area within a certified chemical fume hood or Class II Biosafety Cabinet to minimize the risk of aerosol generation.
Workflow for Handling Palytoxin:
Storage: Palytoxin should be stored in a clearly labeled, sealed, and secure container in a designated, locked, and ventilated storage area away from incompatible materials. An inventory of the toxin should be meticulously maintained.
Disposal Plan
All materials that come into contact with Palytoxin must be treated as hazardous waste. This includes pipette tips, gloves, gowns, and any contaminated labware.
Step-by-Step Disposal Protocol:
-
Inactivation: All liquid waste and contaminated materials should be soaked in a freshly prepared bleach solution to neutralize the toxin.[2][3]
-
Containment: After inactivation, place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste: Palytoxin (inactivated)."
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local and federal regulations for hazardous waste disposal.[4]
Decontamination and Spill Response
In the event of a spill, evacuate the area and inform your supervisor and EHS immediately. Only trained personnel with appropriate PPE should perform the cleanup.
| Decontamination Procedure | |
| Personnel Decontamination | |
| Skin Exposure | Immediately wash the affected area with copious amounts of soap and cool water for at least 15-20 minutes.[5] Seek immediate medical attention. |
| Eye Exposure | Flush the eyes with a gentle stream of clean, lukewarm water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Surface Decontamination | |
| Small Spills | Cover the spill with absorbent material. Gently apply a freshly prepared bleach solution and allow a sufficient contact time before cleaning from the outer edge towards the center. |
| Large Spills | Evacuate the laboratory and contact your institution's EHS for emergency response. |
Quantitative Safety Data
Palytoxin Toxicity
The following table summarizes the reported median lethal dose (LD50) of Palytoxin in various animal models and routes of exposure.
| Animal Model | Route of Exposure | LD50 (µg/kg) |
| Mice | Intravenous (IV) | 0.045[1] |
| Mice | Oral | 767[1] |
| Rats | Intravenous (IV) | 0.089[1] |
| Rabbits | Intravenous (IV) | 0.025[1] |
| Dogs | Intravenous (IV) | 0.025 - 0.45[1] |
| Monkeys | Intravenous (IV) | 0.025 - 0.45[1] |
| Guinea Pigs | Intravenous (IV) | 0.025 - 0.45[1] |
Decontamination Solutions
| Decontaminant | Concentration | Contact Time | Notes |
| Sodium Hypochlorite (Household Bleach) | ≥0.1% (e.g., 1 part 5-6% bleach to 10 parts water) | 30 minutes | A freshly prepared solution is recommended for neutralizing Palytoxin.[2][3] |
| Soap and Water | N/A | At least 15-20 minutes | For skin decontamination.[5] |
Experimental Protocols
Protocol for Quantitation of Palytoxin using HPLC-UV
This protocol is adapted from a method used for the analysis of Palytoxin in coral samples.[6]
-
Sample Preparation:
-
Accurately weigh the sample containing Palytoxin.
-
Extract the toxin using an appropriate solvent (e.g., methanol/water mixture).
-
Vortex and sonicate the sample to ensure complete extraction.
-
Centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with a suitable modifier like trifluoroacetic acid).
-
Flow Rate: As per column specifications (e.g., 1 mL/min).
-
Injection Volume: 10-20 µL.
-
UV Detection: Monitor at the absorbance maximum of Palytoxin (around 233 nm and 263 nm).
-
Quantitation: Compare the peak area of the sample to a standard curve prepared from a certified Palytoxin standard.
-
Mechanism of Action
Palytoxin exerts its extreme toxicity by targeting the Na+/K+-ATPase, a crucial enzyme found in the membrane of all animal cells.[1][7]
References
- 1. Palytoxin - Wikipedia [en.wikipedia.org]
- 2. ornamentalfish.org [ornamentalfish.org]
- 3. Suspected Palytoxin Inhalation Exposures Associated with Zoanthid Corals in Aquarium Shops and Homes — Alaska, 2012–2014 [cdc.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. pnas.org [pnas.org]
- 6. Suspected Palytoxin Inhalation Exposures Associated with Zoanthid Corals in Aquarium Shops and Homes — Alaska, 2012–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How palytoxin transforms the Na+,K+ pump into a cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
